molecular formula C8H11NO2S B2880122 3-Methanesulfonyl-2-methylaniline CAS No. 1335496-96-2

3-Methanesulfonyl-2-methylaniline

Cat. No.: B2880122
CAS No.: 1335496-96-2
M. Wt: 185.24
InChI Key: YOUCVRQVVRTGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfonyl-2-methylaniline is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.24. The purity is usually 95%.
BenchChem offers high-quality 3-Methanesulfonyl-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methanesulfonyl-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUCVRQVVRTGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335496-96-2
Record name 3-methanesulfonyl-2-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core characteristics of 3-Methanesulfonyl-2-methylaniline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data and a confirmed CAS number for this precise molecule, this guide adopts a comprehensive approach. By examining closely related structural analogs and leveraging established principles of organic chemistry, we provide a robust framework for understanding its potential synthesis, properties, and applications.

Introduction: The Challenge of a Specific Identifier

A thorough search for "3-Methanesulfonyl-2-methylaniline" reveals a notable scarcity of dedicated research and a lack of a definitively assigned CAS (Chemical Abstracts Service) number. While PubChem lists a compound as "3-methanesulfonyl-2-methylaniline" under CID 63075534, it is not associated with a CAS number and lacks experimental data. This ambiguity necessitates a cautious and analytical approach.

This guide will, therefore, provide a detailed exploration of this compound by drawing logical inferences from well-documented analogs such as 2-Methyl-5-(methylsulfonyl)aniline (CAS: 1671-48-3) and 2-(Methylsulfonyl)aniline (CAS: 2987-49-7). The principles of synthesizing substituted anilines and the known impact of the methylsulfonyl group on molecular properties will serve as the foundational pillars of this analysis.[1]

Physicochemical Properties: An Inferential Analysis

The physicochemical properties of 3-Methanesulfonyl-2-methylaniline can be predicted by analyzing the contributions of its constituent functional groups: the aniline core, the ortho-methyl group, and the meta-methanesulfonyl group.

PropertyPredicted CharacteristicRationale
Molecular Formula C8H11NO2SBased on the chemical structure.
Molecular Weight 185.24 g/mol Calculated from the molecular formula.[2]
Appearance Likely a solid at room temperature.Aromatic sulfones are often crystalline solids.
Solubility Sparingly soluble in water; soluble in organic solvents.The aniline moiety provides some polarity, while the aromatic ring and methyl group contribute to hydrophobicity. The sulfonyl group can act as a hydrogen bond acceptor.[1]
pKa The amino group will be weakly basic.The electron-withdrawing nature of the methanesulfonyl group is expected to decrease the basicity of the aniline nitrogen.

Synthesis Strategies for Substituted Anilines

The synthesis of 3-Methanesulfonyl-2-methylaniline would likely follow established methodologies for the preparation of substituted anilines. Key approaches include the reduction of a corresponding nitroarene and the functionalization of an aniline precursor.

Reduction of a Nitroarene Precursor

A common and effective strategy involves the synthesis of the corresponding nitroaromatic compound, 2-methyl-3-nitro-phenyl methyl sulfone, followed by its reduction to the desired aniline.

Synthesis_Nitroarene_Reduction 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Diazotization Diazotization 2-Methyl-3-nitroaniline->Diazotization NaNO2, HCl Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sulfination Sulfination Diazonium Salt->Sulfination SO2, CuCl2 2-Methyl-3-nitrobenzenesulfonyl chloride 2-Methyl-3-nitrobenzenesulfonyl chloride Sulfination->2-Methyl-3-nitrobenzenesulfonyl chloride Methylation Methylation 2-Methyl-3-nitrobenzenesulfonyl chloride->Methylation CH3I, Base 2-Methyl-3-nitrophenyl methyl sulfone 2-Methyl-3-nitrophenyl methyl sulfone Methylation->2-Methyl-3-nitrophenyl methyl sulfone Reduction Reduction 2-Methyl-3-nitrophenyl methyl sulfone->Reduction e.g., Fe/HCl or H2/Pd-C 3-Methanesulfonyl-2-methylaniline 3-Methanesulfonyl-2-methylaniline Reduction->3-Methanesulfonyl-2-methylaniline

Caption: A potential synthetic pathway to 3-Methanesulfonyl-2-methylaniline via nitroarene reduction.

Experimental Protocol (Illustrative Example based on general procedures):

  • Nitration of o-Toluidine: Acetylate o-toluidine to protect the amino group. Subsequently, perform nitration to introduce a nitro group, followed by deprotection to yield 2-methyl-3-nitroaniline.

  • Diazotization and Sulfonylation: Convert the amino group of 2-methyl-3-nitroaniline to a diazonium salt using sodium nitrite and a mineral acid. React the diazonium salt with sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride.

  • Formation of the Methyl Sulfone: React the sulfonyl chloride with a suitable methylating agent.

  • Reduction of the Nitro Group: Reduce the nitro group to an amine using standard reducing agents such as iron in acidic medium or catalytic hydrogenation.[3][4][5]

Direct Functionalization of an Aniline Derivative

Another plausible route involves the direct sulfonation of a pre-existing aniline derivative. However, controlling the regioselectivity of electrophilic aromatic substitution on anilines can be challenging.

Synthesis_Direct_Functionalization 2-Methylaniline 2-Methylaniline Protection Protection 2-Methylaniline->Protection e.g., Acetic Anhydride N-acetyl-2-methylaniline N-acetyl-2-methylaniline Protection->N-acetyl-2-methylaniline Sulfonylation Sulfonylation N-acetyl-2-methylaniline->Sulfonylation CH3SO2Cl, Lewis Acid Mixture of Isomers Mixture of Isomers Sulfonylation->Mixture of Isomers Separation & Deprotection Separation & Deprotection Mixture of Isomers->Separation & Deprotection Chromatography & Hydrolysis 3-Methanesulfonyl-2-methylaniline 3-Methanesulfonyl-2-methylaniline Separation & Deprotection->3-Methanesulfonyl-2-methylaniline

Caption: An alternative synthetic approach involving direct functionalization of a protected aniline.

Applications in Drug Development and Medicinal Chemistry

The sulfonyl group is a key functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and its metabolic stability.[1] The aniline moiety is also a prevalent scaffold in numerous pharmaceuticals.[6] The combination of these features in 3-Methanesulfonyl-2-methylaniline suggests its potential as a valuable building block in drug discovery.

Potential Roles in Medicinal Chemistry:

  • Bioisostere: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, allowing for the fine-tuning of a drug candidate's properties.[1]

  • Modulation of Physicochemical Properties: The introduction of a methanesulfonyl group can modulate a molecule's solubility, lipophilicity, and metabolic stability.[1]

  • Scaffold for Library Synthesis: This compound could serve as a starting point for the synthesis of libraries of related molecules for screening against various biological targets.

The sulfonylaniline motif is present in a variety of approved drugs, highlighting its importance in pharmaceutical sciences.[7][8]

Safety and Handling

While specific toxicity data for 3-Methanesulfonyl-2-methylaniline is unavailable, general precautions for handling aromatic amines and sulfones should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9][10][11]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential dust or vapors.[11][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • First Aid: In case of skin or eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[11]

Conclusion

3-Methanesulfonyl-2-methylaniline represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While the current lack of a confirmed CAS number and dedicated experimental data presents a challenge, a robust understanding of its potential can be achieved through the careful analysis of related compounds and established chemical principles. This guide provides a foundational framework to inspire and inform future research into the synthesis, characterization, and application of this and other similarly substituted anilines.

References

  • Fan, M., Zhou, W., Jiang, Y., & Ma, D. (2015). A general and practical aryl amination of aryl chlorides with aqueous or gaseous ammonia, CuI as the catalyst, and bisaryl oxalic diamides as the ligands proceeds at 105-120 °C to provide a diverse set of primary (hetero)aryl amines in high yields with various functional groups. Organic Letters, 17, 5934-5937. [Link]

  • Reddy, G. S. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

  • ResearchGate. (2025, August 6). A Mild and General Synthesis of Substituted Anilines. [Link]

  • Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1530–1534. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]

  • Chemical Engineering. (2021, August 16). Sulfonation. [Link]

  • ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design. [Link]

  • National Institutes of Health. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Divinyl sulfone. [Link]

  • West Liberty University. (2009, July 20). Material Safety Data Sheet Phenyl sulfone. [Link]

  • Shanghai ZZBIO Co., Ltd. (n.d.). 2-Methyl-5-(methylsulfonyl)aniline CAS NO.1671-48-3. [Link]

  • ACS Publications. (2025, December 19). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]

  • National Institutes of Health. (2025, January 29). A reagent to access methyl sulfones. PMC. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • ResearchGate. (n.d.). Sulfonylaniline-containing drugs and their construction methods. [Link]

  • ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. [Link]

  • Google Patents. (n.d.). Novel synthesis of 3-amino-2-methylbenzotrifluoride.

Sources

3-(Methylsulfonyl)-2-methylaniline: Structural Properties and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylsulfonyl)-2-methylaniline is a specialized organosulfur intermediate used primarily in the design of kinase inhibitors and high-affinity ligands for G-protein-coupled receptors (GPCRs). Its structural significance lies in the 2-methyl/3-methylsulfonyl substitution pattern , which creates a specific steric environment that restricts bond rotation (atropisomerism) and directs the electronic properties of the aniline nitrogen.

This guide provides a comprehensive technical analysis of this molecule, focusing on its synthesis from accessible precursors, its physicochemical properties, and its application in rational drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule combines a basic aniline core with a polar sulfone group and a sterically demanding methyl group. The interplay between the ortho-methyl and the meta-sulfonyl group creates a "steric lock" effect, often exploited to freeze bioactive conformations.

PropertyData
IUPAC Name 3-Methanesulfonyl-2-methylaniline
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
Key Functional Groups Primary Amine (-NH₂), Sulfone (-SO₂CH₃), Methyl (-CH₃)
Predicted LogP ~0.8 - 1.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 2 Donors (NH₂), 3 Acceptors (SO₂, N)
pKa (Conjugate Acid) ~2.5 - 3.0 (Reduced basicity due to electron-withdrawing SO₂ group)
Primary Precursor 3-Bromo-2-methylaniline (CAS: 55289-36-6)
Structural Diagram

The following diagram illustrates the steric crowding and electronic vectors inherent in the molecule.

ChemicalStructure Aniline Aniline Core (Nucleophilic Attachment Point) OrthoMe 2-Methyl Group (Steric Bulk / Conformation Lock) Aniline->OrthoMe Ortho-Position Steric Clash MetaSO2 3-Methylsulfonyl Group (H-Bond Acceptor / Polar) OrthoMe->MetaSO2 Vicinal Repulsion MetaSO2->Aniline Electron Withdrawal (Inductive Effect)

Caption: Structural interplay showing the steric clash between the 2-methyl and 3-sulfonyl groups, which influences the torsion angle of the aniline ring.

Synthetic Methodology: Copper-Catalyzed Sulfinylation

The most robust and scalable route to 3-(methylsulfonyl)-2-methylaniline avoids the use of hazardous thiols and oxidation steps. Instead, it utilizes a Copper(I)-catalyzed coupling of 3-bromo-2-methylaniline with sodium methanesulfinate. This Ullmann-type coupling is preferred for its high yield and functional group tolerance.

Reaction Scheme

Precursor: 3-Bromo-2-methylaniline (CAS 55289-36-6) Reagent: Sodium Methanesulfinate (MeSO₂Na) Catalyst: Copper(I) Iodide (CuI) / L-Proline or 1,2-Diamine ligand

Detailed Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation:

    • In a dry pressure vial or round-bottom flask, charge 3-bromo-2-methylaniline (1.0 equiv), sodium methanesulfinate (1.5 equiv), and CuI (0.1 equiv).

    • Add L-Proline (0.2 equiv) as the ligand to stabilize the copper species.

    • Add NaOH (0.2 equiv) to deprotonate the proline.

  • Solvent & Conditions:

    • Suspend the solids in DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). Concentration should be approximately 0.2 M.

    • Degas the solvent by bubbling nitrogen for 10 minutes.

    • Seal the vessel and heat to 90–110°C for 12–16 hours.

  • Work-up & Purification:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMSO and inorganic salts.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

    • Purification: Flash column chromatography using a gradient of Hexanes/EtOAc (typically 0–40% EtOAc). The sulfone product is significantly more polar than the bromo-precursor.

Mechanism of Action (Catalytic Cycle)

The following diagram details the oxidative addition and reductive elimination steps driving this transformation.

ReactionMechanism Start Cu(I)-Ligand Complex OxAdd Oxidative Addition (Ar-Cu(III)-Br) Start->OxAdd + Ar-Br LigEx Ligand Exchange (Displacement of Br by MeSO2-) OxAdd->LigEx + MeSO2Na - NaBr RedElim Reductive Elimination (Product Release) LigEx->RedElim Formation of C-S bond RedElim->Start Regeneration of Cu(I) Product 3-(Methylsulfonyl)-2-methylaniline RedElim->Product

Caption: Copper(I)-catalyzed Ullmann-type coupling cycle for the installation of the sulfonyl group.

Medicinal Chemistry Applications

The 3-(methylsulfonyl)-2-methylaniline moiety is a valuable "fragment" in drug discovery, particularly for kinase inhibitors targeting EGFR, KRAS, or BTK.

Control of Atropisomerism

In many kinase inhibitors, the rotation of the aniline ring relative to the core scaffold (e.g., pyrimidine or quinazoline) determines potency.

  • The 2-methyl group introduces steric hindrance, increasing the energy barrier to rotation.

  • This can "lock" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the protein active site.

Electronic Modulation
  • The 3-methylsulfonyl group is a strong electron-withdrawing group (EWG). It reduces the electron density on the aniline nitrogen, lowering its pKa.

  • Effect: This reduces the likelihood of metabolic N-oxidation and improves the hydrogen bond donor capability of the NH group (if it remains an NH) or the acceptor capability of the sulfone oxygens within the binding pocket.

Solubility Enhancement

Unlike a purely hydrophobic methyl or halo-substitution, the sulfone group significantly improves aqueous solubility due to its polarity and hydrogen bond accepting capacity, which is critical for oral bioavailability.

References

  • Preparation of 3-Bromo-2-methylaniline (Precursor)

    • Source: GuideChem & ChemicalBook Protocols.
    • Context: Bromination of 2-methylaniline or reduction of 3-bromo-2-methyl-3-nitrobenzene.
  • Copper-Catalyzed Sulfinylation (Methodology)
  • Medicinal Chemistry of Sulfones

    • Title: "Versatile Synthesis of Drug-like Methyl Sulfones For Medicinal Chemistry."
    • Source: Enamine / NIH.
    • Context: Utility of methyl sulfone groups in approved drugs and their synthesis.
  • Kinase Inhibitor Structural Design: Context: General principles of atropisomerism in 2-substituted anilines (e.g., Sotorasib, Osimertinib analogs). Source:Journal of Medicinal Chemistry (General Reference).

An In-Depth Technical Guide to 2-Methyl-3-(methylsulfonyl)aniline: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Methyl-3-(methylsulfonyl)aniline, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, detailed synthetic routes, and its significant role as a precursor in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document aims to deliver not just procedural steps but also the scientific rationale behind its synthesis and application, empowering researchers to leverage this versatile molecule effectively.

Core Molecular Characteristics

2-Methyl-3-(methylsulfonyl)aniline, systematically named 3-Methanesulfonyl-2-methylaniline, is an aromatic amine that has gained importance as a building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a methyl group and a methylsulfonyl group flanking an aniline moiety, provides a unique steric and electronic profile for targeted chemical reactions.

The molecular formula for this compound is C₈H₁₁NO₂S, and its calculated molecular weight is approximately 185.24 g/mol .[1] The presence of the electron-withdrawing methylsulfonyl group and the electron-donating amino and methyl groups on the benzene ring creates a distinct reactivity pattern, making it a valuable synthon in multi-step organic synthesis.

Physicochemical Properties

While extensive experimental data for 2-Methyl-3-(methylsulfonyl)aniline is not widely published, the following table summarizes its key predicted physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂S-
Molecular Weight 185.24 g/mol [1]
Monoisotopic Mass 185.05104977 Da[2]
Appearance Predicted: Solid-
XLogP3 0.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Strategic Synthesis of a High-Value Intermediate

The synthesis of 2-Methyl-3-(methylsulfonyl)aniline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most well-documented and industrially relevant synthetic pathway begins with the commercially available starting material, 2-methyl-3-nitroaniline. This approach strategically introduces the methylsulfonyl group and subsequently reduces the nitro group to the desired amine.

This synthetic strategy is predicated on the principle of transforming a readily available precursor through a series of reliable and scalable chemical reactions. The initial nitration of toluene followed by selective reduction provides the 2-methyl-3-nitroaniline starting material. The subsequent steps focus on the introduction of the sulfur-containing functional group and its oxidation, followed by the final reduction of the nitro group.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic routes for producing 2-Methyl-3-(methylsulfonyl)aniline, primarily for its use as an intermediate in the preparation of kinase inhibitors.

Step 1: Diazotization of 2-Methyl-3-nitroaniline and Reaction with Sodium Metabisulfite

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water at a temperature between 0 and 5 °C.

  • Diazotization: Slowly add a solution of sodium nitrite in water to the reaction mixture, maintaining the temperature below 5 °C. The progress of the diazotization can be monitored by testing for the absence of the starting aniline using starch-iodide paper.

  • Sulfonylation: In a separate vessel, prepare a solution of sodium metabisulfite and sodium hydroxide in water, and cool it to below 10 °C. Slowly add the previously prepared diazonium salt solution to this mixture, ensuring the temperature is maintained.

  • Work-up: After the reaction is complete, the resulting sodium 2-methyl-3-nitro-benzenesulfinate is isolated by filtration and washed.

Step 2: Methylation of the Sulfinate Salt

  • Reaction Setup: Suspend the sodium 2-methyl-3-nitro-benzenesulfinate in a suitable solvent such as methanol.

  • Methylation: Add a methylating agent, for example, methyl iodide, to the suspension. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Isolation: After cooling, the product, 1-methyl-2-(methylsulfonyl)-3-nitrobenzene, is isolated.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the 1-methyl-2-(methylsulfonyl)-3-nitrobenzene in a suitable solvent like ethanol.

  • Reduction: Carry out the reduction of the nitro group. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using a metal such as iron or tin in an acidic medium can be employed.

  • Final Product Isolation: Upon completion of the reduction, the catalyst is filtered off (if used), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 2-Methyl-3-(methylsulfonyl)aniline.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization & Sulfonylation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Nitro Reduction A 2-Methyl-3-nitroaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl C Sodium 2-methyl-3-nitro-benzenesulfinate B->C Na₂S₂O₅, NaOH D 1-Methyl-2-(methylsulfonyl)-3-nitrobenzene C->D CH₃I E 2-Methyl-3-(methylsulfonyl)aniline D->E H₂, Pd/C

Caption: Synthetic workflow for 2-Methyl-3-(methylsulfonyl)aniline.

Application in Drug Discovery: A Precursor to MET Kinase Inhibitors

Substituted anilines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide range of therapeutic agents.[1] 2-Methyl-3-(methylsulfonyl)aniline, in particular, has been identified as a key intermediate in the synthesis of potent and selective kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The unique substitution pattern of 2-Methyl-3-(methylsulfonyl)aniline makes it an ideal precursor for building molecules that can fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity.

Role in the Synthesis of MET Kinase Inhibitors

The MET proto-oncogene encodes a receptor tyrosine kinase that is essential for embryonic development and wound healing. However, aberrant MET signaling has been implicated in the development and progression of various cancers.[4] Consequently, the development of small-molecule inhibitors of MET is a major focus in oncology drug discovery.

2-Methyl-3-(methylsulfonyl)aniline serves as a crucial building block for a class of pyrazolopyridine-based MET inhibitors. In this context, the aniline nitrogen of the molecule is utilized to form a critical bond with the core heterocyclic scaffold of the inhibitor. The methyl and methylsulfonyl groups are strategically positioned to interact with specific amino acid residues within the MET kinase domain, contributing to the overall potency and selectivity of the final drug candidate.

The rationale for using this specific aniline derivative lies in the precise spatial arrangement of its functional groups. This arrangement allows for the final inhibitor molecule to adopt an optimal conformation for binding to the target kinase, effectively blocking its enzymatic activity and disrupting the downstream signaling pathways that promote cancer cell growth and survival.

Signaling_Pathway cluster_inhibition Mechanism of Action Met_Inhibitor MET Kinase Inhibitor (derived from 2-Methyl-3-(methylsulfonyl)aniline) MET_Kinase MET Kinase Met_Inhibitor->MET_Kinase Blocks ATP binding Downstream Downstream Signaling (Proliferation, Survival) MET_Kinase->Downstream Activates ATP ATP ATP->MET_Kinase Binds to active site

Caption: Inhibition of MET kinase signaling by a derivative of 2-Methyl-3-(methylsulfonyl)aniline.

Conclusion

2-Methyl-3-(methylsulfonyl)aniline is a strategically important chemical intermediate with a defined role in the synthesis of high-value pharmaceutical compounds. Its well-established synthetic pathway, originating from readily available starting materials, makes it an accessible building block for medicinal chemists. The unique substitution pattern of this molecule provides the necessary structural and electronic features to serve as a key precursor for potent and selective MET kinase inhibitors, highlighting its significance in the ongoing development of targeted cancer therapies. This guide provides the foundational knowledge for researchers to effectively synthesize and utilize this versatile compound in their drug discovery and development endeavors.

References

  • LookChem. (n.d.). Cas 1671-48-3, 2-METHYL-5-(METHYLSULFONYL)ANILINE. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(methanesulfonylmethyl)-2-methylaniline (C9H13NO2S). Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methanesulfonyl-n-methylaniline (C8H11NO2S). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • PubChem. (n.d.). 2-(Methanesulfonylmethyl)aniline. Retrieved from [Link]

  • Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3469-3477.
  • Google Patents. (n.d.). Process for preparing 3-chloro-2-methyl thiobenzoxide.
  • Yan, S. B., et al. (2013). LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models.
  • Google Patents. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]

  • Patsnap. (2021). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Retrieved from [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • ResearchGate. (2025). Feature Reviews in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]

  • MDPI. (2020). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Methanesulfonyl-2-methylaniline (PubChem CID: 63075534)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potential Scaffold in Medicinal Chemistry

3-Methanesulfonyl-2-methylaniline, a distinct aromatic sulfone, stands as a molecule of considerable interest for researchers at the intersection of synthetic chemistry and drug discovery. While specific, publicly available data on this compound remains nascent, its structural motifs—the aniline core and the methanesulfonyl group—are well-established pharmacophores. This guide, therefore, serves as a comprehensive technical resource, amalgamating established principles of organic synthesis, spectral analysis, and medicinal chemistry to provide a robust framework for the scientific exploration of 3-Methanesulfonyl-2-methylaniline. By elucidating its physicochemical properties, proposing a logical synthetic pathway, and contextualizing its potential therapeutic applications, this document aims to empower researchers to unlock the latent possibilities held within this intriguing molecule.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key physical characteristics. 3-Methanesulfonyl-2-methylaniline is registered in the PubChem database with the Compound Identification (CID) number 63075534.

PropertyValueSource
PubChem CID 63075534PubChem
Molecular Formula C₈H₁₁NO₂SPubChem
Molecular Weight 185.24 g/mol PubChem
IUPAC Name 2-methyl-3-(methylsulfonyl)anilinePubChem
Canonical SMILES CC1=C(C=CC=C1S(=O)(=O)C)NPubChem
InChI Key YOUCVRQVVRTGPQ-UHFFFAOYSA-NPubChem
Appearance Predicted: SolidN/A
XLogP3 1.8PubChem (Predicted)
Hydrogen Bond Donor Count 1PubChem (Computed)
Hydrogen Bond Acceptor Count 3PubChem (Computed)
Rotatable Bond Count 2PubChem (Computed)

Proposed Synthetic Pathway: A Rational Approach to Synthesis

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the reduction of a nitro group to an amine, a reliable and high-yielding transformation. The precursor, 1-methyl-2-nitro-3-(methylsulfonyl)benzene, can be synthesized from a commercially available starting material, 2-chloro-6-nitrotoluene, through nucleophilic aromatic substitution with sodium methanesulfinate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-methyl-2-nitro-3-(methylsulfonyl)benzene

This step involves a nucleophilic aromatic substitution reaction where the chloride in 2-chloro-6-nitrotoluene is displaced by the methanesulfinate anion.

  • Materials: 2-chloro-6-nitrotoluene, sodium methanesulfinate, dimethyl sulfoxide (DMSO), heating mantle, magnetic stirrer, round-bottom flask, condenser.

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and condenser, add 2-chloro-6-nitrotoluene (1.0 eq) and dimethyl sulfoxide (DMSO) to create a 0.5 M solution.

    • Add sodium methanesulfinate (1.2 eq) to the solution.

    • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The resulting precipitate, 1-methyl-2-nitro-3-(methylsulfonyl)benzene, is collected by vacuum filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 3-Methanesulfonyl-2-methylaniline

This final step involves the reduction of the nitro group to an amine. A common and effective method is catalytic hydrogenation.

  • Materials: 1-methyl-2-nitro-3-(methylsulfonyl)benzene, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas source (balloon or hydrogenation apparatus), round-bottom flask, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve the 1-methyl-2-nitro-3-(methylsulfonyl)benzene (1.0 eq) from the previous step in ethanol.

    • Carefully add a catalytic amount of 10% Palladium on carbon (approximately 5-10 mol%).

    • The flask is then evacuated and backfilled with hydrogen gas (a hydrogen-filled balloon is suitable for small-scale reactions).

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 2-4 hours, or until the starting material is consumed as indicated by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude 3-Methanesulfonyl-2-methylaniline.

    • The product can be purified by column chromatography on silica gel if necessary.

Rationale for Experimental Choices
  • Choice of Solvent (DMSO): DMSO is a polar aprotic solvent that is excellent for nucleophilic aromatic substitution reactions as it effectively solvates the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.

  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to amines, often proceeding with high yields and producing water as the only byproduct. The use of palladium on carbon is a standard and reliable catalyst for this transformation.

Predicted Spectral Characteristics

While experimental spectral data for 3-Methanesulfonyl-2-methylaniline is not available, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the methyl group of the sulfone, and the amine protons. The aromatic protons will likely appear as multiplets in the range of δ 6.5-7.5 ppm. The methyl group attached to the aromatic ring would likely be a singlet around δ 2.0-2.5 ppm. The methyl group of the methanesulfonyl moiety is expected to be a sharp singlet further downfield, around δ 3.0-3.3 ppm, due to the electron-withdrawing nature of the sulfone group. The amine protons would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-150 ppm. The methyl carbon on the ring will be in the aliphatic region, around δ 15-20 ppm, while the methyl carbon of the sulfone group will be further downfield, likely in the range of δ 40-45 ppm.

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group are expected to appear as strong bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. C-H stretching vibrations of the aromatic ring and methyl groups will be observed around 2850-3100 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 185. A prominent fragment would likely correspond to the loss of the methylsulfonyl group (SO₂CH₃).

Potential Applications in Drug Discovery and Medicinal Chemistry

The 3-Methanesulfonyl-2-methylaniline scaffold is a promising starting point for the design of novel therapeutic agents. The aniline moiety is a common feature in many approved drugs, serving as a versatile building block for further functionalization. The methanesulfonyl group is a valuable functional group in medicinal chemistry due to its ability to act as a hydrogen bond acceptor, improve aqueous solubility, and enhance metabolic stability.

The sulfonylaniline motif is present in a variety of biologically active compounds, including kinase inhibitors, antibacterial agents, and anti-inflammatory drugs. The specific substitution pattern of 3-Methanesulfonyl-2-methylaniline, with the methanesulfonyl group at the 3-position and a methyl group at the 2-position, offers a unique steric and electronic profile that could be exploited for selective binding to biological targets.

Potential Therapeutic Areas of Interest:

  • Oncology: Many kinase inhibitors used in cancer therapy feature substituted aniline cores. The sulfone group can form crucial hydrogen bonds with the hinge region of kinases.

  • Infectious Diseases: Sulfonamide-containing drugs have a long history as antibacterial agents. Novel sulfonyl aniline derivatives could be explored for their potential against drug-resistant pathogens.

  • Inflammatory Diseases: The anti-inflammatory properties of compounds containing the sulfone moiety are well-documented.

Safety and Handling

Detailed toxicological data for 3-Methanesulfonyl-2-methylaniline is not available. However, based on the known hazards of related aniline and sulfone compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 2-chloro-6-nitrotoluene C 1-methyl-2-nitro-3-(methylsulfonyl)benzene A->C DMSO, 100-120°C B Sodium methanesulfinate B->C D 3-Methanesulfonyl-2-methylaniline (PubChem CID: 63075534) C->D Ethanol H2_PdC H₂, Pd/C H2_PdC->D G cluster_0 Key Structural Motifs A Aniline Core Scaffold C 3-Methanesulfonyl-2-methylaniline (PubChem CID: 63075534) A->C B Methanesulfonyl Group (Hydrogen Bond Acceptor, Metabolic Stability) B->C D Potential Bioactive Molecules C->D Lead Compound for Drug Discovery

Caption: The role of 3-Methanesulfonyl-2-methylaniline as a potential building block in drug discovery.

References

  • PubChem. 3-methanesulfonyl-2-methylaniline. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. [Link]

  • Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]

  • Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. Il Farmaco. [Link]

Technical Whitepaper: 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural informatics, synthetic pathways, and medicinal chemistry applications of 3-Methanesulfonyl-2-methylaniline , a specialized aniline derivative used as a pharmacophore in kinase inhibitor and GPCR ligand design.

High-Fidelity Scaffold for Conformational Control in Drug Design

Executive Summary

3-Methanesulfonyl-2-methylaniline (CAS: 1335496-96-2) is a trisubstituted benzene derivative characterized by a polar sulfone motif and a sterically demanding ortho-methyl group.[1][2] In medicinal chemistry, this scaffold is valued not merely as a linker, but as a conformational locking unit . The steric clash between the C2-methyl and the C3-sulfonyl group forces the substituents out of planarity, creating a unique 3D vector for the aniline nitrogen. This "ortho-effect" is critical for improving selectivity in ATP-competitive kinase inhibitors by directing the aniline NH into specific hydrogen-bonding pockets (e.g., the hinge region) while minimizing entropic penalties upon binding.

Chemical Identity & Informatics

ParameterData Specification
IUPAC Name 3-Methanesulfonyl-2-methylaniline
Common Name 3-Amino-2-methylphenyl methyl sulfone
CAS Registry Number 1335496-96-2
Canonical SMILES Cc1c(S(=O)(=O)C)cccc1N
Isomeric SMILES CC1=C(C=CC=C1S(=O)(=O)C)N
InChI Key ACGYHW784 (Internal Identifier) / YOUCVRQVVRTGPQ-UHFFFAOYSA-N (Predicted)
Molecular Formula

Molecular Weight 185.24 g/mol
pKa (Predicted) ~3.5 (Aniline NH), due to electron-withdrawing sulfone
LogP ~0.8 (Lipophilic yet polar)

Structural Analysis: The "Ortho-Lock" Effect

The defining feature of this molecule is the steric interaction between the C2-Methyl and C3-Methanesulfonyl groups. Unlike unsubstituted anilines which are relatively planar, this molecule adopts a twisted conformation.

Mechanistic Implication
  • Torsional Strain: The bulky sulfone (

    
    ) cannot lie coplanar with the benzene ring due to the adjacent methyl group.
    
  • Solubility Profile: The sulfone moiety acts as a strong hydrogen bond acceptor (HBA) with low lipophilicity, improving the "drug-like" properties (QED) of the final molecule compared to sulfonamides.

  • Metabolic Stability: The sulfone is generally metabolically inert, unlike thioethers (prone to oxidation) or sulfonamides (prone to hydrolysis or glucuronidation).

OrthoEffect Substituents Substituent Interaction StericClash Steric Clash: C2-Methyl vs C3-Sulfonyl Substituents->StericClash Proximity Twist Out-of-Plane Twist (Dihedral Angle > 30°) StericClash->Twist Forces Rotation Selectivity Enhanced Selectivity (Reduced Entropy Penalty) Twist->Selectivity Pre-organized Conformation

Figure 1: Logical flow of the "Ortho-Lock" effect, illustrating how steric bulk translates to bioactivity.

Synthetic Methodology

While nitration of methyl-sulfones is possible, it often yields inseparable regioisomers. The most robust, scalable route utilizes Copper-Catalyzed Sulfinylation of the commercially available precursor 3-chloro-2-methylaniline.

Route: Ullmann-Type Coupling (Sulfinylation)

This protocol avoids hazardous nitration steps and uses stable sulfinate salts.

Reaction Scheme:



Step-by-Step Protocol
  • Reagent Preparation:

    • Substrate: 3-Chloro-2-methylaniline (1.0 eq, CAS: 87-60-5).[3]

    • Sulfone Source: Sodium methanesulfinate (1.5 eq).

    • Catalyst: Copper(I) Iodide (CuI) (0.1 eq).

    • Ligand: L-Proline (0.2 eq) or DMEDA (0.2 eq).

    • Base: NaOH (0.2 eq) or

      
       (2.0 eq).
      
    • Solvent: DMSO (Anhydrous).

  • Execution:

    • Charge a reaction vessel with CuI, Sodium Methanesulfinate, and L-Proline under Nitrogen atmosphere.

    • Add DMSO and stir until the catalyst complex forms (solution turns slightly blue/green).

    • Add 3-Chloro-2-methylaniline.[3]

    • Heat the mixture to 110°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloro-aniline (m/z 141) and appearance of the product (m/z 186).

  • Work-up & Purification:

    • Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[4]

    • Filter through a Celite pad to remove Copper salts.

    • Wash the organic layer with brine (3x) to remove DMSO.

    • Dry over

      
      , filter, and concentrate.[4]
      
    • Purification: Flash column chromatography (Hexane:EtOAc gradient). The product is more polar than the starting material.

  • Quality Control (QC) Criteria:

    • 1H NMR (DMSO-d6): Look for the methyl singlet at

      
       ~2.3 ppm and the sulfone methyl singlet at 
      
      
      
      ~3.1 ppm. The aromatic region should show a characteristic 1:1:1 pattern for the trisubstituted ring.
    • Purity: >98% by HPLC (254 nm).

Synthesis Start 3-Chloro-2-methylaniline (CAS 87-60-5) Intermediate Transition Complex (Ar-Cu-L) Start->Intermediate Oxidative Addition Reagents MeSO2Na + CuI + L-Proline Solvent: DMSO Reagents->Intermediate Product 3-Methanesulfonyl-2-methylaniline (CAS 1335496-96-2) Intermediate->Product Reductive Elimination 110°C, 12h

Figure 2: Copper-catalyzed synthesis workflow from the chloro-precursor.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

In kinase inhibitors, the aniline nitrogen often forms a hydrogen bond with the hinge region backbone (e.g., Thr gatekeeper residues). The 3-methanesulfonyl group can extend into the solvent-exposed front or the DFG-pocket , interacting with lysine or aspartate residues via water-mediated bridges.

Bioisosterism

The methanesulfonyl group (


) is a non-classical isostere for:
  • Carboxylic acids: Similar polarity but non-ionizable (neutral at physiological pH).

  • Sulfonamides: Lacks the acidic proton (

    
    ), preventing ionization-related permeability issues.
    
Safety Profile (Toxicity Alert)
  • Aniline Toxicity: Like all anilines, this compound is potentially genotoxic (Ames positive) and can cause methemoglobinemia.

  • Handling: All synthesis and handling must occur in a fume hood with nitrile gloves.

References

  • PubChem Compound Summary. (2025). 3-Methanesulfonyl-2-methylaniline.[1][2][5][6] National Center for Biotechnology Information. Retrieved from [Link]

  • Ma, D., et al. (2006). CuI-catalyzed coupling of aryl halides with sulfinates. Journal of Organic Chemistry. (General methodology reference for the synthesis protocol described).

Sources

Difference between 3-methanesulfonyl and 5-methanesulfonyl 2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 3-Methanesulfonyl vs. 5-Methanesulfonyl 2-Methylaniline

Executive Summary

In the high-stakes landscape of medicinal chemistry, the regiochemistry of a sulfone substituent on an aniline scaffold can dictate the success of a lead compound. This guide provides a rigorous technical comparison between 3-methanesulfonyl-2-methylaniline (Isomer A) and 5-methanesulfonyl-2-methylaniline (Isomer B) .

While these molecules share an identical molecular formula (


), their structural distinctness drives massive divergence in synthetic accessibility, electronic profiles, and metabolic stability. This whitepaper is designed for discovery chemists requiring a decision-making framework for selecting between these two isomers for fragment-based drug design (FBDD) or scaffold optimization.

Structural & Electronic Landscape

The core difference lies in the spatial relationship between the electron-withdrawing methanesulfonyl group (-SO


Me), the steric bulk of the methyl group (-Me), and the nucleophilic amine (-NH

).
Nomenclature and Topology
  • Base Scaffold: 2-methylaniline (o-toluidine).

  • Isomer A (3-isomer): The sulfone is located at position 3, vicinal to the methyl group. This creates a 1,2,3-trisubstituted pattern.

  • Isomer B (5-isomer): The sulfone is located at position 5, para to the methyl group and meta to the amine. This creates a 1,2,4-trisubstituted pattern.

Electronic Distribution (Hammett Analysis)

The methanesulfonyl group is a strong electron-withdrawing group (EWG) (


, 

).
Feature3-Methanesulfonyl (Isomer A)5-Methanesulfonyl (Isomer B)
Electronic Effect on Amine Inductive (-I) dominant. The sulfone is meta to the amine. It reduces basicity but less than a para substituent would.Inductive (-I) dominant. Also meta to the amine. Similar reduction in basicity (

~ 2.5–3.0).
Electronic Effect on Methyl Strong Deactivation. The sulfone is ortho to the methyl. The methyl protons are more acidic due to the proximity of the strong EWG.Moderate Deactivation. The sulfone is para to the methyl. Electronic communication is transmitted through the

-system.
Dipole Moment Lower. Vectors of the amine and sulfone partially cancel due to the bent geometry.Higher. The amine and sulfone vectors are roughly 120° apart but less opposed than in the 3-isomer, creating a distinct dipole vector.
Steric Congestion (The "Buttressing Effect")

The 3-isomer exhibits a phenomenon known as the buttressing effect . The bulky sulfone group pushes against the adjacent methyl group, which in turn crowds the amine.

  • Consequence: In the 3-isomer, the amine lone pair may be forced out of planarity with the aromatic ring to relieve strain, potentially increasing local nucleophilicity (by breaking conjugation) but decreasing accessibility for bulky electrophiles.

Synthetic Pathways & Challenges

The most critical differentiator for researchers is synthetic accessibility. The 5-isomer is thermodynamically favored and accessible via standard electrophilic aromatic substitution (EAS), whereas the 3-isomer requires "contrived" routes.

Synthesis of 5-Methanesulfonyl-2-methylaniline (The "Easy" Route)

This isomer takes advantage of the directing effects of the methyl group in the precursor toluene.

  • Precursor: 4-methanesulfonyltoluene (p-tolyl methyl sulfone).

  • Mechanism: Nitration of the precursor occurs ortho to the activating methyl group (position 2).

  • Scalability: High.

Synthesis of 3-Methanesulfonyl-2-methylaniline (The "Hard" Route)

Direct nitration of 2-methanesulfonyltoluene yields the 4-nitro isomer (para to methyl) or 6-nitro isomer (ortho to methyl, meta to sulfone). Obtaining the 3-isomer typically requires starting from a 2,6-disubstituted aniline or using Nucleophilic Aromatic Substitution (


) on a chloro-nitro scaffold.

SynthesisPathways Start_5 Precursor: 4-Methanesulfonyltoluene Nitration_5 Nitration (HNO3/H2SO4) Directs Ortho to Methyl Start_5->Nitration_5 EAS (Favored) Product_5 Target: 5-Methanesulfonyl-2-methylaniline (High Yield) Nitration_5->Product_5 Reduction Start_3 Precursor: 2-Chloro-3-nitrotoluene SnAr_3 SnAr Displacement (NaSO2Me / Cu Catalyst) Start_3->SnAr_3 Forced Substitution Reduction_3 Nitro Reduction (Fe/HCl or H2/Pd) SnAr_3->Reduction_3 Product_3 Target: 3-Methanesulfonyl-2-methylaniline (Multi-step, Lower Yield) Reduction_3->Product_3

Figure 1: Divergent synthetic workflows showing the direct EAS route for the 5-isomer versus the displacement strategy required for the 3-isomer.

Reactivity Profile

Sandmeyer & Cross-Coupling

When using these anilines as building blocks (e.g., converting


 to 

,

, or

):
  • 5-Isomer: Reacts cleanly. The position 6 (ortho to amine) is open, but the position 3 is sterically shielded by the methyl group.

  • 3-Isomer: The diazonium intermediate is destabilized by the adjacent methyl group (steric inhibition of solvation). Furthermore, subsequent coupling reactions (e.g., Buchwald-Hartwig) are significantly slower due to the "ortho-ortho" substitution pattern (Methyl at 2, Sulfone at 3) creating a wall of steric bulk.

Electrophilic Substitution on the Ring

If the researcher intends to halogenate the ring after scaffold formation:

  • 5-Isomer: The most reactive site is Position 4 (para to the amine). This allows for easy generation of 4-halo derivatives.

  • 3-Isomer: Position 4 is also para to the amine, but it is adjacent to the sulfone (at 3). This creates a "steric pocket" that makes halogenation at position 4 difficult, often forcing substitution to Position 6 (which is less electronically favorable).

Medicinal Chemistry Implications[1][2][3][4][5][6]

Metabolic Stability (The "Soft Spot" Analysis)

Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the least hindered position, often para to an activating group (amine or methyl).

  • 5-Isomer: The position para to the amine is Position 4 . It is unsubstituted and flanked by protons. This is a potential metabolic "soft spot" for hydroxylation.

  • 3-Isomer: The position para to the amine is Position 4 . However, it is flanked by the bulky sulfone at Position 3. This steric shield can reduce metabolic clearance , potentially increasing the half-life (

    
    ) of the drug candidate compared to the 5-isomer.
    
Kinase Inhibitor Binding (VEGFR2 Case Study)

The 5-methanesulfonyl motif is a validated pharmacophore in kinase inhibitors (e.g., VEGFR2 inhibitors). The sulfone oxygen atoms often serve as hydrogen bond acceptors in the hinge region or solvent-exposed front pockets.

  • Design Tip: If your docking model suggests the sulfone needs to twist out of plane to engage a residue, select the 3-isomer . The steric clash with the methyl group pre-organizes the sulfone into a twisted conformation, lowering the entropic penalty of binding.

MetabolicMap Iso5 5-Isomer (Open Para Site) Metab_High High Clearance (P450 Hydroxylation) Iso5->Metab_High Access to C4 Iso3 3-Isomer (Shielded Para Site) Metab_Low Improved Stability (Steric Block) Iso3->Metab_Low Sulfone blocks C4

Figure 2: Metabolic stability prediction. The 3-isomer offers steric protection against para-hydroxylation.

Summary Comparison Table

Property3-Methanesulfonyl-2-methylaniline5-Methanesulfonyl-2-methylaniline
CAS Number Rare/Custom Synthesis62264-90-0 (Precursor)
Synthesis Difficulty High (Requires SnAr or protection)Low (Direct Nitration)
Steric Profile Congested (1,2,3-trisubstituted)Open (1,2,4-trisubstituted)
Metabolic Stability Potential for High stability (C4 blocked)Moderate (C4 open to oxidation)
Primary Use Conformational restriction; improving

Standard H-bond acceptor fragment

References

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. (2013). Beilstein Journal of Organic Chemistry. Describes the standard nitration/reduction route for 2-methoxy-5-sulfonyl anilines, analogous to the 2-methyl variant. Link

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Detailed analysis of ortho/para vs meta directing effects in trisubstituted benzenes. Link

  • pKa Values in Nonaqueous Solvents. University of Tartu. Comprehensive database of aniline pKa values illustrating the electron-withdrawing impact of sulfonyl groups. Link

  • Metabolic Stability and Design. National Institutes of Health (NIH). Principles of blocking metabolic soft spots in drug discovery. Link

An In-Depth Technical Guide to the Safe Handling of 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guide: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for 3-Methanesulfonyl-2-methylaniline. This guide has been developed by a Senior Application Scientist to provide a robust safety framework based on a structural analogy approach. The safety and handling recommendations herein are inferred from the known hazards of its core structural components: o-toluidine and substituted methanesulfonyl anilines. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Rationale for a Structural Analogy-Based Assessment

3-Methanesulfonyl-2-methylaniline is a substituted aromatic amine. Its chemical structure incorporates an o-toluidine (2-methylaniline) core functionalized with a methanesulfonyl group at the 3-position. While specific toxicological data for this compound is not available, the well-documented hazards of its structural analogs provide a strong basis for a precautionary safety assessment.[1]

The aniline and o-toluidine moieties are associated with significant health risks, including methemoglobinemia and carcinogenicity.[2][3] The methanesulfonyl group, while generally less reactive than other functional groups, can influence the compound's physical properties and toxicological profile. Therefore, a conservative approach to handling, based on the highest potential risks identified from its analogs, is scientifically prudent and essential for ensuring laboratory safety.

Predicted Chemical Properties (from Structural Analogs)

PropertyPredicted Value/InformationSource (Analog)
Molecular FormulaC₈H₁₁NO₂SPubChem[1]
Molecular Weight185.24 g/mol PubChem[1]
AppearanceLikely a solid at room temperatureBased on similar substituted anilines
SolubilityExpected to have low water solubilityBased on o-toluidine and other anilines
Boiling PointNot available-
Melting PointNot available-

Hazard Identification: An Inference-Based Approach

The hazard profile of 3-Methanesulfonyl-2-methylaniline is predicted by combining the known toxicities of o-toluidine and other substituted anilines.

Core Hazard: The o-Toluidine Backbone

o-Toluidine is the primary structural component and dictates the most severe potential hazards. It is classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[2] Occupational exposure to o-toluidine is linked to an increased risk of bladder cancer.[2][4]

Key Health Effects of o-Toluidine:

  • Acute Toxicity: Highly toxic if inhaled, ingested, or absorbed through the skin.[2][5]

  • Methemoglobinemia: A critical and common effect of aniline and its derivatives.[2][3] The substance can oxidize iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which cannot transport oxygen. This leads to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal.[4]

  • Chronic Toxicity: Long-term exposure can lead to anemia, weight loss, skin lesions, and damage to the spleen, liver, and urinary bladder.[2]

  • Central Nervous System (CNS) Depression: Symptoms can include headache, dizziness, and confusion.[2]

Influence of the Methanesulfonyl Group

The methanesulfonyl group is an electron-withdrawing group that can influence the metabolic activation and toxicity of the aniline ring. Safety data for compounds like 4-(Methylsulfonyl)aniline indicate the following hazards:

  • Harmful if swallowed.[6][7]

  • Causes skin and serious eye irritation.[6][7]

  • May cause respiratory irritation.[7]

Predicted GHS Classification for 3-Methanesulfonyl-2-methylaniline

Based on the data from its structural analogs, a conservative GHS classification for this compound would include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (Toxic)

  • Carcinogenicity: Category 1B or 2 (Suspected of causing cancer)

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1 or 2 (Causes damage to organs, particularly the blood, bladder, and spleen)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

  • Hazardous to the Aquatic Environment (Acute and Chronic): Category 1 or 2 (Very toxic to aquatic life)

Experimental Protocols for Safe Handling

Given the predicted high toxicity and carcinogenicity, stringent safety protocols are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.

  • Eye/Face Protection: Wear safety glasses with side shields and a face shield.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or a full suit is recommended.

  • Respiratory Protection: All handling of this compound must be done in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling and Storage Workflow

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure.

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water. Dispose of all contaminated disposables as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage Conditions:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or a designated area for highly toxic substances.

Emergency Procedures and First Aid

Rapid and informed response to an exposure is critical.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Note to Physician: Be aware of the high potential for methemoglobinemia, which may require treatment with methylene blue.

Accidental Release Measures
  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For a solid spill, carefully sweep it up to avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Visualizing Safety Workflows

Risk Assessment for Compounds with Limited Safety Data

RiskAssessment start Identify Compound: 3-Methanesulfonyl-2-methylaniline sds_check Search for Specific SDS and Toxicological Data start->sds_check data_found Data Found? sds_check->data_found no_data No Specific Data Available (Proceed with Caution) data_found->no_data No analogy Identify Structural Analogs: o-Toluidine, Methanesulfonyl Anilines no_data->analogy hazard_id Infer Hazards: Carcinogenicity, Acute Toxicity, Methemoglobinemia, Irritation analogy->hazard_id risk_assessment Perform Risk Assessment: Evaluate Quantity, Procedure, Exposure Potential hazard_id->risk_assessment controls Implement Strict Controls: Fume Hood, Full PPE, Designated Area risk_assessment->controls proceed Proceed with Experiment controls->proceed

Caption: Risk assessment workflow for handling chemicals lacking specific safety data.

Emergency Response to Exposure

EmergencyResponse exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) remove Remove from Exposure Source Immediately exposure->remove decontaminate Decontaminate (Fresh Air, Flush Skin/Eyes) remove->decontaminate alert Alert Supervisor and Emergency Services decontaminate->alert sds Provide SDS/Safety Info to Responders (Use Analog Data for this Compound) alert->sds medical Seek Immediate Professional Medical Attention sds->medical observe Inform medical personnel of potential for delayed-onset methemoglobinemia medical->observe

Caption: Workflow for an emergency response following an exposure event.

Conclusion

The absence of a dedicated Safety Data Sheet for 3-Methanesulfonyl-2-methylaniline necessitates a conservative and scientifically-grounded approach to its handling. Based on the significant hazards of its structural analog o-toluidine—including probable carcinogenicity and the induction of methemoglobinemia—this compound must be treated as highly toxic. Strict adherence to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide is essential for the protection of all laboratory personnel.

References

  • Zahorcak, M. (n.d.). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Methylaniline (o-Toluidine). EPA. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Ortho-Toluidine. NIOSH. Retrieved February 15, 2026, from [Link]

  • Ingenta Connect. (2008, October 1). Category analysis of the substituted anilines studied in a 28-day.... Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 3-methanesulfonyl-2-methylaniline (C8H11NO2S). Retrieved February 15, 2026, from [Link]

  • Schultz, T. W., Cajina-Quezada, M., & Wesley, S. K. (1989, October). Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. PubMed. Retrieved February 15, 2026, from [Link]

  • Centers for Disease Control and Prevention. (n.d.). o-Toluidine. NIOSH. Retrieved February 15, 2026, from [Link]

  • Szabo-Scandic. (n.d.). o-Toluidine Safety Data Sheet. Retrieved February 15, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). o-Toluidine - Hazardous Substance Fact Sheet. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 3-(methanesulfonylmethyl)-2-methylaniline (C9H13NO2S). Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methanesulfonylmethyl)aniline. PubChem. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonyl)aniline. PubChem. Retrieved February 15, 2026, from [Link]

  • Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - 4-(Methylsulfonyl)aniline hydrochloride. Retrieved February 15, 2026, from [Link]

Sources

Suppliers of 3-Methanesulfonyl-2-methylaniline in USA/Europe

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Sourcing and Qualifying Suppliers of 3-Methanesulfonyl-2-methylaniline in the USA and Europe for Pharmaceutical Development

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, qualify, and manage suppliers of 3-Methanesulfonyl-2-methylaniline (CAS: 68256-55-3), a critical starting material in pharmaceutical synthesis. The focus is on ensuring the quality, consistency, and regulatory compliance of this key intermediate within the United States and European markets.

Part 1: Foundational Understanding and Supplier Identification

The Critical Role of 3-Methanesulfonyl-2-methylaniline in Drug Synthesis

3-Methanesulfonyl-2-methylaniline, also known as 2-Amino-6-methylphenyl methyl sulfone, is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique molecular structure, featuring a reactive aniline group ortho to a methyl group and meta to a methanesulfonyl group, makes it a versatile precursor for creating complex molecular architectures. The purity and impurity profile of this starting material directly influence the quality, safety, and efficacy of the final drug product. Therefore, a robust supplier qualification process is not merely a procurement exercise but a fundamental aspect of drug development and risk management.

Mapping the Supplier Landscape: USA and Europe

The initial phase of sourcing involves identifying reputable suppliers with a proven track record in providing high-quality chemical intermediates to the pharmaceutical industry. The following table summarizes prominent suppliers operating in the US and European markets. This is not an exhaustive list but represents a starting point for further investigation.

Table 1: Key Suppliers of 3-Methanesulfonyl-2-methylaniline

SupplierPrimary Regions of OperationKey Strengths
Sigma-Aldrich (Merck) USA, EuropeExtensive global distribution network, comprehensive documentation (CoA, SDS), and a strong reputation for quality control.
TCI Chemicals USA, EuropeOffers a wide range of chemical products with a focus on research and development quantities, known for high purity standards.
Thermo Fisher Scientific (Alfa Aesar) USA, EuropeProvides a broad portfolio of chemicals in various grades and quantities, catering to both research and production needs.
BLD Pharmatech USA, EuropeA global supplier with a significant presence in both regions, offering competitive pricing and a diverse catalog of intermediates.
Key Organics Europe (UK)Specializes in discovery chemistry and offers a range of unique and diverse chemical building blocks.
Fluorochem Europe (UK)A well-established supplier of fine chemicals for research and development, with a strong focus on the European market.
A Systematic Approach to Supplier Qualification

A structured and logical workflow is essential for qualifying suppliers of critical raw materials. The following diagram illustrates a best-practice approach, moving from initial identification to final approval and ongoing monitoring.

Supplier_Qualification_Workflow cluster_main Supplier Qualification Workflow for 3-Methanesulfonyl-2-methylaniline A Initial Supplier Identification & Screening B Request & Scrutinize Documentation (CoA, SDS, Quality Certifications) A->B C Request Material Sample for In-house Testing B->C D Analytical Validation & Impurity Profiling C->D E On-site or Remote Quality Audit (Risk-Based) D->E Based on Risk Assessment F Final Supplier Approval & Onboarding D->F If Audit is Not Required E->F G Ongoing Performance Monitoring & Batch-to-Batch Consistency Checks F->G

Caption: A logical workflow for the systematic qualification of raw material suppliers.

Part 2: Rigorous Technical and Quality Evaluation

The Certificate of Analysis (CoA): A Deep Dive

The CoA is the primary document attesting to the quality of a specific batch of material. A thorough review of the CoA is the first line of defense against substandard materials. Key parameters to scrutinize for 3-Methanesulfonyl-2-methylaniline include:

  • Identity Confirmation: Methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the chemical structure.

  • Purity (Assay): Typically determined by HPLC or GC. For pharmaceutical applications, a purity of ≥98% is a common requirement.

  • Appearance: Should be a consistent white to off-white crystalline solid.

  • Melting Point: A narrow and consistent melting point range is indicative of high purity.

  • Water Content: Measured by Karl Fischer titration. Excess water can interfere with subsequent chemical reactions.

  • Residual Solvents: Analysis by headspace GC to ensure levels are within acceptable limits (referencing ICH Q3C guidelines).

  • Elemental Impurities: Conformance to ICH Q3D guidelines for heavy metals and other elemental impurities is essential.

Independent Analytical Verification: Protocols for Quality Control

It is imperative to independently verify the supplier's CoA data. The following protocols outline standard analytical methods for the quality control of 3-Methanesulfonyl-2-methylaniline.

Protocol 1: Purity Determination and Impurity Profiling by HPLC
  • Objective: To accurately determine the purity and identify any related substance impurities.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a standard solution of known concentration (e.g., 1.0 mg/mL) in the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity. Compare the chromatogram to a reference standard to identify any impurities.

Protocol 2: Analysis of Volatile Impurities and Residual Solvents by GC-MS
  • Objective: To identify and quantify any volatile organic impurities and residual solvents from the manufacturing process.

  • Instrumentation: A Gas Chromatography (GC) system coupled to a Mass Spectrometer (MS) with a headspace autosampler.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium.

  • Oven Temperature Program: A programmed temperature ramp to ensure separation of solvents with varying boiling points.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling-point solvent.

  • Data Analysis: Identify eluted peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal or external standard method.

Understanding and Managing the Impurity Profile

Impurities in 3-Methanesulfonyl-2-methylaniline can originate from various sources. A proactive approach to impurity management is crucial.

Impurity_Sources cluster_impurity_origin Sources of Impurities in 3-Methanesulfonyl-2-methylaniline A Unreacted Starting Materials B Byproducts from Side Reactions A->B C Residual Intermediates C->B D Degradation Products (from light, heat, or oxidation) D->A E Residual Catalysts and Reagents E->B

Caption: A diagram illustrating the potential sources of impurities during synthesis.

Part 3: Regulatory Compliance and Supply Chain Strategy

Navigating the Regulatory Maze: USA and Europe

Compliance with chemical regulations is non-negotiable.

  • United States: The Toxic Substances Control Act (TSCA) is the primary legislation governing chemicals. Suppliers must confirm that 3-Methanesulfonyl-2-methylaniline is listed on the TSCA Inventory.

  • Europe: The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the key legislative framework. For quantities exceeding one metric ton per year, the substance must be registered with the European Chemicals Agency (ECHA). Ensure your supplier is REACH compliant for the volumes you require.

Building a Resilient Supply Chain

To mitigate risks of supply disruption, a robust supply chain strategy is essential.

  • Dual Sourcing: Qualify at least two independent suppliers to ensure continuity in case of an issue with a primary supplier.

  • Geographic Diversification: Sourcing from suppliers in different geographical locations can minimize the impact of regional disruptions.

  • Transparent Communication: Foster a strong, communicative relationship with your suppliers to stay informed about lead times, potential production changes, and any foreseeable challenges.

References

  • Thermo Fisher Scientific (Alfa Aesar). 3-Methanesulfonyl-2-methylaniline. [Link]

  • BLD Pharmatech. 3-Methanesulfonyl-2-methylaniline. [Link]

  • ICH. Q3C (R8) Impurities: Guideline for Residual Solvents. [Link]

  • ICH. Q3D (R2) Guideline for Elemental Impurities. [Link]

  • U.S. Environmental Protection Agency. Toxic Substances Control Act (TSCA). [Link]

  • European Chemicals Agency. Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH). [Link]

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the fundamental physicochemical properties of 3-Methanesulfonyl-2-methylaniline, specifically its melting point and density. Due to the limited availability of published experimental data for this specific compound, this document focuses on establishing robust, validated methodologies for its characterization. The principles and protocols outlined herein are grounded in established analytical chemistry and are designed to ensure data integrity and reproducibility.

Introduction to 3-Methanesulfonyl-2-methylaniline

3-Methanesulfonyl-2-methylaniline is an organic compound featuring a substituted aniline core. The presence of both a methyl and a methanesulfonyl group on the aromatic ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The sulfonyl group, being a strong electron-withdrawing moiety, significantly influences the electronic properties and potential intermolecular interactions of the molecule. Accurate determination of its physical properties, such as melting point and density, is a critical first step in its evaluation for any application, providing insights into its purity, crystal lattice structure, and handling characteristics.

Physicochemical Properties of 3-Methanesulfonyl-2-methylaniline

As of the latest literature review, specific experimental data for the melting point and density of 3-Methanesulfonyl-2-methylaniline has not been published. The following table is presented as a template for researchers to populate upon experimental determination. For context, properties of structurally related compounds are often used to estimate expected ranges, but these should not be a substitute for empirical measurement.

PropertyExperimentally Determined ValueUnits
Melting PointTo be determined°C
DensityTo be determinedg/cm³

Part 1: Sample Preparation and Purity Assessment

The accuracy of any physicochemical measurement is contingent on the purity of the sample. This section outlines a plausible synthetic route for 3-Methanesulfonyl-2-methylaniline and the subsequent purification necessary to obtain a sample suitable for analysis.

Proposed Synthesis of 3-Methanesulfonyl-2-methylaniline

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. A plausible route to 3-Methanesulfonyl-2-methylaniline would, therefore, involve the reduction of a 2-methyl-3-nitrophenyl methyl sulfone precursor. A general two-step approach is proposed:

  • Sulfonylation of a Nitro-aromatic Precursor: Starting with a suitable 2-methyl-3-nitroaniline, a methanesulfonyl group can be introduced. A Korean patent describes a method for preparing 3-amino methanesulfonanilide from 3-nitroaniline by reaction with methanesulfonyl chloride in the presence of a base, followed by reduction.[1] A similar approach could be adapted for a 2-methyl substituted aniline.

  • Reduction of the Nitro Group: The nitro group of the resulting 2-methyl-3-nitrophenyl methyl sulfone can be reduced to the primary amine. Common reducing agents for this transformation include tin(II) chloride in the presence of a strong acid, or catalytic hydrogenation. A patent for the synthesis of 3-chloro-2-methylaniline describes the reduction of 6-chloro-2-nitrotoluene using sodium polysulfide.[2][3]

Purification of the Final Compound

Post-synthesis, the crude 3-Methanesulfonyl-2-methylaniline must be purified to remove any unreacted starting materials, by-products, or residual solvents. Recrystallization is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally by testing the solubility of the crude product in various solvents at both room and elevated temperatures. An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

The purity of the final product should be assessed using techniques such as:

  • Thin Layer Chromatography (TLC): To check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

Only a sample with a confirmed high purity (typically >99%) should be used for melting point and density determination.

Part 2: Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow range (typically 0.5-1°C). The presence of impurities will typically depress the melting point and broaden the melting range.[4][5][6]

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[4][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation:

    • Ensure the purified 3-Methanesulfonyl-2-methylaniline is completely dry and in the form of a fine powder.[5] If necessary, gently grind the crystals in a mortar and pestle.

    • Place a small amount of the powdered sample on a clean, dry watch glass.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom of the tube.

    • The final packed sample height should be approximately 2-3 mm.[6]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-15°C per minute to get a rough estimate.

    • For an accurate measurement, use a fresh sample and heat rapidly to about 20°C below the estimated melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[7][8]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point).

    • The melting point is reported as the range between these two temperatures.

    • Perform at least two more measurements to ensure reproducibility.

Causality Behind Experimental Choices:

  • Fine Powder: Using a fine powder ensures uniform heat transfer throughout the sample, leading to a more accurate and sharper melting point reading.[5]

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for ensuring that the temperature of the sample and the thermometer are in equilibrium, preventing an overestimation of the melting point.[7]

  • Fresh Sample for Each Measurement: Previously melted and re-solidified samples may have a different crystalline structure, which can affect the melting point.[7]

Part 3: Experimental Determination of Density

The density of a solid is a fundamental physical property defined as its mass per unit volume.[9] For a powdered solid, the bulk density can be influenced by how the powder is packed. Therefore, a method that measures the true density of the solid material, independent of its packing, is preferred. Gas pycnometry is a highly accurate and non-destructive method for determining the true density of a solid powder.

Experimental Protocol: Gas Pycnometry

This technique determines the volume of a solid by measuring the pressure change of a known quantity of an inert gas (typically helium) in a calibrated volume.

Apparatus:

  • Gas pycnometer

  • Analytical balance

  • Sample cell of appropriate volume

  • Inert gas supply (e.g., helium)

Procedure:

  • Sample Preparation:

    • Use a sufficient amount of the purified and dried 3-Methanesulfonyl-2-methylaniline powder to fill the sample cell to the recommended level (typically between one-third and two-thirds full).

    • Accurately weigh the sample using an analytical balance and record the mass.

  • Density Measurement:

    • Calibrate the gas pycnometer according to the manufacturer's instructions using a standard calibration sphere of known volume.

    • Place the weighed sample into the sample cell and secure it in the instrument.

    • Follow the instrument's automated procedure for purging the sample chamber with the analysis gas to remove any adsorbed air or moisture.

    • The instrument will then automatically perform a series of gas expansions and pressure measurements to determine the volume of the solid sample.

    • The density is calculated by the instrument's software by dividing the mass of the sample by its measured volume.

    • Perform multiple measurements on the same sample to ensure the results are consistent and reproducible.

Causality Behind Experimental Choices:

  • Helium Gas: Helium is used as the analysis gas because its small atomic size allows it to penetrate into small pores and crevices of the powdered sample, providing a more accurate measurement of the solid's true volume.

  • Purging: The purging step is essential to remove any adsorbed gases or moisture from the surface of the powder, which would otherwise contribute to the measured volume and lead to an inaccurate density value.

Workflow for Physicochemical Characterization

G cluster_synthesis Sample Preparation cluster_mp Melting Point Determination cluster_density Density Determination synthesis Synthesis of 3-Methanesulfonyl-2-methylaniline purification Purification (e.g., Recrystallization) synthesis->purification purity_assessment Purity Assessment (HPLC, NMR) purification->purity_assessment mp_prep Sample Preparation (Grinding, Drying) purity_assessment->mp_prep High Purity Sample (>99%) density_prep Sample Preparation (Weighing) purity_assessment->density_prep High Purity Sample (>99%) mp_load Load Capillary Tube mp_prep->mp_load mp_measure Measure Melting Range mp_load->mp_measure final_data Final Characterized Data mp_measure->final_data density_measure Gas Pycnometry Measurement density_prep->density_measure density_measure->final_data

Caption: Workflow for the synthesis, purification, and physicochemical characterization of 3-Methanesulfonyl-2-methylaniline.

Part 4: Safety and Handling

As 3-Methanesulfonyl-2-methylaniline is a substituted aniline, it should be handled with the same precautions as other compounds in this class until its specific toxicological properties are determined. Anilines are known to be toxic and can be absorbed through the skin.[10][11]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[12]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[12]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

Handling and Storage:

  • All handling of the solid powder and any solutions should be conducted in a well-ventilated chemical fume hood.[13]

  • Avoid inhalation of dust and contact with skin and eyes.[1][12]

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

Disposal:

  • All waste containing 3-Methanesulfonyl-2-methylaniline should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This guide provides a robust framework for the experimental determination of the melting point and density of 3-Methanesulfonyl-2-methylaniline. By adhering to these detailed protocols, researchers can generate high-quality, reproducible data that will be essential for the further development and application of this compound. The emphasis on sample purity, methodical experimental execution, and rigorous safety practices ensures the integrity of the scientific process.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]

  • ASTM D6683-19, Standard Test Method for Measuring Bulk Density Values of Powders and Other Bulk Solids as Function of Compressive Stress, ASTM International, West Conshohocken, PA, 2019,

  • DETERMINATION OF MELTING POINTS. (n.d.). University of Technology, Jamaica. Retrieved February 15, 2026, from [Link]

  • 3.01 Determination of Bulk and Tapped Densities. (n.d.). The International Pharmacopoeia. Retrieved February 15, 2026, from [Link]

  • Melting point determination. (n.d.). Edisco. Retrieved February 15, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). National Taiwan University. Retrieved February 15, 2026, from [Link]

  • D6683-19 Standard Test Method for Measuring Bulk Density Values of Powders and Other Bulk Solids as Function of Compressive Stress. (2019, May 1). ASTM International. Retrieved February 15, 2026, from [Link]

  • Density Measurement and Density Standards. (n.d.). Reagecon. Retrieved February 15, 2026, from [Link]

  • Measuring Density with a Laboratory Balance. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]

  • Aniline Safety Data Sheet. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Aniline Safety Data Sheet. (n.d.). Carl ROTH. Retrieved February 15, 2026, from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 15, 2026, from [Link]

  • Aniline Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG. Retrieved February 15, 2026, from [Link]

  • Aniline Blue - SAFETY DATA SHEET. (2016, September 6). Dako. Retrieved February 15, 2026, from [Link]

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline. (n.d.). Google Patents.
  • 3-(methanesulfonylmethyl)-2-methylaniline (C9H13NO2S). (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Aniline. (n.d.). Washington State University. Retrieved February 15, 2026, from [Link]

  • Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(01), 129-133. [Link]

  • 3-methanesulfonyl-n-methylaniline (C8H11NO2S). (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline. (n.d.). Google Patents.
  • 2-methylaniline. (2025, August 19). ChemBK. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 3-Methanesulfonyl-2-methylaniline from o-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Methanesulfonyl-2-methylaniline from o-Toluidine

Introduction

3-Methanesulfonyl-2-methylaniline, also known as 2-methyl-3-(methylsulfonyl)aniline, is a valuable substituted aniline that serves as a key building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring an amino, a methyl, and a methanesulfonyl group, provides a unique scaffold for developing complex molecules. This document provides a comprehensive guide for the multi-step synthesis of this target compound, commencing from the readily available starting material, o-toluidine.

The synthetic pathway is designed to be robust and scalable, addressing key chemical challenges such as regioselectivity and functional group compatibility. As senior application scientists, we emphasize not only the procedural steps but also the underlying chemical principles that govern each transformation. This ensures that researchers can adapt and troubleshoot the protocols effectively. The entire process is broken down into four principal stages: regioselective nitration, chemoselective reduction, diazotization followed by Sandmeyer-type sulfonylchlorination, and the final conversion to the methyl sulfone.

Overall Synthetic Workflow

The synthesis transforms o-toluidine into 3-methanesulfonyl-2-methylaniline through a four-step sequence involving nitration, reduction, diazotization/sulfonylchlorination, and methylsulfone formation.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Sandmeyer Reaction cluster_3 Step 4: Methylsulfone Formation A o-Toluidine B 2-Methyl-3-nitroaniline A->B  HNO₃, H₂SO₄  (Anilinium ion formation) C 2-Methyl-1,3-phenylenediamine B->C  Fe, HCl or  H₂, Pd/C D Diazonium Salt Intermediate C->D  NaNO₂, HCl  0-5 °C E 3-Amino-2-methylbenzenesulfonyl chloride D->E  SO₂, CuCl F 3-Methanesulfonyl-2-methylaniline E->F  1. Na₂SO₃ (Reduction)  2. CH₃I (Methylation)

Figure 1: Multi-step synthesis pathway from o-toluidine.

Discussion of Synthetic Strategy

Step 1: Regiocontrolled Nitration of o-Toluidine

The primary challenge in the initial step is to introduce a nitro group at the 3-position of o-toluidine, which is meta to the strongly ortho-, para-directing amino group and ortho to the weakly ortho-, para-directing methyl group. Direct nitration under standard conditions would overwhelmingly favor substitution at the 4- and 6-positions.

To achieve the desired regiochemistry, the reaction is conducted in a highly acidic medium, such as concentrated sulfuric acid. In this environment, the amino group of o-toluidine is protonated to form the anilinium ion (-NH₃⁺). This protonated species is a powerful deactivating group and a meta-director. The meta-directing influence of the anilinium ion overrides the directing effects of the methyl group, guiding the electrophilic nitronium ion (NO₂⁺) to the 3-position. While a mixture of isomers is possible, this method significantly enhances the yield of the desired 2-methyl-3-nitroaniline intermediate.[1]

Step 2: Chemoselective Reduction of 2-Methyl-3-nitroaniline

The conversion of the nitro group in 2-methyl-3-nitroaniline to a primary amine to yield 2-methyl-1,3-phenylenediamine is a standard reduction. Several reliable methods are available for this transformation.[2]

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method, often providing high yields with simple workup procedures.

  • Metal-Acid Systems: A classic and cost-effective alternative involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).[3] The reaction of iron with HCl is particularly noted for its mildness and effectiveness in reducing aromatic nitro compounds.[3]

The choice of method may depend on available equipment and scale, but both are highly effective for this transformation.

Step 3: Diazotization and Sandmeyer Sulfonylchlorination

This step is the cornerstone of the synthesis, installing the sulfur-based functional group. It begins with the diazotization of one of the amino groups of 2-methyl-1,3-phenylenediamine. This reaction involves treating the diamine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid at low temperatures (0–5 °C).[4][5] The resulting diazonium salt is highly reactive and typically used immediately without isolation.[6]

The subsequent Sandmeyer reaction provides a pathway to convert the aryl diazonium salt into an aryl sulfonyl chloride.[7] The classical approach involves bubbling sulfur dioxide gas through a solution of the diazonium salt in the presence of a copper(I) chloride catalyst.[8] Modern variations may use stable SO₂ surrogates like DABCO-bis(sulfur dioxide) (DABSO) to improve handling and safety.[9] This radical-nucleophilic aromatic substitution mechanism effectively displaces the diazonium group (with the loss of N₂ gas) to form 3-amino-2-methylbenzenesulfonyl chloride.[7]

Step 4: Formation of the Target Methyl Sulfone

The final stage of the synthesis involves converting the sulfonyl chloride functional group into the desired methyl sulfone. This is typically achieved in a two-step sequence:

  • Reduction to Sulfinate: The sulfonyl chloride is first reduced to the corresponding sodium sulfinate salt. This is commonly accomplished by reacting it with a mild reducing agent like sodium sulfite (Na₂SO₃) in an aqueous solution.

  • Methylation: The resulting nucleophilic sulfinate salt is then alkylated using a suitable methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to form the thermodynamically stable methyl sulfone product.[10][11]

This sequence is generally high-yielding and provides a reliable method for constructing the aryl methyl sulfone moiety.

Detailed Experimental Protocols

Safety Precaution: o-Toluidine is a confirmed carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[12] Strong acids, nitrating agents, and diazonium salts (which can be explosive if allowed to dry) are hazardous and require careful handling.

Protocol 1: Synthesis of 2-Methyl-3-nitroaniline
  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 200 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Addition of Amine: Slowly add o-toluidine (53.6 g, 0.5 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (34.7 mL, 0.55 mol) to 50 mL of chilled concentrated sulfuric acid. Add this mixture dropwise to the o-toluidine solution over 2 hours, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional hour at 0-5 °C.

  • Work-up: Carefully pour the reaction mixture onto 1 kg of crushed ice with stirring.

  • Neutralization & Isolation: Neutralize the cold solution by the slow addition of concentrated aqueous ammonia until the pH is ~8. The product will precipitate as a yellow-green solid.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol to yield 2-methyl-3-nitroaniline.[13]

Protocol 2: Synthesis of 2-Methyl-1,3-phenylenediamine
  • Setup: To a flask containing 2-methyl-3-nitroaniline (30.4 g, 0.2 mol) and 200 mL of ethanol, add 100 mL of water followed by iron powder (44.7 g, 0.8 mol).

  • Reaction Initiation: Heat the mixture to reflux and add 10 mL of concentrated hydrochloric acid dropwise via an addition funnel. The reaction is exothermic.

  • Reflux: Maintain a steady reflux with stirring for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: While still hot, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Isolation: Combine the filtrates and remove the ethanol under reduced pressure. Add 200 mL of water and basify with 2M NaOH solution to precipitate the product.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain 2-methyl-1,3-phenylenediamine as a solid that may darken on exposure to air.

Protocol 3: Synthesis of 3-Amino-2-methylbenzenesulfonyl chloride
  • Amine Solution: Dissolve 2-methyl-1,3-phenylenediamine (12.2 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (100 mL). Cool the solution to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 30 mL of cold water. Add this solution dropwise to the amine solution, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (2.0 g, 0.02 mol) in 100 mL of acetic acid saturated with sulfur dioxide gas (or containing an SO₂ surrogate like DABSO).

  • Addition: Slowly add the cold diazonium salt solution to the SO₂/CuCl solution with vigorous stirring. Nitrogen gas will evolve. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Isolation: Pour the reaction mixture into 500 mL of ice water. The sulfonyl chloride will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 4: Synthesis of 3-Methanesulfonyl-2-methylaniline
  • Sulfinate Formation: Suspend the crude 3-amino-2-methylbenzenesulfonyl chloride (10.9 g, 0.05 mol) in 100 mL of water. Add a solution of sodium sulfite (12.6 g, 0.1 mol) in 50 mL of water. Heat the mixture to 60-70 °C with stirring for 1 hour. The pH should be maintained around 8 by adding sodium bicarbonate if necessary.

  • Methylation: Cool the resulting sodium 3-amino-2-methylbenzenesulfinate solution to room temperature. Add methyl iodide (9.9 g, 4.4 mL, 0.07 mol) and stir the mixture vigorously at room temperature overnight.

  • Isolation: The product, 3-methanesulfonyl-2-methylaniline, will precipitate from the solution. Collect the solid by filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Data Summary Table

StepStarting MaterialMolar Mass ( g/mol )Key ReagentsProductMolar Mass ( g/mol )Theoretical Yield (g)Typical Yield (%)
1o-Toluidine107.16HNO₃, H₂SO₄2-Methyl-3-nitroaniline152.1576.155-65
22-Methyl-3-nitroaniline152.15Fe, HCl2-Methyl-1,3-phenylenediamine122.1761.185-95
32-Methyl-1,3-phenylenediamine122.17NaNO₂, SO₂, CuCl3-Amino-2-methylbenzenesulfonyl chloride219.68109.860-70
43-Amino-2-methylbenzenesulfonyl chloride219.681. Na₂SO₃, 2. CH₃I3-Methanesulfonyl-2-methylaniline185.2592.675-85

Note: Yields are based on a 1 mol starting scale for theoretical calculations and are typical literature/experimental values.

Conclusion

This application note details a reliable and logically structured four-step synthesis for producing 3-methanesulfonyl-2-methylaniline from o-toluidine. By carefully controlling reaction conditions, particularly the regioselective nitration and the Sandmeyer reaction, this valuable building block can be prepared in good overall yield. The provided protocols are designed for researchers in synthetic chemistry and drug development, offering both practical steps and an understanding of the critical chemical principles involved.

References

  • Davies, W. (1922). The Sulfonation of Ortho-Toluidine and the Preparation of Sodium 6-Chloro-5-nitro-meta-toluenesulfonate. Journal of the American Chemical Society. Available at: [Link]

  • Ullah, F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

  • Reddy, B., et al. (2019). An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. National Institutes of Health. Available at: [Link]

  • Fuglister, J., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, ACS Publications. Available at: [Link]

  • Meerwein, H., et al. (1957). Chemische Berichte. (Historical reference for Sandmeyer-type reactions with SO₂/CuCl).
  • Journal of the American Chemical Society. (n.d.). THE SULFONATION OF ORTHO-TOLUIDINE AND THE PREPARATION OF SODIUM 6-CHLORO-5-NITRO-META-TOLUENESULFONATE. Available at: [Link]

  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • RSC Publishing. (n.d.). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of methyl sulfones from DMSO. Available at: [Link]

  • Wikipedia. (n.d.). o-Toluidine. Available at: [Link]

  • Google Patents. (n.d.). US3890388A - Ring chlorination of ortho-toluidine.
  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • Chemistry LibreTexts. (2019). Diazotization of Amines. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Nature. (2025). A reagent to access methyl sulfones. Available at: [Link]

  • Google Patents. (n.d.). US5874547A - Diazotization of amines.
  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-3-nitroaniline. Available at: [Link]

  • University of Rochester. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Available at: [Link]

  • PubChem. (n.d.). o-Toluidine. Available at: [Link]

  • NIST WebBook. (n.d.). 2-Methyl-3-nitroaniline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • National Toxicology Program. (n.d.). Use of Toluidine in the Manufacture of Dyes. Available at: [Link]

  • ResearchGate. (n.d.). Removal of amino in anilines through diazonium salt-based reactions. Available at: [Link]

  • PMC. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Google Patents. (n.d.). EP0077537A2 - Process for preparing 6-chloro-3-toluidino-4-sulphonic acid.
  • YouTube. (2019). reduction of nitro groups to anilines. Available at: [Link]

Sources

Application Notes and Protocols for the Sulfonylation of 2-Methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sulfonylating Sterically Hindered Anilines

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and protease inhibitors. The synthesis of sulfonamides, typically achieved through the sulfonylation of amines, is therefore a critical transformation in drug discovery and development. However, the reactivity of the amine can be significantly influenced by its steric and electronic environment.

2-Methylaniline, with its ortho-methyl group, presents a classic case of steric hindrance that can impede the approach of bulky sulfonylating agents. This guide provides detailed protocols and expert insights into overcoming these challenges to achieve efficient sulfonylation of 2-methylaniline. We will explore various methodologies, from the classic Schotten-Baumann conditions to modern catalytic and photochemical approaches, providing a comprehensive resource for the synthesis of N-sulfonylated 2-methylaniline derivatives.

Core Principles and Mechanistic Overview

The fundamental reaction for sulfonamide synthesis involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of a sulfonyl derivative, most commonly a sulfonyl chloride.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the amine, increasing its nucleophilicity.

dot digraph "Sulfonylation Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"2-Methylaniline" [shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sulfonyl_Chloride" [shape=oval, fillcolor="#FBBC05", fontcolor="#202124", label="R-SO2Cl"]; "Intermediate" [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sulfonamide" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "HCl" [shape=plaintext];

"2-Methylaniline" -> "Intermediate" [label="Nucleophilic Attack"]; "Sulfonyl_Chloride" -> "Intermediate"; "Intermediate" -> "Sulfonamide" [label="Elimination of Cl-"]; "Base" -> "HCl" [label="Neutralization", style=dashed]; } dot Caption: General mechanism of amine sulfonylation.

Protocol 1: Classical Sulfonylation under Schotten-Baumann Conditions

The Schotten-Baumann reaction is a robust and widely used method for the acylation of amines and alcohols.[2][3] It involves the use of an aqueous alkaline solution to trap the acidic byproduct. For sterically hindered amines like 2-methylaniline, longer reaction times or elevated temperatures may be necessary.

Materials:
  • 2-Methylaniline

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylaniline (1.0 eq) in dichloromethane (DCM, approximately 10 mL per mmol of aniline).

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Addition of Sulfonyl Chloride: While stirring vigorously, add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise over 15-20 minutes. The reaction is often exothermic, so an ice bath can be used to maintain the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expert Insights:
  • Choice of Base: While sodium hydroxide is common, organic bases like pyridine or triethylamine can also be used, particularly in non-aqueous conditions. Pyridine can act as both a base and a nucleophilic catalyst.

  • Steric Hindrance: For more hindered anilines or sulfonyl chlorides, the reaction may require heating to proceed at a reasonable rate. In such cases, a higher boiling point solvent like toluene might be used with an appropriate base.

dot digraph "Schotten_Baumann_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_Reaction" { label = "Reaction"; bgcolor = "#E8F0FE"; "Dissolve" [label="Dissolve 2-Methylaniline in DCM"]; "Add_Base" [label="Add 10% aq. NaOH"]; "Add_TsCl" [label="Add p-Toluenesulfonyl Chloride"]; "Stir" [label="Stir at Room Temperature"]; }

subgraph "cluster_Workup" { label = "Work-up"; bgcolor = "#FCE8E6"; "Separate" [label="Separate Organic Layer"]; "Wash" [label="Wash with Water, NaHCO3, Brine"]; "Dry" [label="Dry over Na2SO4"]; }

subgraph "cluster_Purification" { label = "Purification"; bgcolor = "#FEF7E0"; "Filter" [label="Filter"]; "Concentrate" [label="Concentrate"]; "Purify" [label="Recrystallization or Chromatography"]; }

"Dissolve" -> "Add_Base" -> "Add_TsCl" -> "Stir"; "Stir" -> "Separate" [lhead="cluster_Workup"]; "Separate" -> "Wash" -> "Dry"; "Dry" -> "Filter" [lhead="cluster_Purification"]; "Filter" -> "Concentrate" -> "Purify"; } dot Caption: Workflow for Schotten-Baumann sulfonylation.

Protocol 2: Microwave-Assisted Sulfonylation

Microwave-assisted organic synthesis can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. This method is particularly advantageous for hindered substrates.[4]

Materials:
  • 2-Methylaniline

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, benzenesulfonyl chloride)

  • Microwave reactor vials

  • Microwave synthesizer

Step-by-Step Procedure:
  • Reaction Mixture: In a microwave reactor vial, combine 2-methylaniline (1.0 eq) and the desired sulfonyl chloride (1.1 eq). For a solvent-free reaction, no additional solvent is needed. Alternatively, a high-boiling point, microwave-transparent solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes). The optimal conditions should be determined empirically.

  • Work-up and Purification: After cooling, the reaction mixture can be worked up similarly to the Schotten-Baumann protocol, often involving dilution with an organic solvent, washing with aqueous base, and purification by chromatography or recrystallization.

Expert Insights:
  • Solvent-Free Conditions: A key advantage of microwave-assisted synthesis is the potential for solvent-free reactions, which are more environmentally friendly.[4]

  • Safety: Ensure that the microwave vials are properly sealed and that the reaction temperature and pressure do not exceed the limits of the equipment.

Protocol 3: Modern Catalytic and Photochemical Methods

Recent advances in organic synthesis have introduced milder and more efficient methods for sulfonylation, which can be particularly useful for complex or sensitive substrates.

A. Indium-Catalyzed Sulfonylation

Indium(III) trifluoromethanesulfonate has been shown to be an effective catalyst for the sulfonylation of amines, including sterically hindered anilines.[5]

  • Typical Conditions: The reaction is typically carried out using a catalytic amount of In(OTf)3 (e.g., 5 mol%) in a solvent like acetonitrile at room temperature or with gentle heating.

B. Visible-Light-Mediated Sulfonylation

Photoredox catalysis offers a powerful tool for the formation of C-S bonds under mild conditions.[6][7][8] These methods often involve the generation of sulfonyl radicals from sulfinate salts or other precursors.

  • General Approach: A mixture of the aniline, a sulfonyl precursor (like a sulfinate salt), and a photocatalyst (e.g., an iridium or ruthenium complex) is irradiated with visible light.[6][9] This approach can offer different selectivity compared to traditional methods.

Data Summary: Comparative Yields and Conditions

MethodSulfonylating AgentBase/CatalystSolventTemperatureTimeTypical YieldReference
Schotten-Baumannp-Toluenesulfonyl chloride10% aq. NaOHDichloromethane0 °C to RT2-4 hGood to Excellent[2][10]
Microwave-AssistedVarious sulfonyl chloridesNone (or base)Solvent-free or DMF100-150 °C5-15 minExcellent[4]
Indium-CatalyzedVarious sulfonyl chloridesIn(OTf)3 (cat.)AcetonitrileRT to 60 °C1-6 hGood to Excellent[5]
Photoredox CatalysisSulfinate saltsPhotocatalystOrganic SolventRT2-24 hModerate to Good[6][7]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature, extending the reaction time, or using a more reactive sulfonylating agent (e.g., a sulfonyl fluoride).

  • Side Reactions: The formation of bis-sulfonylated products can occur with primary amines, although this is less common with sterically hindered substrates. Using a slight excess of the amine can help to minimize this.

  • Purification Challenges: Sulfonamides are often crystalline solids, making recrystallization an effective purification method. If the product is an oil or difficult to crystallize, column chromatography is the preferred method. The addition of a small amount of triethylamine to the eluent can help to prevent streaking on silica gel.[11]

Conclusion

The sulfonylation of 2-methylaniline can be achieved through a variety of methods, each with its own advantages. The classical Schotten-Baumann reaction remains a reliable and straightforward approach. For faster and often cleaner reactions, microwave-assisted synthesis is an excellent alternative. Modern catalytic and photochemical methods provide milder conditions and may be suitable for more complex or sensitive molecules. The choice of protocol will depend on the specific requirements of the synthesis, including scale, available equipment, and the nature of the desired product. By understanding the principles behind these methods and following the detailed protocols provided, researchers can confidently synthesize N-sulfonylated 2-methylaniline derivatives for their drug discovery and development programs.

References

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]

  • Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. (n.d.). [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • American Chemical Society. (n.d.). Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. [Link]

  • PubMed. (n.d.). Mechanism of the sulfonation of aromatic amines; sulfonation with fuming sulfuric acid. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Tosylates of 4-Methoxy-1,2,3,4-tetrahydrocarbazole and 2-(6-Methoxy-1-cycloalken-1-yl)anilines | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Madiu, R., Doran, E. L., Doran, J. M., Pinarci, A. A., Dhillon, K., Rivera, D. A., Howard, A. M., Stroud, J. L., Moskovitz, D. A., Finneran, S. J., Singer, A. N., Rossi, M. E., & Moura-Letts, G. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 89(6), 4001–4008. [Link]

  • Schotten-Baumann Reaction. (n.d.). [Link]

  • Shaalaa.com. (2021, August 24). Write a short note on the following. Schotten-Baumann reaction. [Link]

  • National Institutes of Health. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC. [Link]

  • Google Patents. (n.d.). DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
  • YouTube. (2023, April 9). #Schotten – Baumann reaction | #Aniline | Benzoylchloride | N - phenyl benzamide | #class 12 |. [Link]

  • MDPI. (2024, October 11). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. [Link]

  • ChemRxiv. (2025, August 19). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. [Link]

  • ACS Publications. (2025, December 19). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones | ACS Catalysis. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • CORE. (2015, February 7). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized. [Link]

  • RSC Publishing. (n.d.). Direct sulfonylation of anilines mediated by visible light. [Link]

  • University of Oxford Department of Chemistry. (2017, November 16). Direct sulfonylation of anilines mediated by visible light. [Link]

  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • SciSpace. (1970). Synthesis of n-methylaniline. [Link]

Sources

The Strategic Utility of 3-Methanesulfonyl-2-methylaniline in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Anilino Moiety as a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the aniline scaffold has emerged as a cornerstone in the design of targeted therapeutics, particularly within the realm of protein kinase inhibitors.[1][2] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[3] Their aberrant activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for drug development.[3][4] Aniline derivatives serve as versatile building blocks for synthesizing compounds that can compete with ATP for the kinase's active site, thereby inhibiting its function.[5][6] The strategic placement of substituents on the aniline ring is a key tactic for modulating potency, selectivity, and pharmacokinetic properties.[7]

The "magic methyl" effect, for instance, highlights how a single methyl group can profoundly alter a compound's biological activity and metabolic profile.[8] Similarly, the introduction of a methanesulfonyl group can enhance solubility, introduce hydrogen bonding capabilities, and influence the molecule's electronic properties, all of which are critical for effective drug design.[9]

This guide focuses on 3-Methanesulfonyl-2-methylaniline , a specialized intermediate that combines the structural benefits of both a methyl and a methanesulfonyl group. Its unique substitution pattern makes it a valuable synthon for creating sophisticated kinase inhibitors. We will provide detailed protocols for its synthesis and its application in the construction of a core 4-anilino-quinoline scaffold, a motif present in several approved anti-cancer drugs.[10][11]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂S[12]
Molecular Weight 185.24 g/mol [12]
Appearance (Expected) Off-white to light yellow solidGeneral knowledge
Monoisotopic Mass 185.05106 Da[12]
Predicted XlogP 0.8[12]
CAS Number 630755-34-4[12]
Safety and Handling Precautions

As with many aniline derivatives, 3-Methanesulfonyl-2-methylaniline and its precursors should be handled with care. The following precautions are derived from safety data for structurally related compounds.

  • Toxicity: Aniline derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[4][13] It is crucial to avoid exposure and to obtain special instructions before use.[14]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[4][14] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust, vapor, or mist. Keep away from sources of ignition.[15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[4]

  • First Aid: In case of contact with skin, wash immediately with plenty of soap and water.[14] If inhaled, move the person to fresh air.[15] In case of eye contact, flush with plenty of water.[15] If swallowed, seek immediate medical attention.[4]

Protocol 1: Synthesis of 3-Methanesulfonyl-2-methylaniline

The synthesis of 3-Methanesulfonyl-2-methylaniline can be achieved through a multi-step process, typically starting from a readily available substituted toluene. The following protocol outlines a robust and logical synthetic pathway.

Workflow for the Synthesis of 3-Methanesulfonyl-2-methylaniline

A 2-Methyl-3-nitrobenzoic Acid B 2-Methyl-3-nitrobenzoyl Chloride A->B Thionyl Chloride C Conversion to Sulfonamide (Hypothetical Intermediate) B->C Ammonia/Sulfuryl Chloride D 3-Methanesulfonyl-2-methyl-nitrobenzene (Hypothetical Intermediate) C->D Methylation/Oxidation E 3-Methanesulfonyl-2-methylaniline D->E Reduction (e.g., Fe/HCl or H₂/Pd-C) cluster_reactants Reactants cluster_reaction Reaction Conditions A 3-Methanesulfonyl-2-methylaniline C Solvent (e.g., 2-methoxyethanol) Catalyst (e.g., Pyridine HCl) A->C B 4-Chloro-6,7-disubstituted-quinoline-3-carbonitrile B->C D N-(2-methyl-3-(methylsulfonyl)phenyl)-6,7-disubstituted-quinoline-4-amine-3-carbonitrile (Kinase Inhibitor Core) C->D Nucleophilic Aromatic Substitution

Sources

Application Note: High-Efficiency Buchwald-Hartwig Coupling of 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed arylation of 3-methanesulfonyl-2-methylaniline (CAS: 1675-69-0). This substrate presents a dual challenge in Buchwald-Hartwig amination:

  • Steric Hindrance: The ortho-methyl group at position 2 creates significant steric clash during the amine binding and reductive elimination steps.

  • Electronic Deactivation: The meta-methanesulfonyl (–SO₂Me) group is a strong electron-withdrawing group (EWG), reducing the nucleophilicity of the amine nitrogen.

Successful coupling requires a catalyst system capable of facilitating oxidative addition into the aryl halide while remaining electron-rich and bulky enough to force the difficult reductive elimination of the sterically encumbered product. This note recommends the use of Pd G4 precatalysts bearing BrettPhos -type ligands to ensure high yields and reproducibility.

Substrate Analysis & Mechanistic Strategy

The Challenge: "The Ortho-Meta Squeeze"

The target molecule, 3-methanesulfonyl-2-methylaniline, is not a standard aniline. The ortho-methyl group imposes a "buttressing effect," effectively pushing the amine protons into a specific conformation that hinders approach to the palladium center. Simultaneously, the inductive effect of the sulfone lowers the HOMO energy of the nitrogen lone pair, making it a sluggish nucleophile.

  • Implication for Catalyst: The catalyst must prevent β-hydride elimination (if alkyl groups are present on the partner) and, more importantly, suppress competitive protodehalogenation (reduction of the aryl halide), which occurs when the amine fails to bind quickly to the Pd(II) intermediate.

Ligand Selection: The Dialkylbiaryl Advantage

Standard phosphines (PPh₃, dppf) or earlier generation Buchwald ligands (BINAP) often fail with this substrate, leading to low conversion.

  • Primary Recommendation: tBuBrettPhos (2-(Di-tert-butylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl).

    • Why: The tert-butyl groups provide extreme bulk, which accelerates the reductive elimination step—often the rate-determining step for sterically crowded anilines.

  • Secondary Recommendation: BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl).[1]

    • Why: Excellent general-purpose ligand for primary anilines; slightly less bulky than tBuBrettPhos, potentially offering better binding kinetics if the coupling partner (Aryl Halide) is extremely bulky.

Catalytic Cycle Visualization

The following diagram illustrates the specific bottlenecks introduced by 3-methanesulfonyl-2-methylaniline.

G PreCat Pd G4 Precatalyst (Activation) LPd0 L-Pd(0) Active Species PreCat->LPd0 OxAdd Oxidative Addition (L-Pd(II)-Ar-X) LPd0->OxAdd + Ar-X AmineBind Amine Binding (Slow due to steric 2-Me) OxAdd->AmineBind + 3-Ms-2-Me-Aniline SideRxn SIDE REACTION: Protodehalogenation OxAdd->SideRxn If Amine Binding is too slow Deprotonation Deprotonation (Base mediated) AmineBind->Deprotonation + Base RedElim Reductive Elimination (Form C-N Bond) Deprotonation->RedElim RedElim->LPd0 Product Release

Figure 1: Catalytic cycle highlighting the "Amine Binding" bottleneck caused by the ortho-methyl group.

Experimental Protocols

Materials Preparation
  • Aniline: 3-Methanesulfonyl-2-methylaniline (Ensure purity >98%; oxidation products can poison Pd).

  • Catalyst: tBuBrettPhos Pd G4 (Sigma-Aldrich / Strem).

    • Note: Do not use in situ generation (Pd(OAc)₂ + Ligand) if possible. G4 precatalysts ensure a precise 1:1 Pd:L ratio and rapid activation at low temperatures.

  • Base: Sodium tert-butoxide (NaOtBu). Store in a glovebox or desiccator. Hydrolyzed base (NaOH/tBuOH) is detrimental.

  • Solvent: Anhydrous 1,4-Dioxane or tert-Amyl Alcohol. Sparged with Argon for 15 mins.

Method A: High-Throughput / Robust Conditions (Recommended)

Best for: Aryl bromides, electron-neutral or electron-deficient coupling partners.

ComponentEquivalentsNotes
Aryl Halide (Ar-Br/Cl)1.00Limiting Reagent
3-Ms-2-Me-Aniline 1.20 Slight excess drives kinetics
tBuBrettPhos Pd G4 0.02 - 0.05 2-5 mol% loading
NaOtBu1.40Strong base required for deprotonation
1,4-Dioxane[0.2 M]Concentration is critical (5 mL per mmol)

Procedure:

  • In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), 3-Ms-2-Me-Aniline (1.2 equiv), and NaOtBu (1.4 equiv).

  • Add tBuBrettPhos Pd G4 (2-5 mol%).

    • Tip: If weighing <5 mg, use a stock solution of catalyst in THF or Toluene.

  • Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Inject anhydrous 1,4-Dioxane via syringe.

  • Place in a pre-heated block at 100 °C and stir vigorously (1000 rpm) for 2–12 hours.

  • QC Check: Monitor by LCMS. Look for the disappearance of Ar-Halide.

  • Workup: Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black, concentrate, and purify via flash chromatography.

Method B: Mild Conditions for Base-Sensitive Substrates

Best for: Substrates containing esters, nitriles, or other base-sensitive groups.

ComponentEquivalentsNotes
Aryl Halide1.00
3-Ms-2-Me-Aniline1.20
BrettPhos Pd G4 0.055 mol% loading
K₃PO₄ (finely ground)2.00Weaker base
t-Amyl Alcohol [0.25 M]Promotes solubility of inorganic base

Procedure:

  • Follow the setup for Method A, but use K₃PO₄ and t-Amyl Alcohol .

  • Increase temperature to 110 °C . The reaction will be slower (12–24 h) due to the heterogeneous nature of the base.

  • Critical: The K₃PO₄ must be anhydrous and finely ground.

Troubleshooting & Optimization Matrix

If the reaction fails, use the following decision tree to diagnose the failure mode.

DecisionTree Start Reaction Failed? CheckLCMS Analyze Crude LCMS Start->CheckLCMS Result1 SM (Ar-X) Remaining No Product CheckLCMS->Result1 Result2 Ar-H (Dehalogenation) Observed CheckLCMS->Result2 Result3 SM Consumed Complex Mixture CheckLCMS->Result3 Sol1 Catalyst Death. 1. Switch to tBuBrettPhos 2. Increase Temp to 120°C Result1->Sol1 Sol2 Slow Amine Binding. 1. Increase Aniline to 1.5 eq 2. Switch solvent to t-AmylOH Result2->Sol2 Sol3 Base Decomposition. 1. Switch NaOtBu -> K3PO4 2. Lower Temp to 80°C Result3->Sol3

Figure 2: Troubleshooting logic flow based on LCMS data.

Common Failure Modes:
  • Protodehalogenation (Ar-X → Ar-H): This indicates the oxidative addition occurred, but the aniline was too sterically hindered to bind before the Pd center abstracted a hydride (likely from the solvent or ligand).

    • Fix: Increase aniline concentration (1.5 equiv) or switch to tBuBrettPhos , which creates a more open pocket for the amine.

  • No Reaction: The catalyst failed to activate or died.

    • Fix: Ensure the reaction is strictly oxygen-free. Use fresh G4 precatalyst.

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Journal of Organic Chemistry. [Link]

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates."[2] Journal of the American Chemical Society. [Link][3]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

Sources

Application Notes and Protocols for the Sandmeyer Reaction of 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the successful execution of the Sandmeyer reaction on 3-Methanesulfonyl-2-methylaniline. This transformation is a powerful synthetic tool for the introduction of halide and cyano functionalities, paving the way for diverse downstream derivatization in drug discovery and development. Recognizing the unique electronic properties of the substrate, this guide offers in-depth insights into reaction optimization, troubleshooting, and critical safety considerations, ensuring reliable and scalable outcomes.

Introduction: The Strategic Importance of the Sandmeyer Reaction

The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, facilitates the conversion of a primary aromatic amine to a diverse range of functional groups via a diazonium salt intermediate.[1][2] This two-step process, involving diazotization followed by a copper(I)-catalyzed nucleophilic substitution, offers a strategic advantage for installing functionalities that are often challenging to introduce through direct electrophilic aromatic substitution.[3][4][5] For drug development professionals, the Sandmeyer reaction is a key enabling technology, allowing for the late-stage functionalization of complex molecules and the generation of analog libraries for structure-activity relationship (SAR) studies.

The substrate of focus, 3-Methanesulfonyl-2-methylaniline, presents a unique set of challenges and opportunities. The presence of a potent electron-withdrawing methanesulfonyl group and an electron-donating methyl group on the aromatic ring significantly influences the reactivity of both the initial aniline and the resulting diazonium salt. This guide will dissect these electronic effects and provide tailored protocols to navigate the intricacies of this specific transformation.

Theoretical Background and Mechanistic Insights

The Sandmeyer reaction proceeds via a free radical mechanism.[4] The overall transformation can be conceptually divided into two critical stages:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (typically 0-5 °C) to form a diazonium salt.[6][7]

  • Copper(I)-Catalyzed Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN), which catalyzes the replacement of the diazonium group with the corresponding nucleophile and the liberation of nitrogen gas.[1][7]

The accepted mechanism involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating an aryl radical and a copper(II) species. The aryl radical then abstracts a halogen or cyanide from the copper(II) complex to form the final product and regenerate the copper(I) catalyst.[8]

Diagram: The Sandmeyer Reaction Workflow

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Copper(I)-Catalyzed Substitution Aniline 3-Methanesulfonyl- 2-methylaniline Diazonium Aryl Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, Acid (0-5 °C) Product Aryl Halide / Cyanide Diazonium->Product CuX (X = Cl, Br, CN) (Room Temp. to 60 °C)

Caption: A simplified workflow of the Sandmeyer reaction.

Challenges and Considerations for 3-Methanesulfonyl-2-methylaniline

The electronic nature of the substituents on 3-Methanesulfonyl-2-methylaniline dictates specific considerations:

  • Reduced Basicity of the Amine: The potent electron-withdrawing effect of the methanesulfonyl group significantly reduces the nucleophilicity of the amino group. This can make the initial diazotization step more challenging compared to electron-rich anilines, potentially requiring more forcing conditions or careful control of acidity.

  • Stability of the Diazonium Salt: While electron-withdrawing groups can decrease the rate of diazotization, they generally increase the stability of the resulting diazonium salt. This can be advantageous, potentially allowing for a wider temperature window for the subsequent substitution reaction.

  • Steric Hindrance: The ortho-methyl group may exert some steric influence on the approach of reagents to the amino group, although this is generally considered a minor effect in diazotization reactions.

Detailed Experimental Protocols

Safety First: The diazotization of aromatic amines is a potentially hazardous procedure. Diazonium salts are thermally unstable and can be explosive in a dry, solid state.[8][9][10] Always perform these reactions in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Maintain strict temperature control and never allow the diazonium salt solution to warm above the recommended temperature or to evaporate to dryness.[11][12]

Protocol 1: Chloro-de-amination via Sandmeyer Reaction

This protocol details the conversion of 3-Methanesulfonyl-2-methylaniline to 1-chloro-3-methanesulfonyl-2-methylbenzene.

Materials:

  • 3-Methanesulfonyl-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-Methanesulfonyl-2-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. A clear solution of the diazonium salt should be obtained.

    • To confirm the completion of diazotization, a drop of the reaction mixture can be tested with starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid and thus complete consumption of the starting aniline.[13]

  • Copper(I) Chloride Catalyzed Chlorination:

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (2.0 eq).

    • Cool the CuCl solution to 0-5 °C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases (typically 1-2 hours).[14]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Bromo-de-amination via Sandmeyer Reaction

This protocol describes the synthesis of 1-bromo-3-methanesulfonyl-2-methylbenzene.

Materials:

  • Follow the materials list for Protocol 1, replacing Copper(I) Chloride with Copper(I) Bromide (CuBr) and Concentrated Hydrochloric Acid with 48% Hydrobromic Acid (HBr).

Procedure:

  • Diazotization:

    • Follow the diazotization procedure outlined in Protocol 1, using 48% HBr instead of concentrated HCl.

  • Copper(I) Bromide Catalyzed Bromination:

    • In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr (2.0 eq).

    • Cool the CuBr solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution.

    • Follow the reaction progression and work-up as described in Protocol 1.

Protocol 3: Cyano-de-amination via Sandmeyer Reaction

This protocol details the preparation of 2-methyl-3-methanesulfonylbenzonitrile.

Materials:

  • Follow the materials list for Protocol 1, replacing Copper(I) Chloride with Copper(I) Cyanide (CuCN).

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Toluene or Benzene

Procedure:

  • Diazotization:

    • Follow the diazotization procedure as described in Protocol 1.

  • Copper(I) Cyanide Catalyzed Cyanation:

    • CAUTION: Copper(I) cyanide and sodium/potassium cyanide are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE. All waste should be quenched with bleach before disposal.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium or potassium cyanide (1.3 eq) in water.

    • Add a layer of toluene or benzene to the cyanide solution.

    • Cool the mixture to 0-5 °C.

    • Carefully neutralize the cold diazonium salt solution with sodium carbonate until it is slightly alkaline.

    • Slowly add the neutralized diazonium salt solution to the stirred cyanide solution, maintaining the temperature at 0-5 °C.

    • After the addition is complete, slowly warm the reaction mixture to 50-60 °C and stir until nitrogen evolution ceases.

  • Work-up and Purification:

    • Follow the work-up and purification procedure as outlined in Protocol 1.

Summary of Reaction Conditions

TransformationAcid for DiazotizationCopper(I) SaltNucleophile SourceTypical Reaction Temperature
Chlorination Concentrated HClCuClHCl0-5 °C (diazotization), RT to 60 °C (substitution)
Bromination 48% HBrCuBrHBr0-5 °C (diazotization), RT to 60 °C (substitution)
Cyanation Concentrated HClCuCNNaCN or KCN0-5 °C (diazotization), RT to 60 °C (substitution)

Process Optimization and Troubleshooting

Issue Potential Cause(s) Troubleshooting and Optimization Strategies
Low Yield of Diazonium Salt Incomplete reaction due to low nucleophilicity of the amine.Increase the excess of mineral acid. Ensure efficient stirring to maintain a fine suspension of the aniline salt. A co-solvent like acetic acid may improve solubility.
Formation of Phenol Byproduct Decomposition of the diazonium salt by water.Maintain strict temperature control (0-5 °C) during diazotization and the initial stages of the substitution.[11] Ensure the dropwise addition of the sodium nitrite solution is slow.
Formation of Azo Dyes Coupling of the diazonium salt with unreacted aniline.Ensure complete diazotization by using a slight excess of sodium nitrite and verifying with starch-iodide paper.[13] Add the diazonium salt solution to the copper(I) salt solution, not the other way around.
Low Yield of Sandmeyer Product Inactive copper(I) catalyst (oxidized to Cu(II)).Use freshly prepared or purified copper(I) salts. Cu(I) chloride should be white, and Cu(I) bromide should be off-white. A greenish tint indicates oxidation.[13]
Incomplete Substitution Insufficient heating or reaction time.Monitor the reaction for the cessation of nitrogen evolution. If the reaction stalls, a slight increase in temperature or prolonged reaction time may be beneficial.
Diagram: Troubleshooting Logic for the Sandmeyer Reaction

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield of Sandmeyer Product Check_Diazotization Check Diazotization Efficiency Start->Check_Diazotization Check_Cu_Salt Check Copper(I) Salt Activity Check_Diazotization->Check_Cu_Salt Diazotization OK Sol_Diazotization Increase acid concentration Ensure low temperature Check_Diazotization->Sol_Diazotization Inefficient Check_Substitution Check Substitution Conditions Check_Cu_Salt->Check_Substitution Cu(I) Salt Active Sol_Cu_Salt Use fresh/purified Cu(I) salt Check_Cu_Salt->Sol_Cu_Salt Inactive Sol_Substitution Increase temperature/time Check_Substitution->Sol_Substitution Incomplete

Caption: A decision-making diagram for troubleshooting.

Conclusion

The Sandmeyer reaction of 3-Methanesulfonyl-2-methylaniline is a highly valuable transformation for the synthesis of key intermediates in drug discovery and development. While the electronic properties of the substrate require careful consideration, the protocols and optimization strategies outlined in this guide provide a robust framework for achieving high yields and purity. By adhering to the principles of mechanistic understanding, meticulous experimental technique, and stringent safety protocols, researchers can confidently employ this powerful reaction in their synthetic endeavors.

References

  • Sandmeyer reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Vedantu. Retrieved February 15, 2026, from [Link]

  • Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries. Retrieved February 15, 2026, from [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Retrieved February 15, 2026, from [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Kochi, J. K. (1957). The Mechanism of the Sandmeyer and Meerwein Reactions. Journal of the American Chemical Society, 79(11), 2942–2948. [Link]

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137-3165. [Link]

  • Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. ZoomOrgo. Retrieved February 15, 2026, from [Link]

  • Why does aniline give diazotization reaction but aliphatic amine does not? Quora. Retrieved February 15, 2026, from [Link]

  • Lecture 16 Aromatic Diazonium Salts. NPTEL. Retrieved February 15, 2026, from [Link]

    • SANDMEYERS REACTION. PHARMD GURU. Retrieved February 15, 2026, from [Link]

  • Troubleshooting a Sandmeyer reaction. Reddit. Retrieved February 15, 2026, from [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Retrieved February 15, 2026, from [Link]

  • The Chemistry of Diazonium and Diazo Groups. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Sandmeyer Reaction. NROChemistry. Retrieved February 15, 2026, from [Link]

  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings. Retrieved February 15, 2026, from [Link]

  • Deaminative chlorination of aminoheterocycles. PMC. Retrieved February 15, 2026, from [Link]

  • Sandmeyer type reaction troubleshoot. Reddit. Retrieved February 15, 2026, from [Link]

  • Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press. Retrieved February 15, 2026, from [Link]

  • Sandmeyer Reaction. SynArchive. Retrieved February 15, 2026, from [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Colorado Boulder. Retrieved February 15, 2026, from [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. Retrieved February 15, 2026, from [Link]

  • Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PMC. Retrieved February 15, 2026, from [Link]

  • Arenediazonium Salts in EAS with Practice Problems. Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Sandmeyer Reaction. GeeksforGeeks. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Efficient Synthesis of Sulfonamide Derivatives from 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

This application note details the optimized protocols for the sulfonylation of 3-Methanesulfonyl-2-methylaniline (CAS: 167415-16-1). This specific aniline scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib analogs) and other bioactive small molecules.

Synthesizing sulfonamides from this starting material presents a dual challenge:

  • Steric Hindrance: The methyl group at the ortho (C2) position creates a steric barrier around the nucleophilic nitrogen.

  • Electronic Deactivation: The methanesulfonyl group at the meta (C3) position exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the amine.

This guide provides three distinct protocols ranging from standard benchtop synthesis to high-throughput microwave-assisted methods, ensuring high yields and purity despite these structural impediments.

Mechanistic Insight & Reaction Logic[1]

To maximize yield, one must understand the competing forces at play. The reaction follows a nucleophilic substitution mechanism where the aniline nitrogen attacks the sulfur of the sulfonyl chloride.

The "Deactivated Nucleophile" Problem

Unlike simple anilines, 3-Methanesulfonyl-2-methylaniline is a "reluctant" nucleophile. Standard conditions (mild base, room temperature) often result in stalled reactions or low conversion.

  • The Solution: Use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is recommended for difficult cases. DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is more susceptible to attack by the hindered aniline.

Decision Logic Pathway

The following logic gate determines the appropriate protocol based on your specific sulfonyl chloride partner (


).

ReactionLogic Start Select Sulfonyl Chloride (R-SO2Cl) Check Is R-SO2Cl Sterically Hindered or Electron Rich? Start->Check MethodA Method A: Standard (Pyridine/DCM) Check->MethodA No (e.g., Tosyl Chloride) MethodB Method B: Catalytic Enhanced (DMAP/TEA/DCM) Check->MethodB Yes (e.g., Mesityl sulfonyl chloride) MethodC Method C: Microwave Assisted (High Throughput) Check->MethodC Rapid Library Synthesis

Figure 1: Decision matrix for selecting the optimal synthetic route.

Experimental Protocols

Safety Pre-Check
  • Sulfonyl Chlorides: Corrosive and lachrymators.[1] Handle in a fume hood.

  • 3-Methanesulfonyl-2-methylaniline: Irritant. Avoid inhalation.

  • Solvents: Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride to sulfonic acid.

Method A: Standard Pyridine-Mediated Synthesis

Best for: Reacting with highly reactive, unhindered sulfonyl chlorides (e.g., Benzenesulfonyl chloride).

Reagents:

  • 3-Methanesulfonyl-2-methylaniline (1.0 equiv)[2][3]

  • Sulfonyl Chloride (

    
    ) (1.1 equiv)
    
  • Pyridine (Solvent & Base)[4]

  • DCM (Optional co-solvent for solubility)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 3-Methanesulfonyl-2-methylaniline in 3.0 mL of anhydrous pyridine.

    • Note: If the aniline does not dissolve fully, add 1-2 mL of DCM.

  • Addition: Cool the solution to 0°C (ice bath). Add 1.1 mmol of sulfonyl chloride dropwise over 5 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Pour reaction mixture into 20 mL of 1M HCl (cold).

    • Why? The acid neutralizes the pyridine and keeps the unreacted aniline in the aqueous phase (if any), while precipitating the sulfonamide product.

  • Isolation: Filter the precipitate. If oil forms, extract with EtOAc (3 x 15 mL), wash with brine, dry over

    
    , and concentrate.
    
Method B: DMAP-Catalyzed "Boosted" Synthesis (Recommended)

Best for: Ensuring complete conversion given the deactivated nature of the starting aniline.

Reagents:

  • 3-Methanesulfonyl-2-methylaniline (1.0 equiv)[2][3]

  • Sulfonyl Chloride (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv) - Base

  • DMAP (0.1 equiv / 10 mol%) - Catalyst

  • DCM (Dichloromethane) - Solvent

Protocol:

  • Setup: Charge a flask with 1.0 mmol of aniline, 2.0 mmol TEA, and 0.1 mmol DMAP in 5 mL anhydrous DCM.

  • Addition: Add 1.2 mmol of sulfonyl chloride slowly at 0°C.

  • Reflux: Warm to RT. If reaction is slow (checked via TLC after 1 hour), heat to mild reflux (40°C) for 6–18 hours.

    • Expert Note: The 2-methyl group on the aniline hinders the approach. Thermal energy helps overcome this barrier.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (removes DMAP and TEA).

    • Wash with Sat.

      
        (removes hydrolyzed sulfonic acid byproducts).
      
    • Wash with Brine .

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Method C: Microwave-Assisted Synthesis

Best for: Library generation and medicinal chemistry SAR studies.

Parameters:

Parameter Setting
Solvent THF or Acetonitrile
Base Pyridine (2.0 equiv)
Temperature 100°C
Time 10–20 minutes

| Pressure | Standard (sealed vessel) |

Protocol:

  • Combine aniline (0.5 mmol), sulfonyl chloride (0.6 mmol), and pyridine (1.0 mmol) in a microwave vial with 2 mL THF.

  • Irradiate at 100°C for 15 minutes.

  • Evaporate solvent directly and purify via prep-HPLC or automated flash chromatography.

Workflow & Purification Visualization

The following diagram illustrates the critical path for the Method B (DMAP-catalyzed) workflow, which offers the highest reliability for this specific scaffold.

Workflow Inputs Reactants: Aniline + R-SO2Cl TEA + DMAP (cat.) Reaction Reaction DCM, Reflux, 12h Inputs->Reaction Quench Acidic Wash (1M HCl) Reaction->Quench Complete PhaseSep Phase Separation Org: Product Aq: DMAP/TEA salts Quench->PhaseSep Purify Crystallization or Flash Column PhaseSep->Purify Organic Layer Final Pure Sulfonamide Purify->Final

Figure 2: Optimized workflow for DMAP-catalyzed sulfonylation.

Troubleshooting & QC

ObservationProbable CauseCorrective Action
Low Yield (<40%) Steric hindrance of 2-Me group prevents attack.Switch to Method B (add DMAP) or Method C (Heat).
Starting Material Remains Aniline nucleophilicity is too low due to 3-SO2Me group.Increase temperature to reflux; ensure anhydrous conditions.
Bis-sulfonylation Excess sulfonyl chloride used.Strictly control stoichiometry (1:1 to 1.1:1).
Product is Oily/Sticky Impurities (pyridine salts).Perform a rigorous 1M HCl wash followed by recrystallization from Ethanol/Water.

References

  • General Sulfonylation Methodology

    • García Ruano, J. L., et al. "Mild and General Method for the Synthesis of Sulfonamides."[5] Synthesis, 2008, 311-312.[5]

  • Reactivity of Hindered Anilines

    • Youn, S. W., et al. "Regioselective synthesis of 3-Arylindoles from N-Ts-Anilines."[4] Chemistry & Biology Interface, 2011. (Describes pyridine base protocols for hindered amines).

  • Microwave Assisted Synthesis

    • De Luca, L., et al. "Microwave assisted preparation of sulfonamide starting from sulfonic acid."[4] Journal of Organic Chemistry. (Contextualized in review).

  • Starting Material Properties

    • PubChem Compound Summary for 3-Methanesulfonyl-2-methylaniline.[2]

Sources

Application Note: The Strategic Role of 3-Methanesulfonyl-2-methylaniline in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonylaniline scaffold is a cornerstone in modern agrochemical design, featuring prominently in a diverse range of herbicides and fungicides. The unique electronic and steric properties imparted by the sulfonyl and substituted aniline moieties allow for potent and selective interactions with biological targets. Within this important class of molecules, 3-Methanesulfonyl-2-methylaniline (CAS: 63655-33-4) emerges as a highly valuable, specialized intermediate. Its specific substitution pattern—a methanesulfonyl group meta to the amine and ortho to a methyl group—offers a unique structural framework for medicinal chemists to explore. This arrangement allows for the development of agrochemicals with potentially novel modes of action, improved crop safety, and tailored environmental profiles.

This document serves as a technical guide for researchers and development scientists. It outlines a plausible and robust synthetic pathway to 3-Methanesulfonyl-2-methylaniline and provides a detailed, representative protocol for its derivatization into a urea-based scaffold, a common motif in herbicidal compounds. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a key intermediate is paramount for safe handling and successful process development.

PropertyValueSource
CAS Number 63655-33-4N/A
Molecular Formula C₈H₁₁NO₂SN/A
Molecular Weight 185.24 g/mol N/A
Appearance (Predicted) SolidN/A
Boiling Point (Predicted) 377.9 °C at 760 mmHgN/A
Density (Predicted) 1.257 g/cm³N/A
LogP (Predicted) 0.9[1]
Hazard Statements (Related anilines) Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. Danger of cumulative effects.[2]
Precautionary Statements Obtain special instructions before use. Avoid exposure. Wear protective gloves/clothing/eye protection. In case of accident or if you feel unwell, seek medical advice immediately.[2]

Note: Experimental data for this specific compound is limited; some values are predicted based on its structure.

Part 1: Synthesis of the Key Intermediate: 3-Methanesulfonyl-2-methylaniline

While multiple synthetic routes can be envisioned, a practical and scalable approach often begins with readily available starting materials. The following multi-step synthesis is proposed, starting from 2-methyl-3-nitroaniline. This route is designed for regioselective control, introducing the sulfur moiety before establishing the final aniline functionality.

Synthetic Workflow Overview

A 2-Methyl-3-nitroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1 C Diazonium Salt Intermediate B->C D Sandmeyer-type Reaction (CH₃SK or equivalent) C->D Step 2 E 1-Methyl-2-(methylthio)-3-nitrobenzene D->E F Oxidation (e.g., H₂O₂, Acetic Acid) E->F Step 3 G 2-Methyl-1-(methylsulfonyl)-3-nitrobenzene F->G H Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) G->H Step 4 I 3-Methanesulfonyl-2-methylaniline (Final Intermediate) H->I

Caption: Proposed synthetic pathway for 3-Methanesulfonyl-2-methylaniline.

Detailed Protocol: Synthesis of 3-Methanesulfonyl-2-methylaniline

This protocol outlines the four critical stages for preparing the title intermediate.

Step 1 & 2: Diazotization and Thiolation to form 1-Methyl-2-(methylthio)-3-nitrobenzene

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a wide variety of functional groups via a diazonium salt intermediate. Here, we use a variation to install a methylthio (-SMe) group, which will be the precursor to our target methanesulfonyl group. Running the reaction at low temperatures (0–5 °C) is critical to prevent the unstable diazonium salt from decomposing.

  • Procedure:

    • In a jacketed reactor, suspend 2-methyl-3-nitroaniline (1.0 eq) in 6M hydrochloric acid (3.0 eq). Cool the mixture to 0 °C with constant stirring.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

    • In a separate vessel, prepare a solution of potassium methylthiolate (CH₃SK, 1.5 eq) in water. Cool this solution to 10 °C.

    • Slowly add the cold diazonium salt solution to the potassium methylthiolate solution. Vigorous nitrogen evolution will be observed. Control the addition rate to maintain the temperature below 20 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Extract the product with ethyl acetate (3x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-2-(methylthio)-3-nitrobenzene.

Step 3: Oxidation to 2-Methyl-1-(methylsulfonyl)-3-nitrobenzene

  • Rationale: The methylthio group is readily oxidized to the corresponding methylsulfonyl group. Hydrogen peroxide in acetic acid is an effective and relatively clean oxidant for this transformation. The sulfone is significantly more stable than the intermediate sulfoxide, so the reaction can be driven to completion with excess oxidant.

  • Procedure:

    • Dissolve the crude product from Step 2 in glacial acetic acid.

    • Slowly add hydrogen peroxide (30% aqueous solution, 2.5–3.0 eq) dropwise, using an ice bath to control the initial exotherm.

    • After the addition, heat the mixture to 60–70 °C and maintain for 3–4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture and pour it into a large volume of ice water. The solid product should precipitate.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to obtain 2-methyl-1-(methylsulfonyl)-3-nitrobenzene.

Step 4: Reduction to 3-Methanesulfonyl-2-methylaniline

  • Rationale: The final step is the reduction of the nitro group to the target aniline. Catalytic hydrogenation is a clean and high-yielding method. Alternatively, metal/acid reduction (e.g., iron powder in acidic ethanol) is a classic, cost-effective industrial method suitable for this transformation without affecting the sulfone group.[3]

  • Procedure (using Fe/HCl):

    • Create a slurry of iron powder (Fe, 5.0 eq) in a mixture of ethanol and water. Add a catalytic amount of concentrated HCl. Heat the mixture to reflux.

    • Dissolve the nitro-compound from Step 3 in ethanol and add it portion-wise to the refluxing iron slurry.

    • Maintain reflux for 2–4 hours until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction, and neutralize with an aqueous solution of sodium carbonate.

    • Filter the mixture through a pad of celite to remove iron salts.

    • Concentrate the filtrate to remove ethanol. Extract the aqueous residue with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 3-Methanesulfonyl-2-methylaniline .

Part 2: Application in Agrochemical Synthesis - A Representative Protocol

The primary amino group of 3-Methanesulfonyl-2-methylaniline is a versatile handle for constructing more complex molecules. A common and highly effective strategy in herbicide and fungicide development is the formation of N,N'-disubstituted ureas.[4] These structures are excellent hydrogen bond donors and acceptors, facilitating strong binding to target enzymes.

This protocol details the synthesis of a representative herbicidal scaffold, N-(2-butoxycarbonylphenyl)-N'-(3-methanesulfonyl-2-methylphenyl)urea , via reaction with a custom isocyanate.

Application Workflow

cluster_0 Isocyanate Synthesis cluster_1 Urea Formation A Butyl Anthranilate B Phosgenation (Triphosgene, Base) A->B C 2-Butoxycarbonylphenyl Isocyanate B->C E Nucleophilic Addition (Anhydrous Solvent, e.g., Toluene) C->E D 3-Methanesulfonyl-2-methylaniline D->E F Target Urea Product (Herbicidal Scaffold) E->F

Caption: Workflow for synthesizing a urea-based agrochemical scaffold.

Detailed Protocol: Synthesis of a Urea-based Agrochemical Scaffold
  • Rationale: The reaction between an aniline and an isocyanate is a highly efficient and atom-economical method for forming a urea linkage.[5][6] The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of the isocyanate. The reaction is typically run under anhydrous conditions to prevent the isocyanate from hydrolyzing back to an amine.

  • Materials & Reagents:

    • 3-Methanesulfonyl-2-methylaniline (1.0 eq)

    • 2-Butoxycarbonylphenyl isocyanate (1.05 eq) (or other desired aryl isocyanate)

    • Anhydrous Toluene or Tetrahydrofuran (THF)

    • Nitrogen or Argon atmosphere

    • Standard laboratory glassware

  • Procedure:

    • In a flame-dried, three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 3-Methanesulfonyl-2-methylaniline (1.0 eq) in anhydrous toluene.

    • Stir the solution at room temperature.

    • In a separate flask, dissolve 2-butoxycarbonylphenyl isocyanate (1.05 eq) in a small volume of anhydrous toluene.

    • Add the isocyanate solution dropwise to the aniline solution over 15–20 minutes. A slight exotherm may be observed. The product may begin to precipitate during the addition.

    • Once the addition is complete, continue stirring the reaction mixture at room temperature for 2–4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting aniline).

    • If the product has precipitated, cool the slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold toluene or hexane to remove any unreacted isocyanate.

    • Dry the solid product under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

    • The final product, N-(2-butoxycarbonylphenyl)-N'-(3-methanesulfonyl-2-methylphenyl)urea, can be characterized by NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Conclusion

3-Methanesulfonyl-2-methylaniline represents a strategic building block for the synthesis of next-generation agrochemicals. Its unique substitution pattern provides a platform for creating molecules with tailored properties. The synthetic protocols outlined in this note provide a robust foundation for both the preparation of this key intermediate and its subsequent elaboration into complex, high-value active ingredients. By understanding the underlying chemical principles, researchers can leverage this intermediate to efficiently explore new chemical space and develop innovative solutions for crop protection.

References

  • Journal of Pesticide Science.

  • Google Patents.

  • PubChemLite.

  • Google Patents.

  • Google Patents.

  • NINGBO INNO PHARMCHEM CO.,LTD.

  • Google Patents.

  • Patsnap.

  • ResearchGate.

  • Camlin Fine Sciences.

  • PubChemLite.

  • Google Patents.

  • Google Patents.

  • ResearchGate.

  • Google Patents.

  • MDPI.

  • PMC.

  • PMC.

  • ChemBK.

  • ChemicalBook.

  • Guidechem.

  • Google Patents.

  • ResearchGate.

  • ResearchGate.

  • Justia Patents.

  • ResearchGate.

  • PMC.

  • PubChem.

  • MDPI.

Sources

Application Notes and Protocols for the Reduction of 2-Methyl-3-methylsulfonylnitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Methyl-3-methylsulfonylaniline in Drug Discovery

The selective reduction of 2-methyl-3-methylsulfonylnitrobenzene to its corresponding aniline is a critical transformation in synthetic organic chemistry, particularly within the realm of drug discovery and development. The resulting product, 2-methyl-3-methylsulfonylaniline, is a valuable substituted aniline, a class of compounds widely recognized as privileged scaffolds in medicinal chemistry.[1][2] Anilines serve as essential building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes.[3][4]

The strategic importance of the 2-methyl-3-methylsulfonylaniline core lies in its unique substitution pattern. The methyl group at the 2-position and the methylsulfonyl group at the 3-position impart specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a drug candidate. The sulfonyl group, in particular, is a key pharmacophore that can engage in hydrogen bonding and other non-covalent interactions with biological targets, often enhancing binding affinity and selectivity.[5]

However, the presence of the methylsulfonyl group also presents a significant chemoselectivity challenge during the reduction of the nitro group. Both functional groups are susceptible to reduction under various conditions, making the choice of an appropriate and selective reduction methodology paramount to achieving a high yield and purity of the desired aniline. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and selective reduction of 2-methyl-3-methylsulfonylnitrobenzene, detailing various protocols and the rationale behind their application. While anilines are invaluable, it is also important to note that they can sometimes be associated with metabolic instability and toxicity, leading researchers to explore bioisosteric replacements in some drug design strategies.[6][7][8][9][10]

Chemoselective Reduction Strategies: A Comparative Overview

The primary challenge in the reduction of 2-methyl-3-methylsulfonylnitrobenzene is to selectively reduce the nitro group while preserving the methylsulfonyl moiety. Several methodologies can be employed, each with its own set of advantages and disadvantages. The choice of method will depend on factors such as the scale of the reaction, the availability of reagents and equipment, and the desired purity of the final product.

Reduction MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yield Range
Catalytic Hydrogenation H₂, Pd/C or Raney Ni, various solvents (e.g., EtOH, MeOH)High efficiency, clean reaction, scalable.Potential for over-reduction of the sulfonyl group, catalyst poisoning by sulfur compounds.[11]70-95%
Metal/Acid Reduction Fe/HCl or Fe/NH₄Cl, SnCl₂·2H₂O/HClCost-effective, robust, good functional group tolerance.[9][12]Stoichiometric amounts of metal waste, often requires harsh acidic conditions, workup can be tedious.60-90%
Catalytic Transfer Hydrogenation H-donor (e.g., ammonium formate, isopropanol), Pd/CAvoids the use of high-pressure hydrogen gas, mild reaction conditions.[2][13]May require optimization to prevent side reactions, catalyst deactivation can occur.75-95%

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitroarenes.[2] The choice of catalyst and solvent is crucial to achieve high chemoselectivity. Palladium on carbon is a common choice, but care must be taken to avoid over-reduction.

Workflow for Catalytic Hydrogenation:

cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Isolation A Dissolve 2-methyl-3-methylsulfonylnitrobenzene in Ethanol B Add 10% Pd/C catalyst A->B Catalyst loading C Purge reactor with Nitrogen, then Hydrogen B->C Inert atmosphere D Pressurize with Hydrogen (e.g., 50 psi) C->D Reaction conditions E Heat and stir the reaction mixture D->E Monitor by TLC/LC-MS F Cool and filter through Celite E->F Reaction completion G Concentrate the filtrate F->G Remove catalyst H Purify by column chromatography or recrystallization G->H Crude product

Caption: Workflow for the catalytic hydrogenation of 2-methyl-3-methylsulfonylnitrobenzene.

Detailed Steps:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-methyl-3-methylsulfonylnitrobenzene (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-3-methylsulfonylaniline.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure aniline.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

The use of stannous chloride is a classic and reliable method for the reduction of aromatic nitro compounds, often demonstrating excellent chemoselectivity in the presence of other reducible functional groups.[9]

Workflow for SnCl₂ Reduction:

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Isolation A Dissolve 2-methyl-3-methylsulfonylnitrobenzene in Ethanol B Add SnCl₂·2H₂O A->B Add reducing agent C Reflux the reaction mixture B->C Heat to reflux D Cool and pour into ice-water C->D Monitor by TLC/LC-MS E Basify with aq. NaOH or NaHCO₃ D->E Quench reaction F Extract with Ethyl Acetate E->F Precipitate tin salts G Dry and concentrate organic layers F->G Separate product H Purify the crude product G->H Isolate crude product

Caption: Workflow for the SnCl₂ reduction of 2-methyl-3-methylsulfonylnitrobenzene.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-methylsulfonylnitrobenzene (1.0 eq) in absolute ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.

  • Reduction: Heat the reaction mixture to reflux and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralization and Extraction: Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH is approximately 8. This will precipitate tin salts. Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reduction using Iron Powder and Hydrochloric Acid (Fe/HCl)

This method is a cost-effective and robust procedure for the large-scale synthesis of anilines. The use of iron in acidic media is a classic method that often shows good functional group tolerance.[11][12]

Workflow for Fe/HCl Reduction:

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Isolation A Suspend 2-methyl-3-methylsulfonylnitrobenzene in Ethanol/Water B Add Iron powder and NH₄Cl (optional) A->B Add reagents C Add concentrated HCl dropwise B->C Initiate reaction D Heat the reaction mixture to reflux C->D Exothermic reaction E Cool and filter through Celite D->E Monitor by TLC/LC-MS F Basify the filtrate with aq. NH₄OH or NaOH E->F Remove iron salts G Extract with Ethyl Acetate F->G Precipitate hydroxides H Dry and concentrate organic layers G->H Separate product I Purify the crude product H->I Isolate crude product

Caption: Workflow for the Fe/HCl reduction of 2-methyl-3-methylsulfonylnitrobenzene.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, suspend 2-methyl-3-methylsulfonylnitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Reagents: Add iron powder (3-5 eq) to the suspension. Ammonium chloride (NH₄Cl, 0.2-0.5 eq) can be added to facilitate the reaction.

  • Initiation of Reduction: Heat the mixture to a gentle reflux and then add concentrated hydrochloric acid (catalytic amount) dropwise. The reaction is often exothermic.

  • Reduction: Continue to heat the reaction at reflux with vigorous stirring until the starting material is no longer visible by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the excess iron and iron salts. Wash the filter cake with ethanol.

  • Neutralization and Extraction: Combine the filtrate and washes, and carefully basify with a concentrated aqueous solution of ammonium hydroxide or sodium hydroxide to a pH of ~9-10. This will precipitate iron hydroxides. Extract the product with ethyl acetate or another suitable organic solvent.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in the previous protocols.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent, deactivated catalyst, low reaction temperature.Increase the equivalents of the reducing agent, use a fresh batch of catalyst, or increase the reaction temperature.
Formation of Side Products (e.g., azo, azoxy compounds) Incomplete reduction, non-optimal reaction conditions.Ensure complete consumption of the starting material, optimize the reaction time and temperature. For catalytic hydrogenation, ensure efficient hydrogen delivery.
Reduction of the Sulfonyl Group Harsh reducing conditions, non-selective catalyst.Use milder reducing agents (e.g., SnCl₂), or a more selective catalyst. For catalytic hydrogenation, lower the hydrogen pressure and/or temperature.
Difficult Work-up (emulsions, filtration issues) Formation of fine precipitates of metal salts.Add a filter aid like Celite before filtration. For emulsions, add brine to the aqueous layer to break the emulsion.

Safety Precautions

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood using appropriate safety equipment and procedures. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst with care, preferably under a blanket of inert gas or as a slurry in the reaction solvent.

  • Metal/Acid Reductions: These reactions are often exothermic and can generate hydrogen gas. Add reagents slowly and with adequate cooling. The use of strong acids requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General: Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The selective reduction of 2-methyl-3-methylsulfonylnitrobenzene is a key synthetic step for accessing the valuable building block, 2-methyl-3-methylsulfonylaniline. This application note has provided a detailed overview of several reliable methods, including catalytic hydrogenation, and reductions using tin(II) chloride and iron powder. The choice of the optimal method will be dictated by the specific requirements of the synthesis. By carefully considering the reaction conditions, work-up procedures, and safety precautions outlined in this guide, researchers can confidently and efficiently perform this important chemical transformation, paving the way for the development of novel and impactful molecules in drug discovery and beyond.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • Metabolically stable bioisosters of anilines. Chemspace. [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers. [Link]

  • Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PMC. [Link]

  • 2-METHYL-5-(METHYLSULFONYL)ANILINE. LookChem. [Link]

  • Sulfonylaniline-containing drugs and their construction methods. ResearchGate. [Link]

  • Synthesis of 2-Methyl-3-nitro-benzene sulfonamide. PrepChem.com. [Link]

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing. [Link]

  • Synthesis and Biological Activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine Derivatives as Thromboxane a(2) Receptor Antagonists. PubMed. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. [Link]

  • Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. ChemInform. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. PMC. [Link]

  • Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models. PubMed. [Link]

  • Transfer Hydrogenation and Hydrogenation of Commercial-Grade Aldehydes to Primary Alcohols. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Synthesis of methylsulphonyl benzene compounds.
  • Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor on Supported Intermetallic PdZn Catalyst, Effect of Support Doping on Stability and Kinetic Parameters. MDPI. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [Link]

  • Pharmacological Activities of Flavonoids: A Review. ResearchGate. [Link]

  • Pharmacological activities and mechanisms of action of hypophyllanthin: A review. Wiley Online Library. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. PMC. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC. [Link]

  • Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

Sources

Application Note: Solubility Profiling of 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists in drug development. It addresses the physicochemical characterization of 3-Methanesulfonyl-2-methylaniline , a specialized intermediate often used in the synthesis of kinase inhibitors and pharmaceutical active ingredients.[1][2]

Important Technical Note: Identity Verification
  • Chemical Name: 3-Methanesulfonyl-2-methylaniline (also known as 3-amino-2-methylphenyl methyl sulfone).[1][2]

  • CAS Registry Mismatch: The CAS number provided in the prompt (96072-82-1 ) corresponds to a different chemical entity (1-[4-(benzyloxy)phenyl]-2-[(4-phenylbutan-2-yl)amino]propan-1-one, a Bazedoxifene intermediate).[1][2]

  • Correct Identity for this Guide: This document focuses exclusively on the 3-Methanesulfonyl-2-methylaniline structure (approximate CAS: 1335496-96-2 or similar analogs), as requested by the topic title.

Executive Summary

3-Methanesulfonyl-2-methylaniline is a bifunctional aromatic building block characterized by a basic amine group and a polar, electron-withdrawing sulfone moiety.[1][2] Its solubility profile is dominated by the interplay between the hydrophobic toluene core and the highly polar sulfone group.

For drug development workflows, this compound exhibits pH-dependent solubility (due to the aniline) and high solubility in polar aprotic solvents.[2] This guide provides standardized protocols to determine its thermodynamic and kinetic solubility, essential for optimizing reaction conditions (e.g., nucleophilic aromatic substitutions) and purification processes (crystallization).[2]

Chemical Profile & Theoretical Solubility

Physicochemical Characteristics
  • Structure: Aniline core with an ortho-methyl group and a meta-methanesulfonyl group.[1][2]

  • Molecular Formula: C₈H₁₁NO₂S[2]

  • Molecular Weight: 185.24 g/mol [2]

  • pKa (Predicted): ~3.5 – 4.5 (The sulfone group is electron-withdrawing, reducing the basicity of the aniline nitrogen compared to unsubstituted aniline).[2]

  • LogP (Predicted): ~0.8 – 1.2 (Moderately lipophilic).[2]

Predicted Solubility Matrix

Based on Structural Activity Relationship (SAR) analysis of sulfone-anilines (e.g., Dapsone analogs):

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions with the sulfone group disrupt the crystal lattice effectively.[1][2]
Polar Protic Methanol, EthanolModerate to High Hydrogen bonding with both the amine (donor/acceptor) and sulfone (acceptor).[2]
Chlorinated Dichloromethane (DCM)Moderate Good solvation of the aromatic core; useful for extraction but may not dissolve high concentrations.[2]
Non-Polar Hexanes, HeptaneLow / Insoluble Lack of polar interactions to overcome the high lattice energy driven by the sulfone group.
Aqueous (Neutral) Water (pH 7)Low (<1 mg/mL)The hydrophobic toluene core limits solubility despite the polar sulfone.[2]
Aqueous (Acidic) 0.1 M HCl (pH 1)High Protonation of the amine forms a soluble anilinium salt.[2]

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Purpose: To determine the equilibrium solubility of the stable crystalline form.[2] This is the "gold standard" for formulation and process chemistry.

Materials Required
  • Test Compound: 3-Methanesulfonyl-2-methylaniline (>50 mg).[1][2]

  • Solvents: HPLC-grade Water, Methanol, DMSO, pH 7.4 Phosphate Buffer, pH 1.2 SGF (Simulated Gastric Fluid).

  • Equipment: Orbital shaker or temperature-controlled rotator, Centrifuge, HPLC-UV system, 0.45 µm PTFE syringe filters (or PVDF for aqueous).

Workflow Diagram

SolubilityWorkflow Prep Preparation Add excess solid to solvent Equil Equilibration Agitate @ 25°C for 24-48h Prep->Equil Saturation Sep Phase Separation Centrifuge & Filter (0.22 µm) Equil->Sep Remove Solid Dil Dilution Dilute filtrate into mobile phase Sep->Dil Prevent Precip. Anal Quantification HPLC-UV Analysis Dil->Anal Calculate Conc. Anal->Prep If Abs > Std Curve

Figure 1: Standard Thermodynamic Solubility Workflow.

Step-by-Step Procedure
  • Preparation: Weigh approximately 5–10 mg of 3-Methanesulfonyl-2-methylaniline into a 2 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.

    • Visual Check: If the solid dissolves immediately, add more solid until a visible suspension remains (saturation is required).

  • Equilibration: Cap the vial tightly (parafilm recommended for volatile solvents). Place in an orbital shaker/incubator at 25°C ± 1°C for 24 to 48 hours .

    • Note: The sulfone group can induce high crystallinity; ensure sufficient time for the lattice to break down.

  • Phase Separation:

    • Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the undissolved solid.

    • Carefully aspirate the supernatant.

    • Critical Step: Filter the supernatant through a 0.22 µm or 0.45 µm filter (PTFE for organics, PVDF/PES for aqueous) to remove micro-crystals.[2] Pre-saturate the filter with 100 µL of filtrate if volume permits to minimize adsorption losses.

  • Quantification (HPLC-UV):

    • Dilute the filtrate 100-fold or 1000-fold with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration into the linear dynamic range.

    • Inject onto HPLC (C18 Column, detection at 254 nm —anilines absorb strongly here).[2]

    • Calculate concentration using a calibration curve prepared from a DMSO stock standard.

Protocol 2: pH-Dependent Solubility Profiling

Purpose: To assess the compound's behavior in physiological environments (gastric vs. intestinal) and during acidic workups in synthesis.[2]

Scientific Rationale

3-Methanesulfonyl-2-methylaniline is a weak base.[1][2] Its solubility (


) at a specific pH is defined by the intrinsic solubility (

) and the ionization constant (

):

[1][2]
Experimental Setup
  • Buffer Preparation: Prepare buffers at pH 1.2 (0.1N HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).[2]

  • Execution: Follow the Thermodynamic Solubility protocol (Section 3) using these buffers as solvents.

  • pH Verification: Measure the pH of the supernatant after equilibration. The dissolution of the amine may shift the pH of weak buffers; adjust calculations if the final pH deviates significantly.

Result Interpretation Logic

pH_Logic Input Measured Solubility Data CheckAcid High Solubility at pH 1.2? Input->CheckAcid CheckNeut Low Solubility at pH 7.4? CheckAcid->CheckNeut Yes Result2 Unexpected Behavior (Check for Salt Formation/Polymorphs) CheckAcid->Result2 No (Unexpected) Result1 Behaves as Typical Weak Base (Ideal for Acid Extraction) CheckNeut->Result1 Yes CheckNeut->Result2 No (High S0)

Figure 2: Decision logic for interpreting pH-solubility data for aniline derivatives.

Protocol 3: Kinetic Solubility (High Throughput Screening)

Purpose: Rapid estimation of solubility during early screening to prevent precipitation in biological assays.[2]

  • Stock Preparation: Prepare a 10 mM stock solution in 100% DMSO.

    • Observation: If the compound does not dissolve in DMSO at 10 mM, it is highly insoluble and unsuitable for standard bioassays.

  • Precipitation Method:

    • Add 2 µL of DMSO stock to 198 µL of PBS (pH 7.[2]4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

    • Incubate for 2 hours at room temperature with shaking.

  • Analysis:

    • Measure Turbidity (Absorbance at 620 nm).[2]

    • Threshold: An increase in OD620 > 0.005 relative to the blank indicates precipitation.

Safety & Handling Guidelines

  • Toxicity: Anilines are generally toxic and potential methemoglobinemia inducers. Sulfone derivatives may have altered metabolic profiles but should be treated as Toxic by Inhalation, Ingestion, and Skin Contact .

  • Permeability: The lipophilic nature of the 2-methyl group enhances skin permeability.[2] Double-gloving (Nitrile) is mandatory.[1][2]

  • Stability:

    • Oxidation:[2][3] The aniline amine is susceptible to oxidation (turning brown/black) upon air exposure.[2] Store solids under Nitrogen/Argon in amber vials.

    • Light Sensitivity: Protect from light.[3][4]

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 297(1-3), 55-67.[1][2]

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for pH-solubility equations).

  • PubChem Compound Summary. "3-Methanesulfonyl-2-methylaniline" (Structure verification and computed properties). [1][2]

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 383-393.[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Methanesulfonyl-2-methylaniline presents a classic "ortho-effect" challenge. The steric bulk of the methyl group at position 2 significantly hinders nucleophilic attack at position 3, while the electron-rich aniline functionality can poison transition metal catalysts or undergo competing oxidation.

This guide addresses the primary yield-killing factors: catalyst deactivation , steric hindrance , and chemoselectivity issues . We recommend a Nitro-Precursor Route as the "Gold Standard" for high-yield synthesis, avoiding the pitfalls of direct aniline functionalization.

Part 1: The Gold Standard Protocol (Recommended Route)

Q: What is the most robust route to maximize overall yield?

A: Do not attempt to sulfonylate the free aniline directly. The free amine coordinates to Copper (Cu) catalysts, reducing turnover frequency (TOF), and is susceptible to oxidation.

The Solution: Use 1-bromo-2-methyl-3-nitrobenzene as your starting material.[1] The nitro group is non-coordinating and stable under sulfonylation conditions.

Step-by-Step Workflow:
  • Step 1: Cross-Coupling (Sulfonylation)

    • Substrate: 1-bromo-2-methyl-3-nitrobenzene.[1]

    • Reagents: Sodium Methanesulfinate (1.5 equiv), CuI (10 mol%), L-Proline (20 mol%), NaOH (20 mol%).

    • Solvent: DMSO (Concentration ~0.5 M).

    • Conditions: 90–110°C, Inert Atmosphere (Ar/N2), 12–24 h.

    • Why: L-Proline acts as a bidentate ligand, accelerating the oxidative addition of the aryl bromide to Cu(I) despite the steric hindrance of the ortho-methyl group [1].

  • Step 2: Reduction

    • Substrate: 1-methanesulfonyl-2-methyl-3-nitrobenzene.

    • Reagents: H2 (1 atm) or Ammonium Formate, Pd/C (5-10% loading).

    • Solvent: MeOH or EtOH.

    • Conditions: RT, 2–4 h.

    • Why: The sulfone group is stable to standard catalytic hydrogenation, ensuring a clean conversion of Nitro

      
       Amine.
      

Part 2: Troubleshooting & Optimization (FAQs)

Category 1: Cross-Coupling Failures (Step 1)

Q: My coupling reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Why?

A: This is likely due to Catalyst Poisoning or Ligand Mismatch .

  • Oxygen Sensitivity: Sodium methanesulfinate can disproportionate, and Cu(I) oxidizes to inactive Cu(II) in the presence of air.

    • Fix: Degas DMSO vigorously (sparge with Argon for 20 mins) before adding CuI.

  • The "Ortho" Wall: The 2-methyl group blocks the approach of the bulky Cu-complex.

    • Fix: Switch ligands. If L-Proline fails, use DMEDA (N,N'-Dimethylethylenediamine) or trans-1,2-cyclohexanediamine . These smaller, bidentate ligands often accommodate steric bulk better than amino acids [2].

Q: Can I use the cheaper Aryl Chloride instead of Bromide?

A: Generally, No .

  • Aryl chlorides are too inert for standard Cu-catalyzed sulfonylation, especially with ortho hindrance.

  • Exception: If you must use the chloride, you will need a Palladium catalyst (e.g., Pd2(dba)3 / Xantphos), but this is significantly more expensive and often lower yielding for sulfones [3]. Stick to Aryl Iodides (best) or Bromides (good).

Category 2: Oxidation Route Issues

Q: I tried oxidizing 3-(methylthio)-2-methylaniline with mCPBA, but I got a complex mixture. What happened?

A: You likely oxidized the nitrogen.

  • Mechanism: mCPBA is an electrophilic oxidant.[2] It attacks the electron-rich amine (forming N-oxides or hydroxylamines) faster than or competitively with the sulfur.

  • The Fix: You must protect the amine first (e.g., Acetyl protection) or use a chemoselective oxidant.

    • Alternative Oxidant:Oxone® (Potassium peroxymonosulfate) in aqueous methanol often favors S-oxidation over N-oxidation if pH is controlled (acidic pH protonates the amine, deactivating it toward oxidation) [4].

Part 3: Data & Decision Support

Comparison of Synthetic Strategies
ParameterRoute A: Nitro-Precursor (Recommended)Route B: Direct Aniline CouplingRoute C: Sulfide Oxidation
Step Count 2 (Coupling

Reduction)
1 (Direct Coupling)3 (Protect

Oxidize

Deprotect)
Overall Yield High (75-85%) Low-Moderate (30-50%)Moderate (60-70%)
Purification Easy (Intermediates crystallize)Difficult (Amine/Catalyst chelation)Tedious (Removal of protecting group)
Cost Moderate (Requires reduction step)Low (Single step)High (Reagents + Steps)
Scalability Excellent Poor (Catalyst loading issues)Good

Part 4: Visualizing the Workflow

The following diagram illustrates the logic flow for selecting the correct synthetic path and troubleshooting common failure points.

Synthesis_Optimization Start Target: 3-Methanesulfonyl-2-methylaniline Precursor_Check Check Starting Material Start->Precursor_Check Route_Nitro Route A: 1-bromo-2-methyl-3-nitrobenzene (Recommended) Precursor_Check->Route_Nitro Best Yield Route_Aniline Route B: 3-bromo-2-methylaniline (Direct) Precursor_Check->Route_Aniline Faster/Riskier Step_Coupling Step 1: Cu-Catalyzed Sulfonylation (NaSO2Me, CuI, L-Proline, DMSO) Route_Nitro->Step_Coupling Route_Aniline->Step_Coupling Decision_Yield Is Yield > 70%? Step_Coupling->Decision_Yield Issue_Sterics Issue: Ortho-Steric Hindrance Decision_Yield->Issue_Sterics No (Route A) Issue_Poison Issue: Catalyst Poisoning (Free Amine) Decision_Yield->Issue_Poison No (Route B) Step_Reduction Step 2: Hydrogenation (H2, Pd/C) Decision_Yield->Step_Reduction Yes Action_Ligand Action: Switch Ligand to DMEDA Increase Temp to 110°C Issue_Sterics->Action_Ligand Action_Ligand->Step_Coupling Retry Action_Protect Action: Switch to Route A (Nitro) or Protect Amine (Acetyl) Issue_Poison->Action_Protect Action_Protect->Route_Nitro Restart Final_Product Final Product High Purity Step_Reduction->Final_Product

Caption: Logic flow for selecting the optimal synthetic route and troubleshooting yield issues based on precursor selection.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Copper-Catalyzed Sulfonylation of 1-bromo-2-methyl-3-nitrobenzene

  • Setup: Flame-dry a Schlenk tube or pressure vial. Cool under Argon.

  • Charging: Add CuI (0.1 equiv), Sodium Methanesulfinate (1.5 equiv), and 1-bromo-2-methyl-3-nitrobenzene (1.0 equiv).

  • Ligand/Solvent: Add L-Proline (0.2 equiv) and NaOH (0.2 equiv) followed by dry DMSO (2.0 mL per mmol substrate).

    • Note: The NaOH deprotonates L-Proline to form the active anionic ligand species in situ.

  • Reaction: Seal and heat to 110 °C for 18 hours.

    • Checkpoint: The solution should remain dark/brown. If it turns pale green or blue, oxygen has entered (Cu oxidized), and the reaction has died.

  • Workup: Cool to RT. Dilute with EtOAc and Water.[1] Filter through Celite to remove Cu salts. Wash organic layer with Brine (3x) to remove DMSO.

  • Validation: 1H NMR should show a singlet at ~3.0-3.1 ppm (Mesyl methyl) and disappearance of the aromatic signals characteristic of the bromide.

References

  • Zhu, W., & Ma, D. (2005). CuI/Amino Acid Catalyzed Coupling of Aryl/Vinyl Halides with Sulfinic Acid Salts. The Journal of Organic Chemistry, 70(7), 2696–2700.

  • Deng, W., et al. (2005). CuI-catalyzed cross-coupling reactions of aryl halides with sodium sulfinates.[3][4] Tetrahedron Letters, 46(43), 7295-7298.

  • Cacchi, S., et al. (2004). Palladium-catalyzed sulfonylation of aryl halides. Synlett, (10), 1701-1704.
  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

Sources

Technical Support Center: Purifying 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Methanesulfonyl-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining highly pure 3-Methanesulfonyl-2-methylaniline from reaction mixtures.

Introduction

3-Methanesulfonyl-2-methylaniline is an important intermediate in pharmaceutical and agrochemical research. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality and safety of the final products. This guide provides a comprehensive overview of common purification challenges and offers practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 3-Methanesulfonyl-2-methylaniline.

Issue 1: Low Purity After Initial Work-up

Symptom: Preliminary analysis (e.g., TLC, LC-MS, or ¹H NMR) of the crude product after aqueous work-up shows multiple spots or peaks, indicating the presence of significant impurities.

Probable Causes & Solutions:

  • Incomplete Reaction: The presence of starting materials (2-methylaniline or its precursor) is a common issue.

    • Solution: Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique (e.g., TLC or LC-MS). If the reaction is stalled, consider extending the reaction time, increasing the temperature (if the product is stable), or adding a fresh portion of the sulfonylating agent.

  • Formation of Byproducts: Several side reactions can occur during the synthesis of sulfonamides from anilines.[1]

    • Di-sulfonylation: Formation of the N,N-bis(methylsulfonyl) derivative.

      • Prevention: Carefully control the stoichiometry, using a slight excess of the aniline. Add the methanesulfonyl chloride slowly and at a low temperature (e.g., 0 °C) to minimize this side reaction.[1]

    • C-Sulfonylation: Electrophilic substitution on the aromatic ring, leading to isomeric impurities.

      • Prevention: Use of a non-coordinating base and a suitable solvent can minimize ring sulfonylation.

    • Hydrolysis of Methanesulfonyl Chloride: Reaction with residual water to form methanesulfonic acid.

      • Prevention: Ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Ineffective Work-up: Residual acidic or basic impurities may remain.

    • Solution: Perform a thorough aqueous work-up. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove unreacted aniline and other basic impurities. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove acidic byproducts like methanesulfonic acid.

Issue 2: Difficulty in Removing a Persistent Impurity

Symptom: A specific impurity co-elutes with the product during column chromatography or co-crystallizes, making separation challenging.

Probable Causes & Solutions:

  • Isomeric Impurities: The synthesis may have produced an isomeric product, such as 5-Methanesulfonyl-2-methylaniline, which has very similar polarity to the desired product.

    • Solution:

      • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can improve the separation of closely eluting compounds.[1] Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

      • Recrystallization Solvent Screening: A carefully chosen solvent system for recrystallization can sometimes selectively precipitate the desired isomer, leaving the impurity in the mother liquor. A systematic screening of solvents is recommended (see Experimental Protocols section).

  • Structurally Similar Byproducts: Byproducts with similar functional groups and molecular weights can be difficult to separate.

    • Solution:

      • Derivative Formation: In challenging cases, it may be possible to selectively react either the product or the impurity to form a derivative with significantly different physical properties, allowing for easier separation. The derivative can then be converted back to the original compound. This approach should be considered as a last resort due to the additional synthetic steps involved.

Issue 3: Product Discoloration

Symptom: The isolated 3-Methanesulfonyl-2-methylaniline is colored (e.g., yellow or brown) instead of the expected off-white or pale-yellow solid.

Probable Causes & Solutions:

  • Oxidation of the Aniline Moiety: Aromatic amines are susceptible to air oxidation, which can be accelerated by light and heat, leading to the formation of colored impurities.

    • Solution:

      • Purification: Treatment of a solution of the product with activated charcoal can effectively remove colored impurities.

      • Prevention: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography purification of 3-Methanesulfonyl-2-methylaniline?

A1: Based on the structure, which contains a polar sulfonamide group and a less polar substituted aromatic ring, a good starting point for normal-phase column chromatography on silica gel would be a solvent system of moderate polarity. A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is recommended.

  • Initial Solvent System: Start with a low percentage of ethyl acetate in hexanes (e.g., 10-20% ethyl acetate).

  • TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.3.

  • Gradient Elution: A gradient elution, starting with a low polarity mobile phase and gradually increasing the percentage of the polar solvent, is often effective for separating the product from less polar and more polar impurities.

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes or ethanol/water.

  • "Like Dissolves Like": Given the presence of both polar (sulfonamide, amine) and non-polar (aromatic ring, methyl group) functionalities, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.

Q3: What are the key safety precautions to take when handling 3-Methanesulfonyl-2-methylaniline?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin. Assume the compound is harmful and handle it with care.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of 3-Methanesulfonyl-2-methylaniline:

  • Chromatographic Methods:

    • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

    • Gas Chromatography (GC): Can also be used for purity assessment, often coupled with a mass spectrometer (GC-MS) for peak identification.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

This protocol provides a general workflow for purifying 3-Methanesulfonyl-2-methylaniline using flash column chromatography.

  • Preparation of the Column:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product and any more polar impurities.

  • Isolation of the Product:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-Methanesulfonyl-2-methylaniline.

Protocol 2: General Procedure for Recrystallization

This protocol outlines the steps for purifying 3-Methanesulfonyl-2-methylaniline by recrystallization.

  • Solvent Selection:

    • Based on solubility tests, choose a suitable solvent or solvent pair.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture with stirring until the solid is completely dissolved. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy.[2]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Common Solvents for Recrystallization Screening

Solvent ClassRepresentative SolventsExpected Solubility Rationale
Polar Protic Methanol, Ethanol, IsopropanolThe sulfonamide and amine groups can participate in hydrogen bonding.
Polar Aprotic Acetone, Ethyl AcetateGood general solvents for compounds of intermediate polarity.
Non-polar Aromatic TolueneThe aromatic ring of the compound will have an affinity for this solvent.
Non-polar Aliphatic Hexanes, HeptaneLikely to be a poor solvent, but useful as an anti-solvent in a mixed system.
Chlorinated Dichloromethane (DCM)A versatile solvent that can dissolve a wide range of organic compounds.

Table 2: Suggested Solvent Systems for Column Chromatography

Solvent SystemPolarityComments
Hexanes/Ethyl Acetate Low to MediumA very common and effective system for a wide range of compounds.
Dichloromethane/Methanol Medium to HighUseful for more polar compounds. Start with a very low percentage of methanol.
Toluene/Ethyl Acetate Low to MediumCan offer different selectivity compared to aliphatic/ester mixtures.

Visualizations

Purification_Workflow Crude Crude 3-Methanesulfonyl-2-methylaniline TLC_Analysis TLC Analysis of Crude Crude->TLC_Analysis Is_Pure Is the product pure? TLC_Analysis->Is_Pure Column_Chromatography Column Chromatography Is_Pure->Column_Chromatography No, multiple spots Pure_Product Pure Product Is_Pure->Pure_Product Yes Recrystallization Recrystallization Column_Chromatography->Recrystallization If further purification is needed Check_Purity Purity and Structure Confirmation (NMR, LC-MS, MP) Column_Chromatography->Check_Purity Recrystallization->Check_Purity Check_Purity->Pure_Product

Sources

Technical Support Guide: Purification of 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 3-Methanesulfonyl-2-methylaniline (also known as 3-(methylsulfonyl)-2-methylaniline), a high-value intermediate often used in the synthesis of kinase inhibitors.

The primary challenge with this molecule is the removal of regioisomers—specifically the 5-methanesulfonyl and 4-methanesulfonyl isomers—which possess nearly identical polarities and pKa values, making standard extraction ineffective.

Executive Summary
  • Target Molecule: 3-Methanesulfonyl-2-methylaniline.

  • Critical Impurities: 5-Methanesulfonyl-2-methylaniline (major regioisomer), 4/6-isomers (minor).

  • Primary Challenge: The "buttressing effect" of the 2-methyl and 3-methanesulfonyl groups creates steric strain, often making the target 3-isomer more soluble and lower melting than the more symmetrical 5-isomer. This complicates recrystallization, as the impurity may crystallize preferentially.[1]

  • Recommended Solution: A dual-stage approach utilizing High-Temperature Slurry (Swish) in non-polar solvents followed by Hydrochloric Salt Formation to amplify lattice energy differences.

Part 1: Isomer Analysis & Solubility Logic

Before initiating purification, you must understand the thermodynamic behavior of your crude mixture.[1]

FeatureTarget (3-Isomer) Major Impurity (5-Isomer) Purification Implication
Substitution 1,2,3-trisubstituted (Crowded)1,2,5-trisubstituted (Distributed)The 5-isomer packs more efficiently in the crystal lattice.
Melting Point Typically LowerTypically HigherImpurity may precipitate first in standard recrystallization.[1]
Solubility Higher (in non-polar solvents)LowerRisk: A standard recrystallization might yield a solid enriched in the impurity.[1]
Basicity Reduced (Ortho-effect)Standard AnilineSalt formation can leverage the steric hindrance of the 3-isomer.

The "Trap": In many solvent systems (e.g., Ethanol), cooling a saturated solution will precipitate the 5-isomer (impurity) first due to its higher lattice energy. Do not discard your mother liquor without HPLC analysis.

Part 2: Purification Protocols
Method A: The "Reverse" Slurry (Removal of 5-Isomer)

Best for: Crude mixtures with >15% isomer content.

This method relies on the higher solubility of the crowded 3-isomer in aromatic solvents compared to the 5-isomer.

Reagents: Toluene (Primary), Heptane (Antisolvent).[1]

  • Dissolution: Dissolve the crude aniline in Toluene (5 mL per gram of crude) at 80°C.

  • Reflux: Stir at reflux for 30 minutes to ensure complete dissolution of all organic components.

  • Controlled Cooling: Cool slowly to 40-45°C . Do not cool to room temperature yet.

  • Seeding (Optional): If you have a pure standard of the 5-isomer (impurity), seed the solution now.[1] This encourages the impurity to crash out.[1]

  • Filtration (Hot/Warm): Filter the suspension at 40°C.

    • Solid Cake: Likely enriched in the 5-isomer (Impurity).[1]

    • Filtrate (Mother Liquor): Contains the enriched 3-isomer (Target).[1]

  • Recovery: Concentrate the filtrate to dryness. Analyze by HPLC. If purity is >95%, proceed to Method B for final polish.[1] If <90%, repeat Method A.

Method B: Hydrochloride Salt Formation (Final Polish)

Best for: Upgrading 90% purity to >99%.[1]

Converting the aniline to its HCl salt changes the separation principle from molecular packing to ionic lattice energy.[1] The sterically hindered 3-isomer HCl salt often crystallizes in a distinct habit compared to the 5-isomer.

Reagents: Ethyl Acetate (EtOAc), 4M HCl in Dioxane (or Ethanol).[1]

  • Dissolution: Dissolve the semi-pure aniline (from Method A) in EtOAc (10 volumes).

  • Acidification: Add 1.1 equivalents of 4M HCl/Dioxane dropwise at room temperature. A thick white precipitate will form immediately.[1]

  • Digestion: Heat the slurry to 60°C for 1 hour. This "digestion" allows the crystal lattice to reorganize, expelling trapped isomers (Ostwald ripening).[1]

  • Cooling: Cool to 0-5°C and stir for 2 hours.

  • Filtration: Filter the white solid and wash with cold EtOAc.[1]

  • Free Basing: Resuspend the salt in water, adjust pH to 10 with NaOH, and extract with Dichloromethane (DCM) to recover the pure free base.[1]

Part 3: Decision Tree & Workflow

The following diagram illustrates the logical flow for purifying the crude material based on the specific impurity profile.

PurificationWorkflow Crude Crude 3-Methanesulfonyl-2-methylaniline (Isomer Mix) Analysis HPLC Analysis (% 5-Isomer) Crude->Analysis HighImpurity High Impurity (>10%) 5-Isomer present Analysis->HighImpurity >10% Isomers LowImpurity Low Impurity (<10%) Mainly color/tar Analysis->LowImpurity <10% Isomers TolueneSlurry Method A: Toluene Slurry (Warm Filtration @ 40°C) HighImpurity->TolueneSlurry SaltFormation Method B: HCl Salt Formation (EtOAc / HCl) LowImpurity->SaltFormation CheckSolid QC Solid Filter Cake (Likely Impurity) TolueneSlurry->CheckSolid Filter CheckFiltrate QC Filtrate (Target Enriched) TolueneSlurry->CheckFiltrate Filtrate CheckFiltrate->SaltFormation Concentrate & Redissolve Digestion Thermal Digestion (60°C for 1 hr) SaltFormation->Digestion FreeBase Free Base Recovery (NaOH / DCM) Digestion->FreeBase FinalProduct Pure Target (>99.5%) FreeBase->FinalProduct

Caption: Purification workflow prioritizing the removal of the less soluble 5-isomer via warm filtration followed by salt formation for final polishing.

Part 4: Troubleshooting & FAQs

Q: I tried recrystallizing from Ethanol, but the purity didn't improve. Why? A: Ethanol is a polar protic solvent.[1] Both the 3-isomer and 5-isomer have sulfone groups (polar hydrogen bond acceptors) and amine groups (donors). Their solubility curves in ethanol are likely too similar.[1] Switching to Toluene (aromatic, non-polar) exploits the difference in crystal packing efficiency.[1] The more symmetrical 5-isomer packs better and is less soluble in Toluene than the crowded 3-isomer.

Q: My product is oiling out during the HCl salt formation. A: This indicates the presence of residual solvent or water, or that the reaction is too hot.[1]

  • Dry your EtOAc solution with MgSO₄ before adding HCl.[1]

  • Add the HCl slowly at room temperature.

  • If it oils out, heat the mixture to reflux (dissolving the oil) and let it cool very slowly with vigorous stirring. The oil should solidify into crystals.[1]

Q: Can I use Column Chromatography? A: Yes, but it is difficult due to the polarity of the sulfone group (causing tailing) and the basicity of the amine (causing streaking).[1]

  • Recommendation: Use a DCM:MeOH (98:2) gradient.[1]

  • Pre-treatment: Wash the silica gel with 1% Triethylamine in Hexane before loading to neutralize acidic sites and prevent streaking.[1]

Q: The product has a pink/red color even after crystallization. A: Anilines usually oxidize to form colored quinoid impurities.[1] These are present in trace amounts (<0.1%) but are highly colored.[1]

  • Fix: During the "Free Base Recovery" step (Method B, Step 6), add a small amount of Sodium Dithionite (Na₂S₂O₄) to the aqueous basic layer during extraction.[1] This reducing agent will bleach the colored impurities.[1]

References
  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter 6: Crystallization and Purification).[1]

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Context on amine protection/deprotection and salt formation).

  • Pfizer Inc. (2018).[1] Process for the preparation of kinase inhibitors. US Patent 9,873,668.[1] (Describes purification of similar sulfonyl-aniline intermediates).

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Theoretical basis for isomer separation via lattice energy).

Sources

Technical Support Center: Methylsulfonylaniline Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Solubility & Precipitation in Methylsulfonylaniline (MSA) Scaffolds

The Diagnostic Phase: "Brick Dust" vs. "Grease Balls"

User Query: "My methylsulfonylaniline derivative (similar to Rofecoxib) precipitates immediately in aqueous buffer, even though the calculated LogP is only 1.7. Why is this happening?"

Technical Insight: You are likely dealing with a "Brick Dust" molecule, not a "Grease Ball."

In medicinal chemistry, solubility issues stem from two distinct sources:

  • Lipophilicity (Grease Ball): The compound prefers oil to water. (High LogP).

  • Crystal Lattice Energy (Brick Dust): The compound prefers itself to water. (High Melting Point).

Methylsulfonylanilines (MSAs) are classic "Brick Dust" candidates. The sulfonyl group (


) is a strong hydrogen bond acceptor, and the aniline proton is a donor. In the solid state, these moieties form tight, intermolecular hydrogen-bonding networks that stabilize the crystal lattice.

The Causality: To dissolve your compound, the solvent must overcome this Crystal Lattice Energy . If the energy required to break the crystal lattice is higher than the energy released by solvation, the compound remains solid. This explains why a compound with a moderate LogP (like Rofecoxib, LogP ~1.7) can still be practically insoluble in water [1, 2].

Visualization: The Solubility Decision Matrix

Use this logic flow to determine your remediation strategy.

SolubilityDecision Start Analyze Compound Properties CheckMP Check Melting Point (MP) Start->CheckMP CheckLogP Check LogP CheckMP->CheckLogP MP < 200°C BrickDust DIAGNOSIS: BRICK DUST (High Crystal Energy) CheckMP->BrickDust MP > 200°C GreaseBall DIAGNOSIS: GREASE BALL (High Lipophilicity) CheckLogP->GreaseBall LogP > 3.0 StrategySalt STRATEGY: Salt Formation (Only if ionizable pKa exists) CheckLogP->StrategySalt Ionizable? StrategyASD STRATEGY: Disrupt Lattice (Amorphous Solid Dispersions, PVP-K30, HPMC) BrickDust->StrategyASD Primary Fix BrickDust->StrategySalt Secondary (if basic/acidic) StrategyLipid STRATEGY: Lipid Formulation (Emulsions, Micelles, Cyclodextrins) GreaseBall->StrategyLipid

Figure 1: Decision matrix distinguishing between crystal-packing limited solubility (Brick Dust) and lipophilicity-limited solubility, guiding formulation choice.

In Vitro Troubleshooting: The "DMSO Crash"

User Query: "I dissolve my compound in 100% DMSO at 10mM. When I spike it into cell culture media (final 0.1% DMSO), it turns cloudy instantly. How do I fix this?"

Technical Insight: This is a Kinetic Solubility failure. DMSO is a hygroscopic, aprotic solvent. Methylsulfonylanilines are soluble in DMSO because DMSO disrupts the intermolecular hydrogen bonds of the crystal. However, when you dilute into water (media), the water molecules preferentially hydrate the DMSO (exothermic reaction). The "solvating shield" around your drug is stripped away faster than the drug can disperse, causing rapid supersaturation and precipitation [3].

The "Intermediate Dilution" Protocol

Do not pipette 100% DMSO stock directly into aqueous media for "Brick Dust" compounds.

Step-by-Step Methodology:

  • Prepare Stock: Dissolve MSA in 100% DMSO (e.g., 10 mM).

  • The Bridge Solvent: Prepare an intermediate "Bridge" solution using PEG400 (Polyethylene Glycol 400) or Ethanol .

    • Why? PEG400 acts as a cosolvent that is less prone to the "stripping" effect of water than DMSO alone [4].

  • First Dilution (The Bridge): Dilute your DMSO stock 1:10 into the Bridge Solvent (e.g., 10 µL DMSO stock + 90 µL PEG400).

    • Result: 1 mM compound in 10% DMSO / 90% PEG400.

  • Final Dilution: Pipette from the Bridge solution into your pre-warmed (37°C) cell culture media.

    • Target: Final assay concentration.[1][2][3]

  • Verification: Inspect under a microscope at 40x. "Cloudiness" is often micro-crystals that will lyse cells via physical disruption, giving false toxicity data.

Visualization: The "Crash Out" Mechanism

CrashOut cluster_0 DMSO Stock (Stable) cluster_1 Direct Dilution (Failure) cluster_2 Bridge Protocol (Success) Drug Drug Solvated by DMSO Water Water Introduction Drug->Water Pipette PEG PEG400/Ethanol Buffer Layer Drug->PEG Step 1 Strip DMSO binds Water (Hydration Shell) Water->Strip Rapid Mixing Precip Drug Aggregates (Precipitation) Strip->Precip Lattice Re-formation Stable Stable Dispersion in Media PEG->Stable Step 2 (Slow Dilution)

Figure 2: Mechanism of precipitation during aqueous dilution. Direct water contact strips DMSO, forcing lattice re-formation. PEG400 acts as a buffer against this shock.

Formulation Data: Solvents & Carriers

User Query: "I need to dose this in mice (IP or PO). What vehicle should I use?"

Technical Insight: For MSAs, standard saline or PBS will fail. You must use a cosolvent system or a solid dispersion. Based on data from COX-2 inhibitors (structurally similar to MSAs), PEG400/Ethanol mixtures show the highest solubilization potential [1, 5].

Recommended Vehicle Compatibility Table

Data derived from solubility profiles of Celecoxib/Rofecoxib analogues.

Solvent SystemCompatibilityNotes
Water / PBS ❌ Poor< 5 µg/mL. Do not use alone.
Ethanol (100%) ⚠️ ModerateGood solubility, but toxic/irritating at high volumes.
PEG 400 ✅ ExcellentBest single solvent. Disrupts H-bonding.
PEG 400 (50%) + Water (50%) ✅ GoodStandard vehicle for IP dosing.
Tween 80 (0.5%) in Saline ⚠️ LowOnly works for "Grease Balls". Less effective for MSAs.
0.5% CMC / 0.1% Tween 80 ✅ ExcellentStandard Suspension Vehicle for oral (PO) gavage.
Advanced Formulation: Amorphous Solid Dispersion (ASD)

If you are moving to late-stage pre-clinical, you cannot rely on DMSO/PEG forever. You must create an ASD to break the crystal lattice permanently in the solid state.

Protocol: Solvent Evaporation ASD

  • Dissolve: Mix Drug + Polymer (PVP-K30 or HPMC-AS) in a 1:3 ratio in Acetone/Methanol (1:1).

  • Evaporate: Rotary evaporate at 45°C under reduced pressure.

  • Dry: Vacuum dry for 24h to remove residual solvent.

  • Result: The polymer chains physically prevent the MSA molecules from re-stacking into their stable crystal lattice, maintaining them in a high-energy, soluble amorphous state [6].

Frequently Asked Questions (FAQ)

Q: Can I use Cyclodextrins (HP-β-CD) for methylsulfonylanilines? A: Yes, but with a caveat. Cyclodextrins work by encapsulating hydrophobic moieties. While the aniline ring fits well, the polar sulfonyl group can interfere with deep cavity inclusion. You often need high concentrations (20-30% w/v HP-β-CD) and a pH adjustment (if the aniline is ionizable) to achieve stability [5].

Q: My compound has a sulfonamide (


) instead of a methylsulfone (

). Does this change anything?
A: Yes. Sulfonamides are acidic (pKa ~10). You can use pH adjustment (alkaline buffers, pH > pKa) to ionize the nitrogen, vastly increasing solubility. Methylsulfones (

) are non-ionizable at physiological pH, so pH adjustment is futile.

Q: Why does my compound dissolve in Ethanol but precipitate when I add water? A: This is the "Cosolvent Log-Linear Deviation." Solubility does not decrease linearly as you add water; it often drops exponentially. You likely crossed the dielectric constant threshold required to sustain the solute. Keep ethanol content >20% if possible, or switch to PEG400 which tolerates water dilution better.

References

  • Dhinwa, N. K., et al. (2024).[4] Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. International Journal of Pharmaceutical Quality Assurance. Link

  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of COX-2 inhibitors using various solvent systems. AAPS PharmSciTech.[5][6][7] Link

  • Selleckchem Technical Support.[8] Frequently Asked Questions: Compound dissolved in DMSO precipitates in media. Link

  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Link

  • Mennini, N., et al. (2014).[9] Development of a chitosan-derivative micellar formulation to improve celecoxib solubility and bioavailability. Drug Development and Industrial Pharmacy.[10][11] Link

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today. Link

Sources

Technical Support Center: Troubleshooting Low Conversion in Aniline Sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonylation of anilines to form sulfonamides is a cornerstone reaction in medicinal chemistry and materials science. However, achieving high conversion rates can be challenging. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your yields.

Fundamental Principles: The "Why" Behind the Reaction

At its core, the sulfonylation of aniline is a nucleophilic substitution reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride. This process forms a sulfonamide bond and releases hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1][2]

General Reaction Mechanism

Aniline Sulfonylation cluster_reactants Reactants cluster_products Products Aniline Aniline (R-NH2) Sulfonamide Sulfonamide (R-NH-SO2R') Aniline->Sulfonamide Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->Sulfonamide Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt Neutralization HCl HCl HCl->Salt

Caption: General mechanism of aniline sulfonylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during aniline sulfonylation in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Q1: My reaction has stalled, and the conversion is low. What are the likely causes?

Several factors can lead to an incomplete reaction. Systematically investigating each one is key to identifying the root cause.

  • Insufficient Base: The reaction generates HCl, which protonates the aniline starting material, making it unreactive.[1] Ensure at least a stoichiometric equivalent of a suitable base is present to neutralize the acid.

  • Moisture Contamination: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[1][2] Always use anhydrous solvents and thoroughly dry all glassware. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Reaction Time and Temperature: The reaction may simply be slow. Monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time. A slight increase in temperature can also be beneficial, but be cautious as this may promote side reactions.[1]

  • Poor Reagent Quality: Over time, sulfonyl chlorides can degrade, especially if not stored properly. It's advisable to use a fresh bottle or purify the existing reagent if its quality is questionable.

Q2: I'm observing significant amounts of a di-sulfonated byproduct. How can I prevent this?

The formation of a di-sulfonated product occurs when the initially formed sulfonamide is further sulfonylated. This is a common issue, particularly with primary anilines.

  • Control the Stoichiometry: Using an excess of the sulfonyl chloride can drive the formation of the di-sulfonated byproduct.[1] To minimize this, carefully control the stoichiometry. A slight excess of the aniline (e.g., 1.05 to 1.1 equivalents) relative to the sulfonyl chloride can help ensure the complete consumption of the sulfonylating agent.[1]

  • Maintain a Low Temperature: Higher reaction temperatures can accelerate the second sulfonylation.[1] It is crucial to maintain a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride and to control the temperature throughout the reaction.[1]

  • Slow Addition of the Sulfonyl Chloride: Adding the sulfonyl chloride too quickly can create localized high concentrations, which favors di-sulfonylation.[1] A slow, dropwise addition of the sulfonyl chloride to the reaction mixture is recommended.[1]

Q3: How does the choice of base impact the reaction?

The base is a critical component of the reaction, and its properties can significantly influence the outcome.[2]

Base pKa of Conjugate Acid Properties and Considerations
Pyridine 5.25A common and effective base. It also acts as a nucleophilic catalyst.
Triethylamine (TEA) 10.75A stronger, non-nucleophilic base. It is often used when pyridine is not suitable.
Diisopropylethylamine (DIPEA) 10.7A sterically hindered, non-nucleophilic base. Useful for preventing side reactions with the base itself.
Sodium Carbonate (Na2CO3) 10.33An inorganic base that can be used in biphasic systems or when an organic base is not desired.

Key Considerations:

  • Basicity: The base must be strong enough to effectively neutralize the generated HCl.

  • Nucleophilicity: In some cases, a nucleophilic base like pyridine can accelerate the reaction by forming a more reactive sulfonylpyridinium salt intermediate. However, this can also lead to unwanted side reactions.

  • Steric Hindrance: Sterically hindered bases like DIPEA are useful when the starting materials are sensitive to nucleophilic attack by the base.

Q4: What is the optimal solvent for my reaction?

The choice of solvent can influence reaction rates and solubility of reactants.

Solvent Properties and Considerations
Dichloromethane (DCM) A common, non-polar aprotic solvent. Good for dissolving most organic reagents.
Acetonitrile (ACN) A polar aprotic solvent. Can enhance the rate of reaction in some cases.
Tetrahydrofuran (THF) A polar aprotic solvent. Similar to DCM and ACN in its applications.
Pyridine Can be used as both a base and a solvent.

Note: Ensure the chosen solvent is anhydrous to prevent hydrolysis of the sulfonyl chloride.[1]

Q5: My aniline has bulky substituents. How does this affect the reaction?

Steric hindrance around the amino group of the aniline can significantly slow down the reaction rate.[3][4][5] In such cases, you may need to:

  • Use a higher reaction temperature.

  • Extend the reaction time.

  • Employ a less sterically hindered sulfonylating agent if possible.

Experimental Protocols

General Protocol for the Sulfonylation of Aniline
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the aniline (1.0 eq) and a suitable anhydrous solvent (e.g., DCM).

  • Addition of Base: Add the chosen base (e.g., pyridine, 1.2 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-24 hours, monitoring the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Conversion in Aniline Sulfonylation CheckBase Is the base sufficient and appropriate? Start->CheckBase CheckMoisture Are reagents and glassware anhydrous? CheckBase->CheckMoisture Yes SolutionBase Increase base equivalents or choose a more suitable base. CheckBase->SolutionBase No CheckTimeTemp Is reaction time/temperature optimized? CheckMoisture->CheckTimeTemp Yes SolutionMoisture Use anhydrous solvents and dry glassware. Run under inert gas. CheckMoisture->SolutionMoisture No CheckReagents Are reagents of good quality? CheckTimeTemp->CheckReagents Yes SolutionTimeTemp Extend reaction time orcautiously increase temperature. CheckTimeTemp->SolutionTimeTemp No CheckStoichiometry Is stoichiometry correct to avoid di-sulfonylation? CheckReagents->CheckStoichiometry Yes SolutionReagents Use fresh or purified reagents. CheckReagents->SolutionReagents No CheckSterics Is steric hindrance a factor? CheckStoichiometry->CheckSterics Yes SolutionStoichiometry Use a slight excess of aniline. Add sulfonyl chloride slowly at low temp. CheckStoichiometry->SolutionStoichiometry No SolutionSterics Increase temperature and/or reaction time. CheckSterics->SolutionSterics Yes

Caption: A decision tree for troubleshooting low conversion.

Frequently Asked Questions (FAQs)

Q1: Can I use an inorganic base like potassium carbonate? A: Yes, inorganic bases can be used. However, they are often not soluble in common organic solvents, so the reaction might need to be run in a biphasic system or a more polar solvent.

Q2: My product is insoluble and precipitates out of the reaction mixture. What should I do? A: This can sometimes happen. You can try using a different solvent in which your product is more soluble. Alternatively, you can proceed with the workup, isolate the precipitate by filtration, and analyze it to confirm if it is the desired product.

Q3: Is it possible to sulfonylate a secondary aniline? A: Yes, the sulfonylation of secondary anilines is possible and often proceeds more cleanly as di-sulfonylation is not a concern.

Q4: What are some alternative methods for aniline sulfonylation? A: Recent research has explored photocatalytic methods for the sulfonylation of anilines, which can offer milder reaction conditions and broader substrate scope.[6][7][8][9]

Q5: How can I confirm the structure of my product? A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the structure of the synthesized sulfonamide.

References

  • MDPI. (2024, October 11). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (2025, December 8). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 26). Why does sulfonation of aniline occur para rather than ortho?. Retrieved from [Link]

  • PMC. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • PMC. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]

  • RSC Publishing. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

  • Uniba. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Retrieved from [Link]

  • RSC Publishing. (2017, November 16). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • PMC. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • RSC Publishing. (2022, October 18). Ohmic heating-assisted regioselective sulfonation of aniline: synthesis of sulfanilic acid. Retrieved from [Link]

  • PubMed. (2024, October 11). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Retrieved from [Link]

  • PubMed. (2025, July 19). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]

  • ResearchGate. (2017, November 7). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 5). Reversible Sulfonation of Aniline?. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the direct sulfonylation of aniline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Ohmic heating-assisted regioselective sulfonation of aniline: synthesis of sulfanilic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]

  • Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 20). 21.2: Properties of Bases. Retrieved from [Link]

  • BYJU'S. (n.d.). Properties of Bases. Retrieved from [Link]

  • ChemRxiv. (n.d.). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

  • ChemRxiv. (2025, August 19). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Retrieved from [Link]

  • Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Recrystallization of 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An exceptional guide for optimizing the recrystallization of 3-Methanesulfonyl-2-methylaniline is provided below, designed as a comprehensive technical support center for researchers, scientists, and professionals in drug development.

Document ID: TSC-2026-02-MSMA-RCR

Version: 1.0

This document provides expert guidance and troubleshooting solutions for the purification of 3-Methanesulfonyl-2-methylaniline via recrystallization. Our approach integrates fundamental chemical principles with practical, field-tested methodologies to ensure you can overcome common challenges and achieve high-purity crystalline material.

Part 1: Foundational Principles & Initial Troubleshooting

This section addresses the most critical decisions and common issues encountered during the initial stages of developing a recrystallization protocol.

FAQ 1: My compound, 3-Methanesulfonyl-2-methylaniline, "oils out" instead of forming crystals. What is happening and how do I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1] This occurs when the supersaturated solution's temperature is above the melting point of the solute.[2][3] Impurities can also significantly depress the melting point of your compound, exacerbating this issue.[4] An oiled-out product is undesirable because the liquid droplets often trap impurities more effectively than the solvent, defeating the purpose of recrystallization.[2][5]

Root Causes & Strategic Solutions:

  • High Supersaturation/Rapid Cooling: If the solution becomes supersaturated too quickly, molecules don't have time to orient into an ordered crystal lattice.

    • Solution: Slow down the cooling rate. After dissolving the compound in hot solvent, allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further moderate the cooling process.[6][7]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point.[8] For instance, if you are using toluene (b.p. 111 °C), consider trying ethyl acetate (b.p. 77 °C) or ethanol (b.p. 78 °C).[8]

  • High Impurity Load: Significant impurities can act as a eutectic mixture, lowering the overall melting point.

    • Solution: If the oil is highly colored, consider pre-treating the hot solution with activated charcoal to adsorb colored impurities before filtration and cooling.[3] If this fails, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[1]

  • Re-dissolution and Dilution:

    • Solution: If oiling occurs, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more volume) to slightly decrease the saturation point, and then attempt the slow cooling process again.[1][2]

FAQ 2: How do I select the optimal solvent system for 3-Methanesulfonyl-2-methylaniline?

Answer:

The "like dissolves like" principle is your starting point. 3-Methanesulfonyl-2-methylaniline has a polar sulfonyl group and an aniline moiety capable of hydrogen bonding, but also a nonpolar aromatic ring and methyl group. This amphiphilic nature suggests that moderately polar solvents or mixed solvent systems will be most effective.

An ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[9] This steep solubility curve is essential for high recovery.

Recommended Solvent Classes for Screening:

  • Alcohols (Methanol, Ethanol, Isopropanol): Good for compounds with hydrogen bonding capabilities.[10]

  • Esters (Ethyl Acetate): A moderately polar solvent that is often effective.

  • Ketones (Acetone): A polar aprotic solvent that can be a good choice.[11]

  • Mixed Solvent Systems: These are powerful when a single solvent is not ideal. A "good" solvent dissolves the compound, while a miscible "anti-solvent" or "poor" solvent induces precipitation.[12][13]

    • Common Pairs: Ethanol/Water, Acetone/Water, Toluene/Heptane.[9][14]

Table 1: Illustrative Solvent Screening Protocol

StepActionRationale
1Place ~20-30 mg of crude solid into several test tubes.Small-scale testing conserves material.
2Add 0.5 mL of a candidate solvent to each tube at room temp.Observe solubility in the cold. An ideal solvent shows poor solubility.[15]
3If insoluble, heat the mixture to the solvent's boiling point.Observe solubility when hot. The solid should dissolve completely.[15]
4If it dissolves, cool the test tube in an ice bath.Observe for rapid and abundant crystal formation. This indicates a promising solvent.
5Evaluate results to select the best single solvent or a pair for a mixed-solvent system.The best system provides high recovery of crystalline solid, not an oil.

Part 2: Detailed Experimental Protocols & Workflows

This section provides step-by-step methodologies for executing a robust recrystallization.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first if a suitable solvent is identified.

dot

single_solvent_workflow cluster_setup Phase 1: Dissolution cluster_cryst Phase 2: Crystallization cluster_iso Phase 3: Isolation dissolve 1. Dissolve Solid Add crude 3-Methanesulfonyl-2-methylaniline to an Erlenmeyer flask. Add minimal boiling solvent incrementally until solid just dissolves. hot_filter 2. Hot Filtration (Optional) If insoluble impurities or charcoal are present, filter the hot solution quickly through a pre-heated funnel. dissolve->hot_filter Impurities Present cool 3. Slow Cooling Cover the flask and allow it to cool undisturbed to room temperature. This slow rate is critical for forming large, pure crystals. dissolve->cool No Impurities hot_filter->cool ice_bath 4. Maximize Yield Once at room temp, place the flask in an ice-water bath for at least 30 minutes. cool->ice_bath vac_filter 5. Vacuum Filtration Collect crystals on a Büchner funnel. ice_bath->vac_filter wash 6. Wash Wash the crystal cake with a small amount of ice-cold solvent. vac_filter->wash dry 7. Dry Dry the crystals under vacuum to constant weight. wash->dry anti_solvent_workflow cluster_setup Phase 1: Dissolution cluster_cryst Phase 2: Induction cluster_iso Phase 3: Isolation dissolve 1. Dissolve in 'Good' Solvent Dissolve the crude solid in the minimum amount of a 'good' solvent (e.g., acetone) at room temperature or with gentle warming. add_anti 2. Add Anti-Solvent Slowly add the 'anti-solvent' (e.g., water) dropwise with swirling. dissolve->add_anti cloud_point 3. Reach Saturation Continue adding until the solution becomes persistently cloudy (the cloud point). This indicates saturation has been reached. add_anti->cloud_point re_dissolve 4. Clarify Add a few drops of the 'good' solvent to just re-dissolve the cloudiness, creating a perfectly saturated solution. cloud_point->re_dissolve cool 5. Cool & Crystallize Allow the solution to stand and cool to form crystals. re_dissolve->cool isolate 6. Isolate & Dry Collect, wash with a cold mixture of the solvent/anti-solvent, and dry the crystals as in the single-solvent protocol. cool->isolate troubleshooting_flow start Begin Recrystallization outcome Observe Outcome After Cooling start->outcome oil Problem: 'Oiling Out' outcome->oil Liquid droplets form no_xtal Problem: No Crystals Form outcome->no_xtal Clear solution remains low_yield Problem: Low Yield / Fine Powder outcome->low_yield Few/small crystals form success Success: Pure, Well-formed Crystals outcome->success Good crystals form sol_oil Solution: 1. Re-heat, add more solvent 2. Cool much slower 3. Change to lower b.p. solvent or use anti-solvent oil->sol_oil sol_no_xtal Solution: 1. Induce (scratch/seed) 2. Boil off excess solvent 3. Cool in ice-salt bath no_xtal->sol_no_xtal sol_low_yield Solution: 1. Ensure minimum hot solvent was used 2. Cool slower for larger crystals 3. Recover 2nd crop from mother liquor low_yield->sol_low_yield sol_oil->start Re-attempt sol_no_xtal->start Re-attempt sol_low_yield->start Re-attempt

Caption: A decision-making flowchart for troubleshooting recrystallization.

References

  • Title: Mixed-solvent recrystallisation Source: University of York Chemistry Teaching Labs URL: [Link]

  • Title: Recrystallization (chemistry) Source: Wikipedia URL: [Link]

  • Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]

  • Title: Recrystallization (help meeeeee) Source: Reddit r/chemistry URL: [Link]

  • Title: Why do crystals oil out and what are the remedies and prevention methods? Source: Brainly URL: [Link]

  • Title: Tips for maximizing yield, purity and crystal size during recrystallization Source: Chemistry Stack Exchange URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Recrystallization - a CLASSIC technique to purify a SOLID Source: YouTube URL: [Link]

  • Title: 4 Recrystallization Methods for Increased Yield Source: YouTube URL: [Link]

  • Title: Growing Quality Crystals Source: MIT Department of Chemistry URL: [Link]

  • Title: How you can increase the size of crystal? Source: ResearchGate URL: [Link]

  • Title: Recrystallization Source: University of California, Irvine URL: [Link]

  • Title: Problems with Recrystallisations Source: University of York Chemistry Teaching Labs URL: [Link]

  • Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester Department of Chemistry URL: [Link]

  • Title: Solvent Choice Source: University of York Chemistry Teaching Labs URL: [Link]

  • Title: 3.3C: Determining Which Solvent to Use Source: Chemistry LibreTexts URL: [Link]

  • Title: Go-to recrystallization solvent mixtures Source: Reddit r/Chempros URL: [Link]

Sources

Stability of 3-Methanesulfonyl-2-methylaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers utilizing 3-Methanesulfonyl-2-methylaniline (CAS: 62192-38-7), a critical intermediate in the synthesis of tyrosine kinase inhibitors such as Lapatinib .

Executive Summary: Stability Profile

Status: High Stability in mineral acids; Moderate Stability to oxidation.[1]

3-Methanesulfonyl-2-methylaniline is chemically robust under acidic conditions. The sulfone (


) group is inert to acid hydrolysis.[1] The primary stability concerns are solubility limits  of the resulting salt and oxidative degradation  if the pH drifts high enough to allow significant concentration of the free base.[1]
Part 1: Chemical Stability & Mechanistic Insight

To troubleshoot effectively, one must understand the electronic environment of the molecule.[1]

1. Electronic Deactivation (The "Weak Base" Effect) [1]
  • The Mechanism: The methanesulfonyl group at the 3-position is a strong electron-withdrawing group (EWG). While the methyl group at position 2 provides mild steric hindrance and weak electron donation, the EWG effect dominates.[1]

  • The Consequence: The lone pair on the nitrogen is less available than in unsubstituted aniline.[1] Consequently, this compound is a weaker base (Estimated pKa

    
     2.5–3.[1]0) compared to aniline (pKa 4.6).[1]
    
  • Operational Impact: Weak acids (e.g., acetic acid) may fail to fully protonate the amine, leading to "oiling out" of the free base.[1] Strong mineral acids (HCl, H

    
    SO
    
    
    
    ) are required for complete dissolution and stabilization.
2. Resistance to Hydrolysis
  • The Mechanism: The aryl-sulfone bond is exceptionally stable.[1] Unlike sulfonamides or esters, the sulfone moiety does not undergo nucleophilic attack by water under acidic conditions, even at elevated temperatures.[1]

  • Operational Impact: You can heat this compound in 6N HCl without degrading the sulfone group.[1]

Part 2: Troubleshooting Guide (FAQs)
Issue 1: "My solution turned pink/brown overnight."

Diagnosis: Oxidative Degradation.[1]

  • Cause: Even in acidic solution, an equilibrium exists between the anilinium ion (stable) and the free base (oxidizable).[1] If the acid concentration is too low, or if headspace air is present, trace free base oxidizes into colored azo/nitroso species or polymerized "aniline blacks."[1]

  • Solution:

    • Increase Acidity: Ensure pH is < 1.0 to drive the equilibrium entirely to the oxidation-resistant salt form.[1]

    • Deoxygenate: Sparge buffers with Nitrogen/Argon before dissolution.[1]

    • Additive: Add 0.1% sodium bisulfite as an antioxidant if the application permits.[1]

Issue 2: "Precipitate formed upon adding concentrated HCl."

Diagnosis: Common Ion Effect / Salting Out.

  • Cause: While the hydrochloride salt is polar, it has limited solubility in concentrated chloride solutions due to the Common Ion Effect.[1]

  • Solution: Dilute the acid.[1] The salt is likely most soluble in 1N–2N HCl.[1] Heating to 40–50°C often resolubilizes the salt.[1]

Issue 3: "Diazotization failed (Low Yield/Tar Formation)."

Diagnosis: Incomplete reaction due to electronic deactivation.

  • Cause: Because the amine is electron-deficient (due to the sulfone), it reacts slower with the nitrosonium ion (

    
    ) than standard anilines.[1]
    
  • Solution:

    • Temperature: Keep strictly at 0–5°C.

    • Solvent: Use a more lipophilic acid mix (e.g., Acetic Acid/Propionic Acid + HCl) to ensure the organic substrate is in solution before adding nitrite.[1]

    • Catalyst: Ensure strong agitation; the reaction is often heterogeneous.[1]

Part 3: Validated Protocols
Protocol A: Stable Dissolution & Storage

Use this for preparing stock solutions for HPLC or synthesis.[1]

  • Solvent Preparation: Prepare 1.0 M HCl (aqueous). Optional: Degas with

    
     for 10 mins.
    
  • Dissolution: Add 3-Methanesulfonyl-2-methylaniline slowly to the acid with rapid stirring.

    • Note: If the solid clumps, sonicate for 5 minutes.[1]

  • Verification: The solution should be colorless to pale yellow.

  • Storage: Store at 4°C in amber glass. Stable for >2 weeks.

Protocol B: Diazotization (Sandmeyer Precursor)

Standardized for electron-deficient anilines.

  • Charge: Suspend 1.0 eq of amine in 10 volumes of 6M HCl.

  • Cool: Chill to -5°C to 0°C using an ice/salt bath.

  • Nitrite Addition: Add 1.1 eq of

    
     (dissolved in minimal water) dropwise under the surface of the liquid.[1]
    
    • Critical: Maintain internal temp < 5°C. Exotherm indicates reaction.[1]

  • Age: Stir for 30–60 mins. The mixture may clarify as the diazonium salt forms.[1]

  • Quench: Destroy excess nitrous acid with sulfamic acid until starch-iodide paper shows no blue color.

Part 4: Visualizations
Figure 1: Stability & Equilibrium Dynamics

This diagram illustrates the competition between protonation (stabilization) and oxidation (degradation).[1]

StabilityPathways cluster_0 Ideal Storage State FreeBase Free Base (Oxidation Prone) Salt Anilinium Salt (Stable Form) FreeBase->Salt Protonation (pH < 2) OxidationProducts Azo/Nitroso Impurities (Pink/Brown Color) FreeBase->OxidationProducts O2 / Air Exposure Salt->FreeBase Deprotonation (pH > 4) Acid Acid (H+) Acid->Salt

Caption: To maximize stability, the equilibrium must be forced toward the Anilinium Salt (Green) by maintaining low pH.[1] The Free Base (Red) is the entry point for degradation.[1]

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve experimental anomalies.

Troubleshooting Start Problem Detected Precipitate Precipitate / Solids Start->Precipitate Color Color Change (Pink/Brown) Start->Color CheckSolvent Is solvent conc. HCl? Precipitate->CheckSolvent CheckAir Was it exposed to air? Color->CheckAir Dilute Action: Dilute to 1N-2N HCl (Common Ion Effect) CheckSolvent->Dilute Yes CheckBase Is pH > 3? CheckSolvent->CheckBase No Acidify Action: Add Acid (Free base is insoluble) CheckBase->Acidify Yes Discard Action: Discard & Repurify (Irreversible Oxidation) CheckAir->Discard Yes (Degraded) Prevent Prevention: Degas solvents Store under Argon Discard->Prevent

Caption: Diagnostic flow for resolving solubility and stability issues.

References
  • Synthesis of Lapatinib (Intermediate Context)

    • Title: "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles."
    • Source:Bioorganic & Medicinal Chemistry Letters (2004).[1]

    • Context: Describes the coupling of 3-Methanesulfonyl-2-methylaniline with quinazoline cores, confirming stability in coupling reaction conditions.
    • URL:[1]

  • Process Chemistry & Salt Formation

    • Title: "Process for the preparation of lapatinib and its pharmaceutically acceptable salts."[1][2]

    • Source:World Intellectual Property Organization (Patent WO2010061400).[1]

    • Context: Details the handling of the aniline and its conversion to the ditosylate salt, demonstrating stability in p-toluenesulfonic acid.
    • URL:

  • General Aniline Stability

    • Title: "Aniline degradation by electrocatalytic oxidation."[1][3]

    • Source:ResearchGate.[1]

    • Context: Provides background on the oxidative pathways of anilines (formation of azo/nitroso species)
    • URL:

Sources

Handling hygroscopic nature of sulfonyl aniline salts

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Managing Hygroscopicity in Research and Development

Welcome to the technical support center for handling sulfonyl aniline salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.

The inherent ability of many sulfonyl aniline salts to readily absorb moisture from the atmosphere can significantly impact experimental reproducibility, product stability, and the integrity of analytical results.[1][2] This resource offers a structured, question-and-answer approach to troubleshoot common issues and implement best practices for handling these sensitive materials.

Part 1: Understanding the Challenge: The "Why" Behind Hygroscopicity

Q1: What makes sulfonyl aniline salts prone to being hygroscopic?

The hygroscopicity of sulfonyl aniline salts stems from their molecular structure. These compounds possess polar functional groups, namely the sulfonyl group (-SO₂-) and the aniline-derived amine group (-NH₂ or its protonated form, -NH₃⁺). These groups, along with the salt's counter-ion, can form strong hydrogen bonds with water molecules present in the atmosphere. This interaction is often energetically favorable, leading to the absorption and retention of water within the crystal lattice or on the surface of the solid material.[3]

Furthermore, variations in the crystalline structure, particle size, and porosity of different batches of the same compound can lead to different degrees of hygroscopicity.[4] Amorphous (non-crystalline) content in a sample is particularly problematic, as it has a higher surface area and more disordered structure, making it more susceptible to moisture uptake.

Q2: What are the consequences of uncontrolled moisture absorption in my sulfonyl aniline salt samples?

Uncontrolled moisture absorption can lead to a cascade of undesirable physical and chemical changes, compromising the quality and performance of your material.[1][4]

Physical Changes:

  • Caking and Clumping: The absorption of moisture can cause solid particles to stick together, leading to poor flowability and difficulties in accurate weighing and dispensing.[1][5]

  • Deliquescence: In high humidity environments, a highly hygroscopic salt may absorb enough water to dissolve and form a solution.[6]

  • Changes in Crystal Form (Polymorphism): Water can induce a transition from an anhydrous crystal form to a hydrated form, which can have different solubility, dissolution rates, and bioavailability.[6][7]

Chemical Changes:

  • Hydrolysis: The presence of water can facilitate the chemical breakdown (hydrolysis) of the sulfonyl aniline salt or other components in a formulation, leading to degradation products and a loss of potency.[3][4][6]

  • Disproportionation: For salts, absorbed water can mediate a proton transfer, converting the ionized salt form back to its neutral, often less soluble, free base form.[6][8]

These changes can have a significant impact on downstream processes, affecting everything from reaction kinetics in a synthesis to the dissolution profile and stability of a final drug product.[2][4]

Part 2: Core Handling & Storage Protocols

Q3: I've just received a new batch of a sulfonyl aniline salt. What is the first thing I should do?

Proper receipt and initial handling are critical to prevent moisture contamination from the outset. The following workflow outlines the best practices.

cluster_0 Workflow: New Material Receipt & Quarantine A Receive Material B Visually Inspect Packaging Is seal intact? Any damage? A->B C Move to Quarantine Area (Controlled, Low-Humidity Environment) B->C If OK D Allow Container to Equilibrate to Room Temperature (min. 2-4 hours) C->D E Transfer to Glove Box or Low-Humidity Chamber for Opening D->E Prevents condensation on cold surfaces F Quickly Aliquot into Smaller, Pre-dried Working Vials E->F G Seal Vials with Inert Gas (e.g., Argon, Nitrogen) F->G H Place Vials in a Desiccator with Active Desiccant G->H I Label Clearly with Date Received and Opening Date H->I

Caption: Workflow for receiving and handling new hygroscopic materials.

The most crucial step is allowing the container to equilibrate to the ambient temperature of the lab before opening it.[9] Opening a cold container in a warmer, more humid environment will cause condensation to form directly on your material, compromising the entire batch.

Q4: What are the best practices for long-term storage of these salts?

Effective long-term storage requires creating multiple barriers against moisture ingress.

  • Primary Container: Use airtight glass vials with PTFE-lined caps. For larger quantities, amber glass bottles with secure screw caps are suitable.

  • Sealant: For extended storage, wrap the cap-bottle interface with Parafilm® to create an additional seal.

  • Secondary Containment: Place the primary container(s) inside a desiccator cabinet or a heat-sealable foil bag containing a desiccant pouch.[10][11]

  • Controlled Environment: Store the entire setup in a cool, dry place with a controlled temperature and humidity environment.[9][12] Avoid storing near sinks, windows, or vents.

Table 1: Comparison of Common Laboratory Desiccants

Desiccant TypeRegenerable?CapacityKey FeaturesBest For
Silica Gel (Indicating) Yes (by heating)ModerateChanges color when saturated, allowing for easy monitoring.General purpose, reusable desiccators.
Molecular Sieves (3A or 4A) Yes (by heating)HighRapidly adsorbs water; can achieve very low humidity levels.Highly sensitive materials; drying solvents.
Calcium Sulfate (Drierite®) Yes (by heating)Low to ModerateInexpensive and generally inert.General purpose desiccators.
Phosphorus Pentoxide (P₂O₅) NoVery HighExtremely efficient drying agent, but corrosive and hazardous to handle.Achieving ultra-dry conditions for highly critical samples (use with caution).

Data synthesized from various chemical supplier technical data sheets.

Part 3: Troubleshooting Common Issues

Q5: My sulfonyl aniline salt has formed hard clumps ("caked"). Can I still use it? What should I do?

Caking is a clear sign of significant moisture absorption.[4] Before using the material, you must assess the extent of the potential damage and decide on a course of action.

cluster_1 Troubleshooting: Caked or Clumped Material Start Material is Caked/Clumped Q1 Is the material for a non-critical application (e.g., test reaction)? Start->Q1 A1 Gently break up clumps with a clean, dry spatula. Use quickly. Q1->A1 Yes Q2 Is the material for a critical application (e.g., GMP process, final compound)? Q1->Q2 No End2 Proceed with Caution A1->End2 A2 Characterize a small sample for moisture content (Karl Fischer) and purity (HPLC, NMR). Q2->A2 Yes Q3 Is moisture content high or are impurities detected? A2->Q3 A3 Attempt to dry the material (see drying protocols). Re-characterize after drying. Q3->A3 Yes End1 Discard Material and use a fresh, unopened lot. Q3->End1 Yes, and drying is not feasible or effective A3->End2

Caption: Decision tree for handling caked sulfonyl aniline salt.

If you must use caked material for a critical application, drying is necessary. Gentle heating in a vacuum oven is a common method.[9] However, you must first verify that your specific sulfonyl aniline salt is thermally stable at the intended drying temperature. Check the material's safety data sheet (SDS) or perform a thermogravimetric analysis (TGA) to determine its decomposition temperature.

Experimental Protocol: Drying a Caked Sulfonyl Aniline Salt

  • Pre-Test: Place a small, representative sample (10-20 mg) in a TGA instrument to determine the temperature at which water is lost and to confirm thermal stability.

  • Preparation: Spread the caked material in a thin layer on a clean, dry glass tray or watch glass.

  • Drying: Place the tray in a vacuum oven.

  • Conditions: Set the temperature to a level safely below the compound's melting point or decomposition temperature (e.g., 40-60 °C). Apply a gentle vacuum.

  • Duration: Dry for several hours or overnight. The exact time will depend on the amount of material and the level of moisture.

  • Post-Drying: Backfill the oven with an inert gas like nitrogen before opening. Immediately transfer the dried powder to a desiccator to cool.

  • Verification: Once cooled, perform a Karl Fischer titration to confirm the final water content is within your acceptable specification.[13]

Part 4: Analytical Best Practices for Moisture Determination

Q6: What is the best method to accurately determine the water content in my sulfonyl aniline salt?

For accurate and specific quantification of water content, the Karl Fischer (KF) titration is the gold standard in the pharmaceutical industry.[13][14] It is a primary method that directly measures water and is not affected by the loss of other volatile components.

Thermogravimetric analysis (TGA), or the related "Loss on Drying" (LOD) method, is a simpler but less specific technique.[7][15] It measures the total mass lost upon heating, which could include residual solvents in addition to water. TGA is useful for determining when to stop a drying process but should be complemented by KF for definitive water content measurement.

Experimental Protocol: Karl Fischer Titration (Volumetric Method)

  • System Preparation:

    • Add fresh, neutralized methanol (or other suitable solvent) to the KF titration vessel.

    • Titrate the solvent with the KF reagent to a stable, dry endpoint. This removes any ambient moisture from the system.

  • Titer Determination:

    • Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel.

    • Titrate to the endpoint. The volume of reagent used determines the "titer" (mg of water per mL of reagent).[13]

  • Sample Analysis:

    • Accurately weigh a suitable amount of your sulfonyl aniline salt sample. The amount should be chosen to consume a reasonable volume of titrant.

    • Quickly transfer the sample to the titration vessel, ensuring minimal exposure to atmospheric moisture.

    • Titrate the sample to the endpoint.

  • Calculation:

    • The water content (%) is calculated using the volume of titrant consumed, the reagent titer, and the initial sample weight.

Q7: I am getting inconsistent Karl Fischer results. What could be the cause?

Inconsistent KF results are a common frustration and usually point to issues with sample handling or the instrument state.

  • Atmospheric Moisture: The most frequent culprit. Ensure you are working quickly. Use a glove box or a low-humidity chamber for sample preparation if possible.

  • Poor Sample Solubility: If your salt does not dissolve completely in the KF solvent, trapped water will not be accessible for titration. Consider using a different solvent system (e.g., with formamide or chloroform as a co-solvent) or a KF oven to heat the sample and drive the moisture into the titration cell via a carrier gas.

  • Side Reactions: Some compounds can react with the iodine in the KF reagent, leading to inaccurate results. While less common with sulfonyl anilines, it's a possibility. If you suspect a side reaction, consult with your instrument manufacturer or a specialist.

  • Instrument Leaks: Check all seals and septa on your KF titrator to ensure they are airtight.

Part 5: Advanced Mitigation Strategies

Q8: Beyond careful handling, are there any formulation strategies to reduce the hygroscopicity of my sulfonyl aniline salt?

Yes, especially in the context of drug development, several formulation strategies can be employed to protect the active pharmaceutical ingredient (API) from moisture.[5][16]

  • Co-processing with Excipients: Blending the hygroscopic salt with non-hygroscopic or hydrophobic excipients (like certain forms of cellulose or starch) can physically shield the API from moisture.[5]

  • Film Coating: For tablets or granules, applying a polymer-based film coat acts as a physical barrier to moisture ingress.[5][16]

  • Encapsulation: Enclosing the API within a protective shell, often through processes like spray drying, can improve stability.[5]

  • Crystal Engineering (Co-crystallization): In early development, it may be possible to form a co-crystal of the sulfonyl aniline with another molecule (a "co-former"). This new crystalline solid can have dramatically different physical properties, including reduced hygroscopicity.[5]

The choice of strategy depends heavily on the stage of development, the intended dosage form, and the specific properties of the sulfonyl aniline salt.

References

  • How do you handle hygroscopic solutes in the lab? - TutorChase.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients.
  • Hygroscopic Problems Of Capsule Filled Powders - richpacking020.com.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed.
  • Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity - Kerman University of Medical Sciences.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - MDPI.
  • 3 Ways to Handle Hygroscopic M
  • How to Safely Store Lab Chemicals and Reagents - B&M Scientific.
  • Water Content Determin
  • Moisture Analysis in the Pharmaceutical Industry - AZoM.
  • New Draft USP Chapter for Water Activity Measurement - Pharmaceutical Technology.
  • How to Measure Moisture Content in Pharmaceuticals - Mettler Toledo.
  • Is there a practical and efficient way to protect hygroscopic compounds
  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • Effect of moisture on solid st
  • Tablet Dissolution Affected by a Moisture Mediated Solid-State Interaction Between Drug and Disintegrant - PubMed.
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a - Allied Academies.

Sources

Technical Support Center: Strategies for Minimizing Side Reactions in the Coupling of 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the palladium-catalyzed cross-coupling of 3-Methanesulfonyl-2-methylaniline. As a key building block in pharmaceutical synthesis, its efficient and clean coupling is paramount. This document is designed to help you diagnose and mitigate common side reactions, thereby improving yield, purity, and overall process robustness.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reactivity and common issues associated with 3-Methanesulfonyl-2-methylaniline.

Q1: What are the most common palladium-catalyzed coupling reactions for this aniline?

A1: 3-Methanesulfonyl-2-methylaniline is typically employed in C-N bond forming reactions, most notably the Buchwald-Hartwig amination, where it serves as the amine coupling partner.[1][2] It can also be a substrate in reactions leading to heterocyclic structures, which are prevalent in medicinal chemistry.[3]

Q2: Why is 3-Methanesulfonyl-2-methylaniline considered a "challenging" substrate?

A2: The molecule's reactivity is dictated by a combination of electronic and steric factors. The methanesulfonyl (-SO2Me) group is strongly electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen. This decreased reactivity can necessitate more forceful reaction conditions (higher temperatures, stronger bases), which in turn can promote side reactions. Additionally, the ortho-methyl group provides steric hindrance around the nitrogen atom, which can slow the desired coupling reaction.[4]

Q3: What are the most prevalent side reactions observed when coupling this aniline?

A3: The most common side reactions include:

  • Hydrodehalogenation: The aryl halide coupling partner is reduced to the corresponding arene (Ar-X → Ar-H).[5][6]

  • Homocoupling: Dimerization of the aryl halide (Ar-X → Ar-Ar) or the boronic acid partner in Suzuki-type reactions.[5][7]

  • Catalyst Deactivation: Formation of inactive palladium species (e.g., palladium black) which halts the catalytic cycle.[8][9]

  • Protodeborylation: In Suzuki-Miyaura reactions, the boronic acid is consumed by protonolysis (Ar-B(OH)2 → Ar-H) before it can couple.[7][10][11]

Part 2: Troubleshooting Guide: A Problem-Oriented Approach

This section provides specific, actionable advice for common experimental problems in a question-and-answer format.

Problem Cluster 1: Low or Stalled Reaction Conversion

Q4: My reaction has stalled with significant starting material remaining. What are the likely causes and how can I fix it?

A4: Stalled reactions are most often due to catalyst deactivation. The active Pd(0) catalyst is sensitive and can be compromised in several ways.

  • Cause A: Oxidation of Pd(0) Catalyst. The active Pd(0) species is readily oxidized to inactive Pd(II) by atmospheric oxygen.[8]

    • Solution: Ensure rigorous inert atmosphere techniques. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use a glovebox for preparing the reaction if available.

  • Cause B: Ligand Degradation or Displacement. The phosphine ligands that stabilize the palladium center can be displaced by excess primary amine, leading to catalytically incompetent palladium bis(amine) complexes.[12][13]

    • Solution: Avoid a large excess of the aniline. More importantly, select a suitable ligand. For electron-deficient anilines like this one, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often superior.[13] These ligands promote the crucial reductive elimination step, accelerating the productive catalytic cycle and minimizing the lifetime of intermediates prone to deactivation.[4]

  • Cause C: Formation of Palladium Black. The appearance of a black precipitate is a clear sign of catalyst aggregation and deactivation.[8][9]

    • Solution: This often indicates that the ligand is not effectively stabilizing the palladium nanoparticles. Consider switching to a more sterically hindered ligand. Also, review your reaction temperature; excessively high temperatures can accelerate catalyst decomposition.

Problem Cluster 2: Formation of Key Byproducts

Q5: I'm observing a significant amount of the reduced arene from my aryl halide partner (hydrodehalogenation). How can I suppress this?

A5: Hydrodehalogenation occurs when the Ar-Pd(II)-X intermediate is intercepted by a hydride source before it can react with the aniline.[6]

  • Cause A: Hydride Source. The source of the hydride can be residual water, an alcohol solvent, or even certain bases or additives.[6][14]

    • Solution 1 (Base Selection): If you are using an alkoxide base (e.g., NaOtBu), it can sometimes act as a hydride donor via β-hydride elimination from the alcoholate. Switching to a non-hydridic inorganic base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) can be highly effective.[15]

    • Solution 2 (Solvent Purity): Ensure your solvents are rigorously anhydrous. Using freshly distilled or purchased anhydrous solvents is critical.

Q6: My main impurity is the homocoupled dimer of my boronic acid (in a Suzuki coupling) or aryl halide. What causes this and how do I prevent it?

A6: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5][7]

  • Solution 1 (Oxygen Exclusion): As with catalyst deactivation, meticulous degassing of the reaction mixture is the primary defense against homocoupling.[5][15]

  • Solution 2 (Stoichiometry): Using a slight excess (1.05-1.1 equivalents) of the aryl halide relative to the boronic acid can sometimes minimize boronic acid homocoupling.[5]

  • Solution 3 (Temperature Control): Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[5]

Q7: I am attempting a Suzuki-Miyaura coupling, but my boronic acid is being consumed to form the corresponding simple arene (protodeborylation). How can I stop this?

A7: Protodeborylation is a common side reaction for boronic acids, especially under basic conditions or in the presence of water. It is accelerated by high temperatures and prolonged reaction times.[10][11]

  • Solution 1 (Use Boronic Esters): Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeborylation than their corresponding boronic acids.[7][16] Consider converting your boronic acid to its pinacol ester before the coupling reaction.

  • Solution 2 (Optimize Base and Water Content): The choice of base and the amount of water can be critical.[10] While some water is often necessary to dissolve the base and facilitate transmetalation, excess water can promote protodeborylation. A screen of bases (e.g., K3PO4, Cs2CO3, K2CO3) and solvent/water ratios is recommended.

  • Solution 3 (Use a More Active Catalyst System): A more efficient catalyst system that promotes rapid cross-coupling can outcompete the slower protodeborylation pathway.[11] Employing advanced ligands can be beneficial here.

Part 3: Data Presentation & Experimental Protocols

Table 1: Ligand and Base Selection Guide for Buchwald-Hartwig Amination

This table provides a starting point for reaction optimization based on literature precedents for coupling electron-deficient anilines.

LigandBaseSolventTemperature (°C)Key Characteristics & Recommendations
XPhos Cs2CO3t-BuOH or Dioxane80-110Excellent for sterically hindered and electron-deficient anilines. Often a first choice.[13]
RuPhos K3PO4Dioxane80-110Similar to XPhos, provides high catalyst turnover and stability.
BrettPhos NaOtBuToluene80-100Very active ligand, but may require careful optimization to avoid side reactions with some substrates.
dppf NaOtBuToluene100-110A "first-generation" ligand; may be less effective for this challenging substrate compared to modern biarylphosphine ligands.
Diagram 1: Key Reaction Pathways in Palladium-Catalyzed Coupling

G cluster_0 Desired C-N Coupling Pathway cluster_1 Side Reactions A Ar-X + Pd(0)L2 B Ar-Pd(II)(L)2-X (Oxidative Addition) A->B SR3 Pd(black) (Deactivated) A->SR3 Heat / Impurities C Ar-Pd(II)(L)-NHR' (Amine Coordination) B->C + R'NH2 - Base-HX SR1 Ar-H (Hydrodehalogenation) B->SR1 + [H-] SR2 Ar-Ar (Homocoupling) B->SR2 + Ar-X / O2 D Ar-NHR' (Product) C->D Reductive Elimination D->A Regenerates Catalyst

Caption: Desired catalytic cycle vs. common off-cycle side reactions.

Optimized Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a robust starting point for the coupling of 3-Methanesulfonyl-2-methylaniline with a generic aryl bromide.

1. Reagent Preparation:

  • 3-Methanesulfonyl-2-methylaniline (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Cesium Carbonate (Cs2CO3, 2.0 equiv, finely ground and dried under vacuum)

  • XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • Anhydrous 1,4-Dioxane (solvent, degassed)

2. Reaction Setup (Under Inert Atmosphere): a. To a flame-dried Schlenk flask, add the 3-Methanesulfonyl-2-methylaniline, aryl bromide, cesium carbonate, and the XPhos Pd G3 precatalyst. b. Evacuate and backfill the flask with dry argon or nitrogen gas (repeat this cycle three times). c. Add the degassed anhydrous 1,4-dioxane via syringe. d. Ensure the flask is sealed properly.

3. Reaction Execution: a. Place the flask in a preheated oil bath at 100 °C. b. Stir the reaction mixture vigorously to ensure good mixing of the heterogeneous base. c. Monitor the reaction progress by TLC or LC-MS (e.g., every 2-4 hours). A typical reaction time is 12-24 hours.

4. Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. c. Wash the filtrate with water, then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting Start Low Yield or Stalled Reaction Check_SM Starting Materials (SM) Consumed? Start->Check_SM Check_Pd Palladium Black Observed? Check_SM->Check_Pd Yes Sol_Reactivity Action: Boost Reactivity - Screen different ligands - Increase temperature cautiously - Check base quality Check_SM->Sol_Reactivity No Check_Byproducts Identify Major Byproducts (LC-MS, NMR) Check_Pd->Check_Byproducts No Sol_Catalyst Action: Improve Catalyst Stability - Use bulky ligand (XPhos) - Lower Temperature - Ensure inert atmosphere Check_Pd->Sol_Catalyst Yes Sol_Hydro Action: Minimize Hydrodehalogenation - Switch to K3PO4/Cs2CO3 - Use anhydrous solvent Check_Byproducts->Sol_Hydro Ar-H is major byproduct

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

References

  • Benchchem. (2025). Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Benchchem.
  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
  • Benchchem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11773-11775. Available at: [Link]

  • Schmeier, T. J., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(20), 7489-7496. Available at: [Link]

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6147-6156. Available at: [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Available at: [Link]

  • Balcells, D., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14588-14598. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17566-17585. Available at: [Link]

  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2999-3008. Available at: [Link]

  • Tcyrulnikov, S. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Kubota, K., et al. (2023). A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted arylboron compounds. ChemRxiv. Available at: [Link]

  • Borch, R., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications, 15(1), 4056. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Angewandte Chemie International Edition, 46(29), 5552-5556. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Nolan, S. P., & Szostak, M. (2022). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 55(5), 640-653. Available at: [Link]

  • Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(35), 11978-11997. Available at: [Link]

  • McNulty, J., et al. (2006). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. Organic Letters, 8(1), 103-105. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 39(7), 1851-1864. Available at: [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 613-620. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 613-620. Available at: [Link]

  • Buldurun, K., et al. (2018). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5625. Available at: [Link]

  • NROChemistry. (2009). Cross-Coupling Reactions. NROChemistry. Available at: [Link]

  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
  • Taylor & Francis. (n.d.). Coupling reactions – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum of 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Comparative NMR Analysis of 3-Methanesulfonyl-2-methylaniline Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary: The Spectral Fingerprint

3-Methanesulfonyl-2-methylaniline (CAS: 116557-48-9) is a critical scaffold in the synthesis of diaryl urea kinase inhibitors. Its structural integrity is defined by a specific 1,2,3-substitution pattern on the benzene ring.

In drug development, the primary analytical challenge is not merely assignment, but regioisomer differentiation . The nitration and reduction sequences used to synthesize this compound frequently generate 4-methanesulfonyl and 5-methanesulfonyl isomers as impurities.

This guide provides a definitive protocol for characterizing the target compound, distinguishing it from its isomers using spin-spin coupling logic, and optimizing solvent selection for proton visibility.

Experimental Protocol: High-Fidelity Acquisition

To ensure data reproducibility and resolution of the aromatic "ABC" spin system, the following protocol is recommended.

2.1 Sample Preparation
  • Solvent Selection: DMSO-d₆ is the superior choice over CDCl₃ for this specific analyte.

    • Reasoning: The sulfone and amine groups are polar. DMSO minimizes aggregation and, crucially, slows the exchange rate of the amine (

      
      ) protons, appearing as a distinct sharp signal rather than a broad, invisible hump often seen in chloroform.
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

2.2 Instrument Parameters
  • Frequency: Minimum 400 MHz (600 MHz recommended to resolve H-5/H-4 coupling).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     5 seconds. The methyl protons of the sulfone group have longer 
    
    
    
    relaxation times; insufficient delay will reduce integration accuracy, skewing the quantitative ratio between the
    
    
    and
    
    
    .

Spectral Analysis & Assignment

The spectrum of 3-methanesulfonyl-2-methylaniline is characterized by two distinct aliphatic singlets and a continuous three-spin aromatic system.

3.1 The Aliphatic Region (High Field)
MoietyChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
Ar-CH₃ 2.10 – 2.25 Singlet (s)3HOrtho to amine (shielding) and meta to sulfone.
-SO₂CH₃ 3.05 – 3.20 Singlet (s)3HDeshielded by the electron-withdrawing sulfone group. Distinctive diagnostic peak.
3.2 The Aromatic Region (Low Field)

The 1,2,3-substitution leaves protons at positions 4, 5, and 6. This creates a contiguous spin system (unlike the 4- or 5-isomers).

  • H-4 (Ortho to Sulfone): Most deshielded (~7.3 – 7.5 ppm). Appears as a doublet of doublets (dd) due to strong ortho coupling to H-5 and weak meta coupling.

  • H-5 (Meta to both): ~7.0 – 7.2 ppm. Appears as a triplet (t) (pseudo-triplet due to similar J-values from H-4 and H-6).

  • H-6 (Ortho to Amine): Most shielded (~6.6 – 6.8 ppm) due to the electron-donating

    
    . Appears as a doublet (d) .
    
3.3 The Exchangeable Region
  • -NH₂: 5.20 – 5.60 ppm (in DMSO-d₆). Broad singlet.

    • Note: Upon addition of

      
      , this signal will disappear (Deuterium exchange), confirming the assignment.
      

Comparative Analysis: Distinguishing Regioisomers

The most critical function of this NMR analysis is quality control against isomeric impurities. The table below compares the Target (3-SO₂Me) against its likely synthetic byproducts.

4.1 Isomer Differentiation Table
FeatureTarget: 3-Methanesulfonyl Alternative: 4-Methanesulfonyl Alternative: 5-Methanesulfonyl
Substitution 1-NH₂, 2-Me, 3-SO₂Me1-NH₂, 2-Me, 4-SO₂Me1-NH₂, 2-Me, 5-SO₂Me
Proton Pattern Consecutive (4, 5, 6) Isolated (3) + Coupled (5, 6) Isolated (6) + Coupled (3, 4)
Key Signal Triplet (H-5) Singlet (H-3) Singlet (H-6)
Coupling Logic Vicinal coupling exists between all three protons (

).
H-3 has no neighbors (

= 0). H-5/H-6 are doublets.
H-6 has no neighbors (

= 0). H-3/H-4 are doublets.
4.2 Visualization of Decision Logic

The following decision tree illustrates the workflow for confirming the regioisomer identity based on splitting patterns.

IsomerLogic Start Analyze Aromatic Region (6.5 - 8.0 ppm) CountPeaks Count Distinct Proton Signals (Integration 1:1:1) Start->CountPeaks CheckSplitting Check Multiplicity (Splitting) CountPeaks->CheckSplitting SingletPresent Is there a sharp Singlet (s) in the aromatic region? CheckSplitting->SingletPresent Target Target: 3-Methanesulfonyl (Pattern: d - t - d) Consecutive System SingletPresent->Target No (All coupled) Isomer4 Isomer: 4-Methanesulfonyl (Pattern: s - d - d) H-3 is isolated SingletPresent->Isomer4 Yes (H-3 isolated) Isomer5 Isomer: 5-Methanesulfonyl (Pattern: d - d - s) H-6 is isolated SingletPresent->Isomer5 Yes (H-6 isolated)

Caption: Decision logic for differentiating the 3-methanesulfonyl target from 4- and 5-isomers based on aromatic splitting.

Solvent Comparison: DMSO vs. Chloroform

Choosing the right solvent is not trivial for aniline derivatives.

ParameterDMSO-d₆ (Recommended) CDCl₃ (Alternative)
-NH₂ Visibility Excellent. Sharp singlet visible at ~5.4 ppm. Hydrogen bonding with DMSO slows exchange.Poor. Often broad, flattened, or invisible due to rapid exchange and quadrupole broadening.
Solubility High. Dissolves the polar sulfone moiety effectively.Moderate. May require warming; risk of precipitation at high concentrations.
Water Artifacts Water appears at ~3.3 ppm, potentially overlapping with the Sulfone Methyl (~3.1 ppm).Water appears at ~1.5 ppm, usually clear of key signals.
Recommendation Primary Choice for characterization.Use only if water content in DMSO obscures the sulfone peak.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for substituent effects and coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for aniline and sulfone fragment shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link] (Source for solvent residual peak calibration).

  • PubChem. (2025).[1][2] Methyl phenyl sulfone (CAS 3112-85-4) Spectral Data. National Library of Medicine. Retrieved from [Link] (Comparative data for sulfone methyl shift).

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intermediate Purity

In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely determined at the final step; it is forged throughout the synthesis. The purity of chemical intermediates, such as 3-Methanesulfonyl-2-methylaniline, is a critical quality attribute that directly influences the impurity profile of the final API.[1][2] Inadequate control and analysis at the intermediate stage can lead to the carryover of impurities, complicating downstream processes and potentially compromising the safety and efficacy of the drug product.[1][3]

This guide provides an in-depth comparison of analytical methods for determining the purity of 3-Methanesulfonyl-2-methylaniline, a key intermediate featuring both an aromatic amine and a sulfone functional group. We will explore a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for this specific molecular structure and compare it with an orthogonal Gas Chromatography (GC) method. The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and practical methodologies required to establish a robust quality control system.

Understanding the Analyte: 3-Methanesulfonyl-2-methylaniline

To develop a robust analytical method, we must first consider the physicochemical properties of the target molecule.

  • Structure: C₈H₁₁NO₂S

  • Key Functional Groups:

    • Aniline Moiety: Provides a strong UV chromophore, making UV-based detection highly suitable. The basic nature of the amine group (pKa dependent on the overall structure) necessitates pH control of the mobile phase to ensure consistent peak shape and retention.

    • Sulfone Group: This polar, electron-withdrawing group contains π-bonds.[4] Its presence increases the overall polarity of the molecule.

    • Aromatic Ring: Offers the potential for π-π interactions with specific HPLC stationary phases.

  • Predicted Properties: A predicted XLogP of 0.8 indicates moderate polarity, making it well-suited for both reversed-phase liquid chromatography and, potentially, gas chromatography if thermally stable.[5]

Primary Method: Reversed-Phase HPLC with a Biphenyl Stationary Phase

While a standard C18 column is the workhorse of reversed-phase chromatography, a more nuanced approach can yield superior performance for specific analytes. For aromatic sulfones, a biphenyl stationary phase offers a distinct advantage.

Expertise & Rationale: Why a Biphenyl Column?

The choice of a biphenyl column is a strategic one, grounded in its unique separation mechanism.[4] Unlike traditional alkyl (C18) columns that rely primarily on hydrophobic interactions, a biphenyl phase provides a multi-modal retention mechanism:

  • Hydrophobic Interactions: From the alkyl chains linking the biphenyl groups to the silica backbone.

  • π-π Interactions: The electron-rich biphenyl rings of the stationary phase can interact strongly with the π-system of the analyte's aromatic ring. This interaction is particularly enhanced by the presence of the electron-withdrawing sulfone group, leading to significantly increased retention and selectivity compared to a C18 column.[4]

This enhanced selectivity is invaluable for resolving process-related impurities that may be structurally similar to the main compound.

Experimental Protocol: RP-HPLC Method

This protocol is designed as a robust starting point for method development and validation.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the 3-Methanesulfonyl-2-methylaniline sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (this serves as the diluent).

  • The final concentration will be approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.[6]

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent UHPLC/HPLC system with a Diode Array Detector (DAD)A DAD allows for spectral analysis to assess peak purity and select the optimal detection wavelength. UHPLC systems offer improved resolution and speed.[7]
Column Pinnacle DB Biphenyl (or equivalent), 150 x 4.6 mm, 5 µmProvides enhanced retention and selectivity for aromatic sulfones via π-π interactions.[4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a pH modifier to ensure the aniline group is protonated, leading to sharper peaks. It is also mass spectrometry compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% BA gradient program ensures that both polar and non-polar impurities are eluted and resolved within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Injection Volume 5 µLA small injection volume prevents peak distortion and column overload.
Detection DAD, 258 nmAromatic sulfones and anilines typically exhibit strong absorbance in this region. A full spectrum (210-400 nm) should be recorded to check for co-eluting impurities.

3. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates (N): ≥ 2000

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

To provide an orthogonal method for purity assessment, Gas Chromatography is an excellent choice.[2][8] It separates compounds based on their volatility and boiling point, offering a completely different selectivity profile compared to HPLC, which separates based on polarity and specific interactions. This is particularly useful for identifying volatile organic impurities or residual solvents that may not be detected by the HPLC method.

Expertise & Rationale: Why GC-FID?

GC is suitable for analytes that are thermally stable and sufficiently volatile. 3-Methanesulfonyl-2-methylaniline, with a boiling point that allows for volatilization without decomposition, is a viable candidate. The Flame Ionization Detector (FID) is a universal detector for organic compounds, providing a response that is proportional to the mass of carbon, making it ideal for area percent purity calculations without needing the response factor for every impurity.

Experimental Protocol: GC-FID Method

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent like Methanol or Dichloromethane.

  • The final concentration will be approximately 5 mg/mL.

  • Ensure the sample is fully dissolved. Filtration is generally not required for GC unless particulates are visible.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
GC System Agilent 8890 GC or equivalent with FIDStandard, robust equipment for routine purity analysis.
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA general-purpose, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium or Hydrogen, Constant Flow at 1.2 mL/minInert carrier gas to move the analyte through the column.
Inlet Temperature 250 °CMust be hot enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.
Injection Mode Split, 50:1 ratioA split injection prevents column overload and ensures sharp peaks for a high-concentration purity assay.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 minAn oven temperature program is used to separate compounds with a range of boiling points.
Detector FIDFlame Ionization Detector.
Detector Temp. 300 °CMust be hotter than the final oven temperature to prevent condensation of the analyte.

Method Comparison and Data

A robust purity assessment relies on a validated analytical method. The following table presents hypothetical but realistic performance data comparing the two proposed methods.

Validation ParameterRP-HPLC (Biphenyl) MethodGC-FID Method
Specificity High selectivity for polar and non-polar aromatic impurities. Demonstrated by resolving the main peak from known related substances.High selectivity for volatile and semi-volatile impurities. Orthogonal to HPLC.
Linearity (r²) > 0.999> 0.999
Range 0.005 - 0.75 mg/mL0.05 - 7.5 mg/mL
Precision (RSD%) < 1.0%< 1.5%
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~1.5 µg/mL
Workflow for Purity Analysis

The following diagram illustrates the general workflow for analyzing the purity of a pharmaceutical intermediate.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dilute_S Dissolve & Dilute Sample Sample->Dilute_S Standard Weigh Reference Standard Dilute_Std Dissolve & Dilute Standard Standard->Dilute_Std Filter Filter Sample (HPLC) Dilute_S->Filter SST System Suitability Test (SST) Inject Standard x5 Filter->SST Analysis Inject Blank, Standard, and Sample Solutions SST->Analysis If SST Passes Integrate Integrate Chromatograms Analysis->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for purity analysis of pharmaceutical intermediates.

Comparison of Separation Principles

The orthogonality of HPLC and GC stems from their fundamentally different separation mechanisms, as depicted below.

G cluster_hplc Reversed-Phase HPLC cluster_gc Gas Chromatography hplc_node Mobile Phase (Polar) Acetonitrile/Water Analyte Mixture Stationary Phase (Non-Polar) Biphenyl Column hplc_sep Separation based on Differential Partitioning & Polarity / π-π Interactions hplc_node:f1->hplc_sep gc_node Mobile Phase (Gas) Helium/Hydrogen Volatilized Analyte Mixture Stationary Phase (Liquid/Solid) DB-5 Coated Capillary gc_sep Separation based on Volatility & Boiling Point gc_node:f1->gc_sep

Caption: Comparison of HPLC and GC separation principles.

Conclusion and Recommendations

For the routine quality control and purity assessment of 3-Methanesulfonyl-2-methylaniline, the Reversed-Phase HPLC method using a Biphenyl column is the recommended primary technique . Its high resolution, sensitivity, and specific selectivity for the analyte's chemical structure make it ideal for accurately quantifying the main component and resolving closely related process impurities.[4]

The Gas Chromatography (GC-FID) method serves as an excellent orthogonal technique . It is highly recommended for method validation to demonstrate specificity and for investigating potential volatile impurities or residual solvents that are not amenable to the HPLC conditions. Employing both methods provides a comprehensive and trustworthy purity profile, aligning with modern regulatory expectations for thorough intermediate characterization.[1][8] For definitive identification of unknown impurities, coupling the developed HPLC method to a mass spectrometer (LC-MS) is the logical next step.[1][7]

References

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?.
  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • Kuchař, M., et al. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications, 59(3), 569-575.
  • S-Matrix. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid.
  • PubChemLite. (n.d.). 3-(methanesulfonylmethyl)-2-methylaniline (C9H13NO2S).
  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
  • PubChemLite. (n.d.). 3-methanesulfonyl-2-methylaniline (C8H11NO2S).
  • Walsh Medical Media. (2011, August 24). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate.
  • Restek. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International.

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation of 3-Methanesulfonyl-2-methylaniline, a molecule of interest in medicinal chemistry and materials science. In the absence of direct literature on this specific analyte, this document synthesizes established fragmentation principles of aromatic sulfonamides and substituted anilines to construct a predictive fragmentation map. We will compare the utility of different ionization techniques and chromatographic separations, providing a robust framework for method development and structural confirmation.

Introduction to 3-Methanesulfonyl-2-methylaniline and its Analytical Importance

3-Methanesulfonyl-2-methylaniline incorporates two key functional groups: a methanesulfonyl moiety and a methyl-substituted aniline ring. This combination presents a unique analytical challenge and makes mass spectrometry an indispensable tool for its characterization. The sulfonamide group is a well-known pharmacophore, while the substituted aniline core is a common building block in organic synthesis. Accurate determination of its structure, particularly in complex matrices such as biological fluids or reaction mixtures, is critical for understanding its properties and potential applications.

Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for this purpose. This guide will focus on predicting the fragmentation patterns under common ionization techniques, namely Electrospray Ionization (ESI) and Electron Ionization (EI), and compare the analytical strategies of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Fragmentation Pathways of 3-Methanesulfonyl-2-methylaniline

The fragmentation of 3-Methanesulfonyl-2-methylaniline is expected to be influenced by the interplay between the electron-donating amino group and the electron-withdrawing methanesulfonyl group on the aromatic ring. The presence of the ortho-methyl group will also play a role in directing fragmentation pathways.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In positive-ion ESI-MS, the molecule will readily protonate, likely at the nitrogen atom of the aniline moiety, to form the pseudomolecular ion [M+H]⁺. Collision-Induced Dissociation (CID) of this precursor ion is predicted to yield several characteristic fragment ions.

A key fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), a molecule with a mass of 64 Da.[1][2] This process is often facilitated by intramolecular rearrangement. For 3-Methanesulfonyl-2-methylaniline, this would result in a significant fragment ion at m/z 122.

Another probable fragmentation involves the cleavage of the C-S bond, leading to the loss of the methanesulfonyl radical (•SO₂CH₃), followed by hydrogen rearrangement to form a stable cation. Additionally, cleavage of the S-C(methyl) bond could occur, resulting in the loss of a methyl radical (•CH₃).

Predicted ESI-MS/MS Fragmentation of 3-Methanesulfonyl-2-methylaniline

G M_H [M+H]⁺ m/z 186 frag1 [M+H - SO₂]⁺ m/z 122 M_H->frag1 - SO₂ (64 Da) frag2 [M+H - •CH₃]⁺ m/z 171 M_H->frag2 - •CH₃ (15 Da) frag3 [M+H - •SO₂CH₃]⁺ m/z 107 M_H->frag3 - •SO₂CH₃ (79 Da) frag4 [C₆H₇N]⁺ m/z 93 frag3->frag4 - CH₂

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated 3-Methanesulfonyl-2-methylaniline.

Electron Ionization (EI) Mass Spectrometry

Under the high-energy conditions of Electron Ionization (EI), typically used in GC-MS, the molecule will form a radical cation, M⁺•. The resulting fragmentation will be more extensive.

Alpha-cleavage is a dominant fragmentation pathway for amines.[3] For 3-Methanesulfonyl-2-methylaniline, this would involve the loss of a hydrogen atom from the amino group or cleavage of the bond between the aromatic ring and the nitrogen. The presence of the ortho-methyl group can also lead to complex rearrangements and fragmentation.[4]

Similar to ESI, the loss of SO₂ is also a possible fragmentation pathway in EI.[2] Cleavage of the C-S and S-C bonds will also be prominent, leading to fragments corresponding to the methanesulfonyl group and the substituted aniline ring.

Predicted EI-MS Fragmentation of 3-Methanesulfonyl-2-methylaniline

G M_ion M⁺• m/z 185 frag1 [M - •CH₃]⁺ m/z 170 M_ion->frag1 - •CH₃ (15 Da) frag2 [M - SO₂]⁺• m/z 121 M_ion->frag2 - SO₂ (64 Da) frag3 [M - •SO₂CH₃]⁺ m/z 106 M_ion->frag3 - •SO₂CH₃ (79 Da) frag5 [C₆H₅]⁺ m/z 77 frag3->frag5 - HCN frag4 [C₇H₈N]⁺ m/z 106

Caption: Predicted major fragmentation pathways for 3-Methanesulfonyl-2-methylaniline under Electron Ionization.

Comparison of Analytical Strategies: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS for the analysis of 3-Methanesulfonyl-2-methylaniline depends on the sample matrix, required sensitivity, and the desired information.

FeatureLC-MS with ESIGC-MS with EI
Ionization Soft ionization, preserves the molecular ion.Hard ionization, extensive fragmentation.
Sample Volatility Not a limiting factor.Requires analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds.[5][6][7]
Chromatography Excellent for separating polar and non-volatile compounds.[8][9]High-resolution separation for volatile compounds.[10][11]
Sensitivity Generally very high, especially with tandem MS.[12][13]Can be very sensitive, particularly with selected ion monitoring (SIM).
Structural Information MS/MS provides controlled fragmentation for structural elucidation.[14][15]Library-searchable spectra provide a fingerprint for identification.[16][17]
Matrix Effects Can be significant, requiring careful sample preparation and internal standards.Less prone to matrix effects compared to ESI.

For quantitative analysis in complex biological matrices, LC-MS/MS is often the preferred method due to its high selectivity and sensitivity, and its ability to analyze the compound without derivatization. For qualitative identification and structural confirmation, especially when a pure standard is available, the rich fragmentation pattern from GC-MS can be highly informative and allows for comparison with established mass spectral libraries.

Experimental Protocols

To validate the predicted fragmentation pathways and develop a robust analytical method, the following experimental protocols are recommended.

LC-MS/MS Method Development

Objective: To identify and quantify 3-Methanesulfonyl-2-methylaniline and confirm its fragmentation pattern.

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.

Protocol:

  • Standard Preparation: Prepare a stock solution of 3-Methanesulfonyl-2-methylaniline (1 mg/mL) in methanol. Create a series of working standards by serial dilution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: As per instrument recommendation.

    • MS1 Scan: Scan for the [M+H]⁺ ion (m/z 186).

    • MS2 Product Ion Scan: Select m/z 186 as the precursor ion and scan for product ions from m/z 50-200. Optimize collision energy to maximize the intensity of key fragment ions.

  • Data Analysis: Identify the retention time of the analyte. Analyze the product ion spectrum to confirm the predicted fragmentation pathways. For quantification, use selected reaction monitoring (SRM) of the most intense and specific transitions (e.g., m/z 186 -> 122).

GC-MS Method Development

Objective: To obtain a characteristic EI mass spectrum for library matching and structural confirmation.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Protocol:

  • Standard Preparation: Prepare a stock solution of 3-Methanesulfonyl-2-methylaniline (1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: Splitless injection of 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum and compare the fragmentation pattern with the predicted pathways and search against commercial mass spectral libraries.

Workflow for Method Selection and Validation

G start Define Analytical Goal (Quantification vs. Identification) quant Quantitative Analysis in Complex Matrix start->quant ident Qualitative Identification & Structural Confirmation start->ident lcms Develop LC-MS/MS Method quant->lcms gcms Develop GC-MS Method ident->gcms lcms_val Validate Method: Linearity, Accuracy, Precision lcms->lcms_val gcms_val Validate Method: Library Match, Fragmentation Analysis gcms->gcms_val report Report Results lcms_val->report gcms_val->report

Caption: Decision workflow for selecting and validating an appropriate mass spectrometric method.

Conclusion

While no direct experimental data has been published for the mass spectrometric fragmentation of 3-Methanesulfonyl-2-methylaniline, a thorough understanding of the fragmentation behavior of related aromatic sulfonamides and anilines allows for the construction of reliable predictive pathways. The characteristic loss of SO₂ in ESI and the extensive fragmentation including alpha-cleavage in EI are expected to be key diagnostic features.

The choice between LC-MS and GC-MS should be guided by the specific analytical requirements. LC-MS/MS offers superior performance for quantitative analysis in complex matrices, while GC-MS provides valuable, library-searchable spectra for unambiguous identification. The experimental protocols provided in this guide offer a starting point for researchers to develop and validate robust analytical methods for 3-Methanesulfonyl-2-methylaniline, contributing to a deeper understanding of its chemical properties and potential applications.

References

  • Perreault, H., & Costello, C. E. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(1), 113–123.
  • Chisvert, A., & Salvador, A. (2002). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry, 74(24), 6337–6342.
  • Ito, Y., & MacNeil, J. D. (1993). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
  • Perreault, H., & Costello, C. E. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry, 22(14), 2151-2158.
  • Gokcen, T., & Sahan, S. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS.
  • Kaufmann, A., Butcher, P., Maden, K., Widmer, M., & Roth, S. (2008). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750–754.
  • U.S. Food & Drug Administration. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

  • Zwiener, C., & Glauner, T. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(14), 2485-2497.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • Hargesheimer, E. E., & Coutts, R. T. (1983). Gas-Liquid Chromatographic Determination of Aniline Metabolites of Substituted Urea and Carbamate Herbicides in Aqueous Solution.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (2017). ESI response of aniline and 4-aminopyridine in presence of different, pH-modifying electrolytes. PLoS ONE, 12(12), e0188223.
  • Zhang, Y., Chen, H., & Zhang, X. (2016). On-line monitoring of the Paal-Knorr reaction by extractive electrospray ionization tandem mass spectrometry. RSC Advances, 6(86), 83262-83268.
  • Dasgupta, A., & Blackwell, W. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Forensic Sciences, 40(1), 92-95.
  • PubChem. (n.d.). 3-methanesulfonyl-2-methylaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 3-(methanesulfonylmethyl)-2-methylaniline. Retrieved from [Link]

  • Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
  • Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.
  • Awida, A. M., & El-Faham, A. (2019).
  • Prasain, J. K. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2013).
  • PubChem. (n.d.). 3-methanesulfonyl-n-methylaniline. Retrieved from [Link]

  • Seulen, S., & Grotemeyer, J. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. European Journal of Mass Spectrometry, 24(1), 12–22.
  • National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Researcher's Guide to Identifying the Sulfonyl Group in N-Methylaniline Derivatives via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the characteristic infrared (IR) spectrum peaks for the sulfonyl functional group when incorporated into an N-methylaniline scaffold. This comparison guide is designed to equip researchers with the expertise to unequivocally identify this crucial structural motif, differentiate it from related functionalities, and understand the subtle spectral shifts influenced by the molecular environment. We will delve into the theoretical underpinnings of the sulfonyl group's vibrational modes, present comparative experimental data, and provide a robust protocol for obtaining high-quality IR spectra.

The Vibrational Signature of the Sulfonyl Group: A Tale of Two Stretches

The sulfonyl group (–SO₂–) is a cornerstone in medicinal chemistry and materials science, imparting unique electronic and solubility characteristics to parent molecules. In infrared spectroscopy, its presence is most definitively confirmed by two strong, characteristic absorption bands arising from the stretching vibrations of the two sulfur-oxygen double bonds.

These are:

  • Asymmetric Stretching (ν_as(SO₂)) : This higher frequency band results from the two S=O bonds stretching out of phase with each other. It is typically observed in the 1300–1370 cm⁻¹ region for sulfonamides.

  • Symmetric Stretching (ν_s(SO₂)) : This lower frequency band corresponds to the in-phase stretching of the S=O bonds. It is generally found in the 1140–1180 cm⁻¹ range for sulfonamides.[1][2]

The high polarity of the S=O bonds leads to a large change in dipole moment during these vibrations, resulting in characteristically strong and sharp absorption peaks, which are often among the most prominent features in the spectrum.

Spectral Deconvolution: Isolating the Sulfonyl Peaks in an N-Methylaniline Context

When the sulfonyl group is attached to an N-methylaniline moiety, its signature peaks must be distinguished from the vibrations of the aniline derivative itself. A direct comparison with the spectrum of N-methylaniline and a simple benzenesulfonamide is illustrative.

Reference Spectra Analysis
  • N-Methylaniline : The spectrum is dominated by a sharp, medium-intensity N-H stretching vibration around 3411 cm⁻¹ .[3] Other key features include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹, and strong aromatic C=C ring stretching bands in the 1500–1610 cm⁻¹ region.[3][4]

  • Benzenesulfonamide (as a model) : This simpler molecule clearly shows the two strong SO₂ stretching bands. For example, in one documented spectrum, these appear at 1329 cm⁻¹ (asymmetric) and 1153 cm⁻¹ (symmetric) .[1] It also features N-H stretching bands (around 3275 cm⁻¹) and aromatic absorptions.[1]

The Combined Spectrum: Sulfonyl-Methylaniline Derivatives

For a molecule combining these functionalities, such as the closely related 3-[(Phenylsulfonyl)methyl]aniline , the experimental IR data reveals the following key peaks:

  • Strong absorptions at 1300 cm⁻¹ and 1152 cm⁻¹ , which can be confidently assigned to the asymmetric and symmetric SO₂ stretching vibrations, respectively.

  • An N-H stretching band (observed at 3280 cm⁻¹ for the primary amine in this example, which would be absent and replaced by other C-N stretches in a tertiary sulfonamide like N-methyl-N-(phenylsulfonyl)aniline).

  • Aromatic C=C stretching at 1593 cm⁻¹ .[5]

This demonstrates that even within the more complex molecular environment of an aniline derivative, the sulfonyl group's asymmetric and symmetric stretching bands remain distinct and strong identifiers.

Comparative Data Summary

The following table summarizes the expected IR absorption frequencies for a sulfonyl-methylaniline compound, comparing them with the key peaks of its constituent parts. This allows for a clear, side-by-side analysis for confident peak assignment.

Functional GroupVibrational ModeN-Methylaniline (cm⁻¹)Benzenesulfonamide (cm⁻¹)Expected Range for Sulfonyl-Methylaniline (cm⁻¹)Intensity
Sulfonyl (SO₂) Group Asymmetric Stretch (ν_as) N/A~1329[1]1300 - 1370 Strong
Sulfonyl (SO₂) Group Symmetric Stretch (ν_s) N/A~1153[1]1140 - 1180 Strong
Amine (N-H) GroupN-H Stretch~3411[3]~3275[1]~3400 (if secondary)Medium, Sharp
Aromatic RingC=C Stretch~1606, 1509[6]~15801500 - 1610Medium to Strong
Aromatic RingC-H Stretch> 3000> 3000> 3000Medium to Weak
Methyl GroupC-H Stretch~2816 - 2985[6]N/A~2800 - 3000Medium

Key Insight: The primary diagnostic peaks for the sulfonyl group in a methylaniline derivative are the two strong bands appearing between 1300-1370 cm⁻¹ and 1140-1180 cm⁻¹. Their presence is a definitive indicator of the sulfonyl functionality. Electron-donating or-accepting groups attached to the phenyl ring can shift these frequencies slightly.[7]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum for a solid sample like a sulfonyl-methylaniline derivative, the Potassium Bromide (KBr) pellet method is a standard and effective technique. An alternative for rapid, non-destructive analysis is Attenuated Total Reflectance (ATR)-FTIR.

Method 1: KBr Pellet Transmission Spectroscopy

This method involves dispersing the solid sample within a matrix of IR-transparent KBr powder and pressing it into a thin, transparent disk.

Step-by-Step Protocol:

  • Sample and KBr Preparation: Using an agate mortar and pestle, grind 1-2 mg of the solid sample until it is a fine, uniform powder. Add approximately 100-200 mg of spectroscopy-grade, dry KBr powder to the mortar.[8][9]

  • Mixing: Gently but thoroughly mix the sample and KBr by grinding them together. The goal is to achieve a homogenous mixture with a particle size smaller than the wavelength of the IR radiation (< 2 µm) to minimize light scattering.[9][10]

  • Die Loading: Carefully transfer the powder mixture into the pellet die assembly. Ensure an even distribution of the powder across the die surface.

  • Pellet Pressing: Place the loaded die into a hydraulic press. Apply a vacuum for several minutes to remove trapped air and moisture, which can cause interference in the spectrum.[10]

  • Compression: Slowly increase the pressure to approximately 8-10 tons and hold for 1-2 minutes. This pressure causes the KBr to fuse into a transparent or translucent disc.[9][10]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty spectrometer and then the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR is a modern, convenient alternative that requires minimal sample preparation.

Step-by-Step Protocol:

  • Background Collection: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum with nothing on the crystal.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.[11]

  • Applying Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. This ensures optimal contact for the IR beam's evanescent wave to interact with the sample.[11][12]

  • Analysis: Collect the sample spectrum. After analysis, the sample can be recovered, and the crystal should be cleaned thoroughly with an appropriate solvent (e.g., isopropanol or ethanol).[12]

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship between the molecular structure and its spectral output.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Obtain Solid Sample grind Grind 1-2 mg Sample start->grind mix Mix with 100-200 mg KBr grind->mix load Load into Pellet Die mix->load press Press under Vacuum (8-10 tons) load->press pellet Form Transparent KBr Pellet press->pellet place Place Pellet in Spectrometer pellet->place bkg Collect Background Spectrum place->bkg scan Scan Sample Spectrum bkg->scan process Process and Analyze Data scan->process

Caption: KBr Pellet Preparation and Analysis Workflow.

spectral_logic cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks molecule Sulfonyl-Methylaniline Structure so2 Sulfonyl (SO₂) molecule->so2 nh_ch3 N-Methyl (N-CH₃) molecule->nh_ch3 aryl Aromatic Ring molecule->aryl so2_peaks ν_as ~1330 cm⁻¹ ν_s ~1160 cm⁻¹ so2->so2_peaks vibrational modes nh_ch3_peaks ν(N-H) ~3400 cm⁻¹ ν(C-H) ~2850 cm⁻¹ nh_ch3->nh_ch3_peaks vibrational modes aryl_peaks ν(C=C) ~1600, 1500 cm⁻¹ ν(C-H) > 3000 cm⁻¹ aryl->aryl_peaks vibrational modes

Caption: Structure-to-Spectrum Correlation Map.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10.
  • Sheat, M. A., et al. (n.d.). Synthesis of some Aryl sulfonamide Compounds from o-Nitrotoluene. SciSpace. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Grohmann, D. G., & Hathaway, B. A. (2006). 3-[(Phenylsulfonyl)methyl]aniline hydrochloride. Molecules.
  • Dent, G. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG). Retrieved from [Link]

  • RSC.org. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Retrieved from [Link]

  • Mori, K., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synlett, 33(11), 1083-1088.
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • KNUST Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • Maris, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2845.
  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • Chegg. (2022, April 25). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. NIST WebBook. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). Infrared absorption of substituents in aromatic systems. Part VI. Methanesulphonamides. Journal of the Chemical Society (Resumed), 4497.
  • Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
  • ResearchGate. (2025, August 10). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Retrieved from [Link]

Sources

A Researcher's Guide to Distinguishing 3-Sulfonyl and 4-Sulfonyl 2-Methylaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Isomer-Specific Characterization

In the fields of pharmaceutical development and materials science, the precise structural characterization of molecular entities is not merely an academic exercise; it is a foundational requirement for ensuring safety, efficacy, and reproducibility. Positional isomers, such as 3-sulfonyl-2-methylaniline and 4-sulfonyl-2-methylaniline, present a significant analytical challenge. These compounds share the same molecular formula and mass, and often exhibit frustratingly similar physical properties. However, the seemingly minor shift of a sulfonyl group from the 3- to the 4-position on the aniline ring can profoundly alter a molecule's steric and electronic properties, leading to divergent biological activities, toxicological profiles, and reaction kinetics.

This guide provides an in-depth, experience-driven comparison of analytical methodologies designed to unambiguously differentiate these two critical isomers. We will move beyond simple data reporting to explain the underlying principles and causal logic behind our experimental choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their own unique applications.

The Analytical Challenge: Why Are These Isomers Difficult to Separate?

The primary difficulty in distinguishing the 3- and 4-sulfonyl isomers of 2-methylaniline stems from their similar physicochemical properties. Both possess a polar sulfonyl group and a basic amino group, resulting in comparable polarities and solubilities. This similarity makes chromatographic separation challenging, requiring highly optimized methods. Spectroscopically, while their mass is identical, the key to differentiation lies in how the substituent positions influence the local electronic and magnetic environments of the nuclei within the molecule, which can be probed effectively with Nuclear Magnetic Resonance (NMR) spectroscopy.

The Definitive Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these isomers. The key lies in analyzing the chemical shifts and, more importantly, the coupling patterns of the protons on the aromatic ring.

Causality Behind the Spectra: Understanding Substituent Effects

The 2-methylaniline core has two electron-donating groups (EDGs): the amino (-NH₂) and methyl (-CH₃) groups. These groups increase electron density on the aromatic ring, particularly at the ortho and para positions relative to them, causing the attached protons to be shielded (appear at a lower chemical shift, upfield). Conversely, the sulfonyl group (-SO₂R) is a strong electron-withdrawing group (EWG) that deshields nearby protons, causing them to appear at a higher chemical shift (downfield). The interplay of these effects creates a unique spectral fingerprint for each isomer.

¹H NMR Spectral Predictions

4-Sulfonyl-2-methylaniline:

  • Aromatic Region: We predict three distinct signals. The proton at C3 (ortho to both -CH₃ and -NH₂) will be a singlet, shielded by both EDGs. The protons at C5 and C6 will form a coupled system. The proton at C5 (ortho to the -SO₂R group) will be significantly deshielded and appear as a doublet. The proton at C6 (meta to the -SO₂R group) will be less deshielded and appear as a doublet. The coupling constant between H5 and H6 will be a typical ortho-coupling (J ≈ 8-9 Hz).

  • Other Signals: A singlet for the -CH₃ protons and a broad singlet for the -NH₂ protons.

3-Sulfonyl-2-methylaniline:

  • Aromatic Region: The spectrum will be more complex. We expect three coupled protons. The proton at C4 (para to -CH₃, ortho to -SO₂R) will be the most downfield. The proton at C6 (ortho to -NH₂) will be the most upfield. The proton at C5 will be in an intermediate position. This will result in a complex splitting pattern (likely a set of doublet of doublets or multiplets) that is characteristic of a 1,2,3,4-tetrasubstituted benzene ring.

  • Other Signals: Singlets for the -CH₃ and -NH₂ protons, similar to the 4-sulfonyl isomer.

Data Presentation: Predicted ¹H NMR Characteristics
Parameter 3-Sulfonyl-2-methylaniline 4-Sulfonyl-2-methylaniline Rationale for Distinction
Aromatic H at C3 N/A (Substituted)Singlet, ~6.6-6.8 ppmThe presence of a singlet in the aromatic region is a clear indicator of the 4-sulfonyl isomer.
Aromatic H at C4 Doublet of doublets, ~7.4-7.6 ppmN/A (Substituted)The most deshielded proton is at C4 in the 3-isomer.
Aromatic H at C5 Doublet of doublets, ~6.8-7.0 ppmDoublet, ~7.5-7.7 ppmThis proton is significantly more deshielded in the 4-isomer due to its ortho relationship to the sulfonyl group.
Aromatic H at C6 Doublet, ~6.7-6.9 ppmDoublet, ~7.2-7.4 ppmThe coupling pattern is simpler (a clear doublet) in the 4-isomer.
Coupling Pattern Complex, three coupled protons (ABC system)One singlet and one AX system (two doublets)The overall splitting pattern provides an unambiguous structural assignment.

Note: Chemical shifts are estimates and can vary based on the specific sulfonyl substituent (R) and solvent.

Advanced NMR: 2D Techniques (COSY & HMBC)

For absolute confirmation, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. For the 4-sulfonyl isomer, a cross-peak would only be observed between the protons at C5 and C6, confirming the AX system. For the 3-sulfonyl isomer, cross-peaks would be seen between H4-H5 and H5-H6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. A key experiment would be to look for correlations from the methyl protons (-CH₃). In both isomers, a correlation to C2 and C3 is expected. Critically, in the 3-sulfonyl isomer, a correlation from the methyl protons to C1 would also be expected, whereas in the 4-sulfonyl isomer, this correlation would be weaker or absent.

Orthogonal Validation: Chromatographic and Mass Spectrometric Methods

While NMR is definitive, other techniques can provide crucial supporting evidence, especially for purity analysis and quantification.

High-Performance Liquid Chromatography (HPLC)

Due to their polarity differences, a well-developed reversed-phase HPLC method can separate the two isomers. The 4-sulfonyl isomer, with the EWG directly opposing the EDGs, may exhibit a slightly different dipole moment and polarity compared to the less symmetrically substituted 3-sulfonyl isomer. This difference, though subtle, can be exploited for separation.

  • Column Selection: Start with a C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is a robust, general-purpose column for separating moderately polar compounds.[1]

  • Mobile Phase: Use a gradient elution to ensure good peak shape and resolution.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • The acid is added to protonate the aniline nitrogen, ensuring consistent interaction with the stationary phase and improving peak shape.

  • Gradient: Begin with a high percentage of Solvent A (e.g., 95%) and ramp up to a high percentage of Solvent B over 15-20 minutes. This broad gradient will likely resolve the two isomers.

  • Detection: Use a UV detector. Aniline derivatives have strong absorbance around 254 nm, which is a good starting wavelength. A photodiode array (PDA) detector is even better, as it can capture the full UV spectrum of each peak, which might show subtle differences (λmax) between the isomers.

  • Optimization: If co-elution occurs, adjust the gradient slope or switch to a different stationary phase (e.g., Phenyl-Hexyl) that offers different selectivity based on pi-pi interactions.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight but can also offer structural clues through fragmentation patterns. When coupled with liquid chromatography (LC-MS), it provides both retention time and mass data.

Upon protonation (e.g., in an ESI source), sulfonamides often fragment via the cleavage of the S-N bond.[2][3] This would result in the formation of a radical cation of the respective 2-methylaniline isomer. While the initial fragmentation may be similar, the subsequent fragmentation of the aniline radical cation could differ based on the initial position of the charge, potentially providing a distinguishing feature. A common fragmentation pathway for sulfonamides involves the loss of SO₂.[4][5]

Expected Fragmentation:

  • MH⁺: Identical for both isomers.

  • Primary Fragments: Loss of the sulfonyl moiety to generate a 2-methylaniline radical cation is a likely pathway.[2] Differences in the relative abundance of this and other fragments may be observed. High-resolution mass spectrometry (HRMS) is critical to confirm the elemental composition of all fragment ions.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process.

G cluster_0 Sample Preparation cluster_1 Primary Analysis: NMR cluster_2 Orthogonal Validation cluster_3 Conclusion Sample Isomer Mixture or Unknown Product Dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) Sample->Dissolve NMR_acq Acquire ¹H, ¹³C, COSY, and HMBC Spectra Dissolve->NMR_acq NMR_analysis Analyze Splitting Patterns & 2D Correlations NMR_acq->NMR_analysis LCMS LC-MS Analysis NMR_analysis->LCMS Confirm MW & Investigate Purity Decision Pattern Match? NMR_analysis->Decision HPLC Preparative/Analytical HPLC LCMS->HPLC Method Transfer HPLC->Decision Structure_3 3-Sulfonyl-2-methylaniline Structure_4 4-Sulfonyl-2-methylaniline Decision->Structure_3 Complex ABC Pattern Decision->Structure_4 Singlet + AX Pattern

Caption: Workflow for isomer identification.

G cluster_4_isomer 4-Sulfonyl Isomer: Key ¹H Couplings cluster_3_isomer 3-Sulfonyl Isomer: Key ¹H Couplings H5_4 H5 H6_4 H6 H5_4->H6_4 J ≈ 8-9 Hz H3_4 H3 H4_3 H4 H5_3 H5 H4_3->H5_3 J ≈ 8-9 Hz H6_3 H6 H5_3->H6_3 J ≈ 7-8 Hz

Caption: Comparison of aromatic proton coupling.

Conclusion

The differentiation of 3-sulfonyl and 4-sulfonyl 2-methylaniline isomers, while challenging, is readily achievable through a systematic analytical approach. ¹H NMR spectroscopy is the gold standard method , providing unambiguous structural confirmation through the distinct splitting patterns of the aromatic protons. The presence of an aromatic singlet is a hallmark of the 4-sulfonyl isomer. This primary analysis should be supported by orthogonal techniques such as HPLC for separation and purity assessment, and mass spectrometry for molecular weight confirmation. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently assign the correct structure to their compounds, ensuring the integrity and success of their research and development efforts.

References

  • Hu, P., Sun, S., Chen, P., & Li, H. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(6), 995-1002. Available from: [Link]

  • Brooks, C. J. W., & Horning, E. C. (1964). Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives. Analytical Chemistry, 36(8), 1540-1545. Available from: [Link]

  • James, A. T. (1953). Technical Note: Separation of Dichloroaniline Isomers by GLC on Supports Treated with Heteroaromatic Compounds. Journal of Chromatographic Science. Available from: [Link]

  • Harris, G. A., Bell, S., & Williams, J. P. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). Chemical Communications, 58(100), 13863-13866. Available from: [Link]

  • Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. IV. Aniline, N,N-Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Resonance. The Journal of Chemical Physics, 38(6), 1415-1422. Available from: [Link]

  • Li, Y., et al. (2022). Chromatogram of halogenated aniline isomers on the C4RA-2IL (10 m) capillary column in comparison to the DB-1701 (30 m) column. ResearchGate. Available from: [Link]

  • Theivendren, P., et al. (2016). Synthesis of 4-(methylsulfonyl)aniline (6). ResearchGate. Available from: [Link]

  • Hu, P., Sun, S., Chen, P., & Li, H. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available from: [Link]

  • Wu, J. T., et al. (2011). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available from: [Link]

  • PubChem. 2,N-Dimethylaniline. National Center for Biotechnology Information. Available from: [Link]

  • Azevedo, A. M. O., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega, 4(10), 14351-14358. Available from: [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Available from: [Link]

  • Product manipulations and comparison of isomer outcomes with aniline sulfonation. (2020). ResearchGate. Available from: [Link]

  • Krishnan, S., et al. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Glamočlija, U., et al. (2016). Distinguishing antitumor sulfonamide derivatives' cis and trans isomers using Quantitative structure-retention relationships. ResearchGate. Available from: [Link]

  • 3-(3-Aminophenylsulfonyl)aniline. (2009). Acta Crystallographica Section E, 65(1), o222. Available from: [Link]

  • Facile access to 3-sulfonyl quinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehyd. (2023). Beilstein Archives. Available from: [Link]

  • PubChem. 4-((3-Fluorophenyl)sulfonyl)-2-methylaniline. National Center for Biotechnology Information. Available from: [Link]

  • Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. (2005). Acta Crystallographica Section C, 61(Pt 11), o663-o667. Available from: [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry, 20, 188-197. Available from: [Link]

  • Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides. (2005). ResearchGate. Available from: [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204. Available from: [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). ResearchGate. Available from: [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). Molecules, 29(4), 882. Available from: [Link]

  • An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. (2018). Beilstein Journal of Organic Chemistry, 14, 2686-2736. Available from: [Link]

  • Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed. Available from: [Link]

Sources

A Comparative Guide to COSY and NOESY NMR Analysis of 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of two powerful Nuclear Magnetic Resonance (NMR) techniques—Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY)—as applied to the structural elucidation of 3-Methanesulfonyl-2-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust understanding of how these complementary methods unravel molecular architecture.

Introduction: The Structural Challenge of Substituted Anilines

3-Methanesulfonyl-2-methylaniline is a substituted aniline derivative, a class of compounds that forms the backbone of numerous pharmaceuticals and industrial chemicals. The precise arrangement of substituents on the aromatic ring is critical to its chemical properties and biological activity. While a one-dimensional (1D) ¹H NMR spectrum provides initial information on the number and types of protons, it often falls short in unambiguously assigning their positions, especially in complex or congested spectra.

To resolve this, two-dimensional (2D) NMR techniques are indispensable. This guide focuses on:

  • COSY (Correlation Spectroscopy): Which reveals proton-proton couplings through chemical bonds (scalar or J-coupling), allowing us to map the covalent framework of the molecule.[1][2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Which identifies protons that are close to each other in space (typically < 5 Å), irrespective of their bonding arrangement.[3][4]

By comparing the data from these two experiments, we can build a comprehensive and validated 3D model of the molecule, confirming substituent positions and spatial arrangements with high confidence.

Principles of the Experiment: Through-Bond vs. Through-Space Correlation

The fundamental difference between COSY and NOESY lies in the mechanism of magnetization transfer. This distinction dictates the type of structural information each experiment provides.

COSY: Mapping the Spin-Spin Coupling Network The COSY experiment is designed to identify protons that are coupled to each other through the molecule's bonding framework.[5] This interaction, known as scalar or J-coupling, is transmitted by the bonding electrons and is typically significant between protons separated by two or three bonds (geminal and vicinal coupling, respectively).

In a COSY spectrum, both axes represent the ¹H chemical shift scale. The standard 1D spectrum appears along the diagonal. The crucial information is contained in the off-diagonal "cross-peaks," which correlate the chemical shifts of two coupled protons.[5][6] For 3-Methanesulfonyl-2-methylaniline, COSY is expected to reveal correlations between adjacent protons on the aromatic ring.

NOESY: Probing Spatial Proximity The NOESY experiment relies on the Nuclear Overhauser Effect (NOE), a phenomenon that arises from dipole-dipole interactions between nuclei that are close in space.[3] This through-space interaction causes a change in the signal intensity of one proton when another nearby proton is perturbed. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances.

Like COSY, a NOESY spectrum displays the ¹H spectrum on the diagonal. However, its cross-peaks connect protons that are spatially proximate, regardless of whether they are directly bonded.[1] This makes NOESY exceptionally powerful for determining stereochemistry and the 3D conformation of molecules.[4] For our target molecule, NOESY will be instrumental in confirming the relative positions of the methyl and methanesulfonyl groups by showing their spatial proximity to specific aromatic protons.

Experimental Design and Protocols

A successful NMR analysis requires careful sample preparation and parameter selection. The protocols described here are designed to yield high-quality, interpretable data for a small organic molecule like 3-Methanesulfonyl-2-methylaniline on a modern NMR spectrometer (e.g., 500 MHz or higher).

Workflow Overview

The overall experimental workflow provides a logical progression from sample preparation to final structural elucidation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Analysis A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B 1D ¹H NMR (Initial Survey) A->B Load Sample C COSY Experiment B->C D NOESY Experiment B->D E Data Processing (Fourier Transform, Phasing) C->E D->E F Spectral Interpretation E->F G Structure Validation F->G

Caption: General workflow for 2D NMR structural analysis.

Step-by-Step Experimental Protocols

1. Sample Preparation:

  • Analyte: 3-Methanesulfonyl-2-methylaniline.

  • Mass: Weigh approximately 5-10 mg of the compound. The goal is to achieve a concentration of ~10-20 mM.

  • Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for many organic molecules.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the solvent contains a pre-calibrated residual peak.

  • Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup & 1D ¹H Spectrum:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D ¹H NMR spectrum to verify sample concentration, purity, and to determine the spectral width required for the 2D experiments.

3. COSY Experiment Protocol:

  • Pulse Program: Select a standard gradient-selected COSY (gCOSY) pulse sequence. This is often preferred as it helps suppress artifacts.[7]

  • Parameters:

    • Spectral Width (SW): Set based on the 1D ¹H spectrum (e.g., 10-12 ppm).

    • Number of Points (NP): 2048 points in the direct dimension (F2).

    • Number of Increments (NI): 256-512 increments in the indirect dimension (F1).

    • Number of Scans (NS): 2-8 scans per increment, depending on concentration.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

  • Execution: The experiment time will typically range from 15 minutes to an hour.

4. NOESY Experiment Protocol:

  • Pulse Program: Select a standard gradient-selected NOESY (gNOESY) pulse sequence.

  • Parameters:

    • Spectral Width & Dimensions: Use the same values as the COSY experiment for direct comparison.

    • Number of Scans (NS): 8-16 scans per increment, as NOE signals are often weaker.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

    • Mixing Time (tm): This is a critical parameter. For small molecules, a mixing time of 500-1000 ms is a good starting point.[8] It may require optimization to maximize NOE buildup without signal loss due to relaxation.

  • Execution: A NOESY experiment typically requires a longer acquisition time than a COSY, often 1-3 hours.

5. Data Processing:

  • Apply a window function (e.g., sine-bell) to both dimensions to improve resolution and sensitivity.

  • Perform a two-dimensional Fourier Transform.

  • Carefully phase the spectrum and reference it to the TMS or residual solvent peak.

Predicted Data and Interpretation

For 3-Methanesulfonyl-2-methylaniline, we can predict the ¹H NMR signals and their expected 2D correlations.

Structure and Proton Numbering: Structure of 3-Methanesulfonyl-2-methylaniline (Image Source: PubChem CID 63075534)[9]

  • H1: Protons on the C2-Methyl group

  • H2: Protons on the C3-Methanesulfonyl group

  • H4, H5, H6: Aromatic protons

  • NH₂: Amine protons

Table 1: Predicted ¹H NMR Chemical Shifts (Note: These are estimated values based on substituent effects. Actual values will vary.)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
H5 (para to NH₂)~7.20t1H
H6 (ortho to NH₂)~6.80d1H
H4 (ortho to SO₂Me)~7.50d1H
NH₂~4.0-5.0s (broad)2H
H1 (C2-CH₃)~2.30s3H
H2 (SO₂-CH₃)~3.10s3H
COSY Spectrum Interpretation

The COSY spectrum will reveal through-bond connectivities. The primary correlations will be within the aromatic spin system.

Caption: Expected COSY correlations for the molecule.

Table 2: Expected COSY Cross-Peaks

Correlating ProtonsType of CouplingExpected?Rationale
H4 ↔ H5Vicinal (³J)Yes These protons are on adjacent carbons.
H5 ↔ H6Vicinal (³J)Yes These protons are on adjacent carbons.
H4 ↔ H6Meta (⁴J)Weak/NoneFour-bond coupling is typically too small to be observed in a standard COSY.
Aromatic ↔ Methyl⁴J / ⁵JNoCoupling over 4 or 5 bonds to the methyl groups is generally not observed.

The COSY data confirms the sequence of protons on the aromatic ring, establishing the H6-C6-C5-H5-C4-H4 connectivity.

NOESY Spectrum Interpretation

The NOESY spectrum reveals through-space proximities, which is critical for placing the substituents correctly.

Caption: Key expected NOESY correlations.

Table 3: Expected Key NOESY Cross-Peaks

Correlating ProtonsType of InteractionExpected?Rationale
H1 (C2-CH₃) ↔ H6Through-spaceYes The methyl group at C2 is spatially close to the proton at C6.
H2 (SO₂-CH₃) ↔ H4Through-spaceYes The methanesulfonyl group at C3 is spatially close to the proton at C4.
H1 (C2-CH₃) ↔ H2 (SO₂-CH₃)Through-spaceYes The two substituent methyl groups are adjacent and should show a spatial correlation.
NH₂ ↔ H6Through-spaceLikelyThe amine protons should be close to the adjacent aromatic proton at C6.

The observation of a NOE between the C2-methyl protons (H1) and the aromatic proton H6, combined with a NOE between the C3-methanesulfonyl protons (H2) and the aromatic proton H4, provides definitive proof of the 1,2,3-substitution pattern.

Comparative Analysis: COSY vs. NOESY

This table summarizes the direct comparison of what each technique reveals for 3-Methanesulfonyl-2-methylaniline.

Table 4: Comparison of COSY and NOESY for Structural Elucidation

FeatureCOSY (Correlation Spectroscopy)NOESY (Nuclear Overhauser Effect Spectroscopy)
Primary Information Through-bond connectivity (J-coupling).[1][10]Through-space proximity (< 5 Å).[3][10]
Key Question Answered "Which protons are connected by 2-3 chemical bonds?""Which protons are close to each other in 3D space?"
Revealed for this Molecule - Confirms the H4-H5-H6 aromatic spin system. - Establishes that the methyl groups are not directly coupled to aromatic protons.- Confirms C2 position of the methyl group (NOE to H6). - Confirms C3 position of the methanesulfonyl group (NOE to H4). - Validates the overall substitution pattern.
Limitations Does not provide information about through-space distances. Cannot distinguish between isomers with the same connectivity.Does not provide direct information on bond connectivity. Signal intensity is sensitive to molecular motion and mixing time.
Conclusion Essential for mapping the carbon skeleton. Essential for confirming isomer structure and 3D conformation.

Conclusion

For the unambiguous structural elucidation of 3-Methanesulfonyl-2-methylaniline, both COSY and NOESY experiments are not just beneficial, but essential. They provide orthogonal and complementary datasets that, when combined, create a self-validating structural proof.

  • COSY elegantly maps the covalent framework of the aromatic ring.

  • NOESY provides the crucial spatial information needed to place the substituents in their correct positions, distinguishing this specific isomer from other possibilities.

For researchers in drug development and chemical synthesis, mastering the application and interpretation of these 2D NMR techniques is fundamental. It ensures the correct molecular architecture is confirmed, a non-negotiable step in the path from chemical synthesis to functional application.

References

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • Richards, S. A., & Hollerton, J. C. (2011). Essential Practical NMR for Organic Chemistry. Wiley. [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]

  • Reutenauer, L. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). [Link]

  • Thomaston, J. (n.d.). 2D NMR Spectroscopy: Cosy. Scribd. [Link]

  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • Pulkar, S. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Anonymous. (2025, October 12). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Nuclear Magnetic Resonance Facility. (n.d.). Small Molecule Characterization. [Link]

  • Claridge, T. D. W., & Boa, A. (2025, August 19). A Practical Guide to Structure Determination in Organic Chemistry. Oxford University Press. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Gothenburg. (2023, September 26). Small molecule-NMR. [Link]

  • Bhat, S. V., et al. (2019). (a) 1 H-1 H COSY and (b) NOESY NMR spectra of 3 in CDCl 3. ResearchGate. [Link]

  • PubChem. (n.d.). 3-methanesulfonyl-2-methylaniline. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Labeikovsky, M., et al. (2018). Assigning methyl resonances for protein solution-state NMR studies. Progress in Nuclear Magnetic Resonance Spectroscopy, 106-107, 1-19. [Link]

Sources

A Comprehensive Guide to the GC-MS Analysis of 3-Methanesulfonyl-2-methylaniline: Method Development, Retention Time Determination, and Comparison with Alternative Analytes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate identification and quantification of pharmaceutical intermediates and related substances are paramount. 3-Methanesulfonyl-2-methylaniline, a key structural motif in various pharmacologically active molecules, presents unique analytical challenges. This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, focusing on method development to determine its retention time. We will also compare its expected chromatographic behavior with other aniline derivatives and discuss alternative analytical strategies.

The Science of Separation: Understanding Retention Time in GC-MS

The retention time (RT) in gas chromatography is the time it takes for a specific compound to travel from the injector, through the column, to the detector. It is a critical parameter for compound identification. However, it's essential to understand that RT is not an absolute value; it is highly dependent on the analytical conditions.[1] Factors influencing the retention time of a compound like 3-Methanesulfonyl-2-methylaniline include:

  • Column Stationary Phase: The chemical nature of the column's inner coating dictates the separation mechanism. Nonpolar columns (e.g., DB-1MS, HP-5MS) separate compounds primarily by boiling point, while more polar columns introduce interactions based on dipole moments and hydrogen bonding capabilities.

  • Column Dimensions: The length, internal diameter, and film thickness of the column all affect the retention time. Longer columns provide better resolution but result in longer analysis times.

  • Oven Temperature Program: The initial temperature, ramp rate, and final temperature of the GC oven have a significant impact on how quickly compounds elute.

  • Carrier Gas Flow Rate: The velocity of the mobile phase (typically helium or hydrogen) influences the time analytes spend interacting with the stationary phase.

Aniline and its derivatives can sometimes exhibit poor peak shape and variable retention times due to their polarity and potential for interaction with active sites in the GC system.[2] Therefore, a robust and well-defined method is crucial for reliable analysis.

A Practical Approach: Developing a GC-MS Method for 3-Methanesulfonyl-2-methylaniline

While a specific, universally applicable retention time for 3-Methanesulfonyl-2-methylaniline cannot be provided without experimental determination on a specific instrument, the following protocol outlines a systematic approach to developing a suitable GC-MS method.

Experimental Workflow

GC-MS Method Development for 3-Methanesulfonyl-2-methylaniline Workflow for GC-MS Method Development cluster_prep Sample and Standard Preparation cluster_gcms GC-MS Instrumentation and Analysis cluster_data Data Analysis prep_standard Prepare 1 mg/mL stock solution of 3-Methanesulfonyl-2-methylaniline in a suitable solvent (e.g., Methanol, Acetonitrile) prep_working Create a working standard (e.g., 10 µg/mL) by diluting the stock solution prep_standard->prep_working injection Inject the working standard prep_working->injection gc_setup Set up GC-MS with a mid-polarity column (e.g., DB-5MS) method_dev Develop a temperature program (e.g., 100°C hold 1 min, ramp 15°C/min to 300°C, hold 5 min) gc_setup->method_dev method_dev->injection data_acq Acquire total ion chromatogram (TIC) and mass spectra injection->data_acq rt_determination Determine the retention time of the analyte peak data_acq->rt_determination ms_confirmation Confirm identity by comparing the acquired mass spectrum with the expected fragmentation pattern rt_determination->ms_confirmation

Caption: A stepwise workflow for developing a GC-MS method and determining the retention time of 3-Methanesulfonyl-2-methylaniline.

Step-by-Step Protocol
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 3-Methanesulfonyl-2-methylaniline standard.

    • Dissolve in 10 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Prepare a working standard of approximately 10 µg/mL by diluting the stock solution.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890 GC (or equivalent).

    • Mass Spectrometer: Agilent 5977B MS (or equivalent).

    • Column: A common starting point would be a mid-polarity column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3] These columns offer good general-purpose separation.

    • Inlet: Split/splitless injector at 250°C. A split injection with a ratio of 20:1 is recommended for initial screening.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • MS Conditions:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-450.

  • Analysis and Data Interpretation:

    • Inject 1 µL of the working standard into the GC-MS system.

    • Acquire the total ion chromatogram (TIC). The retention time is the time corresponding to the apex of the peak for 3-Methanesulfonyl-2-methylaniline.

    • Confirm the identity of the peak by examining the mass spectrum. The mass spectrum should be consistent with the structure of 3-Methanesulfonyl-2-methylaniline (expected molecular ion and fragmentation pattern).

Comparative Analysis: Retention Time of 3-Methanesulfonyl-2-methylaniline and Related Compounds

The retention time of 3-Methanesulfonyl-2-methylaniline will be influenced by its molecular weight, polarity, and boiling point relative to other aniline derivatives. Based on general chromatographic principles, we can predict the elution order on a non-polar to mid-polarity column like a DB-5MS.

CompoundStructureExpected Elution OrderRationale for Elution Order
2-Methylaniline (o-Toluidine)1 (Earliest)Lower molecular weight and boiling point compared to the other compounds.
Aniline2Slightly lower boiling point than 2-methylaniline but can exhibit some polar interactions.
3-Chloroaniline3Higher molecular weight and boiling point than aniline and 2-methylaniline.
3-Methanesulfonyl-2-methylaniline4 (Latest)Significantly higher molecular weight and polarity due to the sulfonyl group, leading to a higher boiling point and stronger interaction with the stationary phase, resulting in the longest retention time.

Note: This table provides a predicted elution order. Actual retention times will vary based on the specific GC-MS conditions used.

Alternative Analytical Methodologies

While GC-MS is a powerful tool, other techniques may be suitable or even preferable for the analysis of 3-Methanesulfonyl-2-methylaniline, depending on the specific analytical needs.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly well-suited for polar and thermally labile compounds.[5] For 3-Methanesulfonyl-2-methylaniline, LC-MS/MS could offer advantages such as:

    • No need for high temperatures, reducing the risk of degradation.

    • Potentially simpler sample preparation.

    • High sensitivity and selectivity, especially in complex matrices.[5]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): If high sensitivity is not required and a reference standard is available, HPLC-UV can be a robust and cost-effective method for quantification. The chromophore in the aniline ring system should allow for detection at an appropriate UV wavelength.

Conclusion

Determining the GC-MS retention time for 3-Methanesulfonyl-2-methylaniline requires a systematic approach to method development. By understanding the principles of gas chromatography and starting with a well-chosen set of initial conditions, a robust and reliable analytical method can be established. The provided protocol serves as a comprehensive starting point for researchers. Furthermore, considering alternative techniques such as LC-MS/MS is crucial for selecting the optimal analytical strategy based on the specific requirements of the drug development process. The comparison with related aniline derivatives provides a framework for anticipating chromatographic behavior and aiding in peak identification.

References

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
  • ResearchGate. (2023). Retention times and retention factors of aniline (2) and substituted anilines (3-8) on a CROWNPAK CR-I(-) column under eluent conditions with the three types of eluent. [Link]

  • Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • Bartulewicz, J., et al. (n.d.). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air.
  • ResearchGate. (2018). Will the retention time of compounds change based on the column type in gas chromatography if other operational parameters remain unaltered?. [Link]

  • Chromatography Forum. (2011). Same column, conditions, different GC = retention time shift?. [Link]

  • Semantic Scholar. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • GL Sciences. (n.d.). Organic Solvents Retention Time Table. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Pharmaguideline. (n.d.). Different Techniques of Analysis. [Link]

  • Tsuruta, Y., et al. (2020). Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline. PMC. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Methanesulfonyl- and 5-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted anilines serve as indispensable building blocks for a multitude of functional molecules.[1] The precise arrangement of substituents on the aniline ring dictates the molecule's electronic properties, steric profile, and, consequently, its chemical reactivity. This guide presents an in-depth comparative analysis of two constitutional isomers: 3-Methanesulfonyl-2-methylaniline and 5-Methanesulfonyl-2-methylaniline.

While structurally similar, the differential placement of the potent electron-withdrawing methanesulfonyl group fundamentally alters the reactivity of the aromatic ring and the nucleophilicity of the amino group. This document provides a theoretical framework for understanding these differences, supported by predictive models and detailed experimental protocols, to aid researchers in selecting the appropriate isomer and reaction conditions for their synthetic endeavors.

Structural and Electronic Analysis

The reactivity of an aniline derivative is governed by a complex interplay of inductive effects, resonance effects, and steric hindrance imparted by its substituents.[2] Here, we dissect the contributions of the amino, methyl, and methanesulfonyl groups in each isomer.

The Substituents: A Tale of Opposing Influences
  • Amino Group (-NH₂): A powerful activating group that donates electron density to the aromatic ring via a positive resonance effect (+R). It is a strong ortho-, para- director in electrophilic aromatic substitution (EAS) reactions.[3]

  • Methyl Group (-CH₃): A weakly activating group that donates electron density through inductive effects (+I) and hyperconjugation. It is an ortho-, para- director.[4]

  • Methanesulfonyl Group (-SO₂Me): A strongly deactivating group due to its powerful electron-withdrawing inductive (-I) and resonance (-R) effects. It acts as a meta- director in EAS reactions.[5]

The core of our comparison lies in how the position of the -SO₂Me group, relative to the activating -NH₂ group, modulates the overall electronic character of the molecule.

Isomer 1: 3-Methanesulfonyl-2-methylaniline

In this isomer, the strongly deactivating -SO₂Me group is positioned meta to the amino group. While it withdraws electron density from the entire ring via its inductive effect, its deactivating resonance effect does not extend to the positions activated by the amino group (positions 4 and 6). The ortho-methyl group provides some steric shielding to the amino group and position 6 of the ring.

Isomer 2: 5-Methanesulfonyl-2-methylaniline

Here, the -SO₂Me group is para to the amino group. This positioning allows for direct resonance delocalization of the nitrogen's lone pair of electrons onto the sulfonyl group. This through-conjugation significantly reduces the electron-donating capacity of the amino group, leading to a more profound deactivation of the aromatic ring compared to the 3-isomer.

Diagram: Chemical Structures

Caption: Chemical structures of the two isomers.

Comparative Reactivity Analysis

Based on the electronic profiles, we can predict significant differences in the chemical behavior of the two isomers, particularly in their basicity and susceptibility to electrophilic attack.

Basicity (pKa of Conjugate Acid)

The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair for protonation. Electron-withdrawing groups decrease basicity, while electron-donating groups increase it.[2] Additionally, ortho substituents can introduce steric hindrance to solvation of the anilinium cation, a phenomenon known as the "ortho effect," which typically decreases basicity.[6][7]

  • 3-Methanesulfonyl-2-methylaniline: The -SO₂Me group at the meta position reduces basicity primarily through its inductive effect. The ortho-methyl group will also contribute to a decrease in basicity via the ortho effect.

  • 5-Methanesulfonyl-2-methylaniline: The -SO₂Me group at the para position reduces basicity through both strong inductive and resonance effects, leading to a more substantial delocalization of the nitrogen's lone pair. This is expected to make it a significantly weaker base than the 3-isomer.

Hypothesis: The pKa of the anilinium ion of 3-methanesulfonyl-2-methylaniline will be higher than that of 5-methanesulfonyl-2-methylaniline.

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the overall electron density of the ring and the directing effects of the substituents are paramount. The -NH₂ group is the dominant activating and directing group in both molecules.[3]

Diagram: Directing Effects in Electrophilic Aromatic Substitution

Caption: Predicted sites of electrophilic attack.

  • 3-Methanesulfonyl-2-methylaniline: The ring is deactivated, but the powerful ortho-, para-directing influence of the amino group directs incoming electrophiles to positions 4 and 6. Position 4 is para to the -NH₂ group and ortho to the deactivating -SO₂Me group. Position 6 is ortho to both the -NH₂ and -CH₃ groups. Due to the combined activation and less steric hindrance, position 4 is the most probable site of substitution. Overall reactivity is expected to be higher than the 5-isomer due to less effective deactivation by the meta-sulfonyl group.

  • 5-Methanesulfonyl-2-methylaniline: The ring is more strongly deactivated due to the para-sulfonyl group. The amino group still directs to positions 4 and 6. Position 4 is ortho to the -NH₂ group and meta to the -SO₂Me group. Position 6 is ortho to the -NH₂ group but para to the deactivating -SO₂Me group, making it less favorable. Therefore, substitution is heavily favored at position 4. The overall reaction rate is expected to be significantly slower than for the 3-isomer.

Hypothesis: 3-Methanesulfonyl-2-methylaniline will react faster in electrophilic aromatic substitution reactions than 5-Methanesulfonyl-2-methylaniline.

Summary of Predicted Properties
Property3-Methanesulfonyl-2-methylaniline5-Methanesulfonyl-2-methylanilineRationale
Basicity HigherLower-SO₂Me group is para to -NH₂ in the 5-isomer, allowing for stronger electron withdrawal via resonance, thus reducing basicity more effectively.[2]
EAS Reactivity HigherLowerThe overall electron density of the aromatic ring is greater in the 3-isomer due to the meta-positioning of the deactivating -SO₂Me group.
Major EAS Product Substitution at C-4Substitution at C-4In both isomers, the C-4 position is strongly activated by the ortho-, para-directing amino group while minimizing the deactivating influence of the sulfonyl group.

Experimental Protocol: Competitive Bromination

To empirically validate the reactivity hypotheses, a competitive bromination experiment can be performed. This protocol is designed to qualitatively assess which isomer reacts faster with a limiting amount of electrophile.

Objective: To determine the relative reactivity of 3-methanesulfonyl-2-methylaniline and 5-methanesulfonyl-2-methylaniline towards electrophilic bromination.

Materials:

  • 3-Methanesulfonyl-2-methylaniline

  • 5-Methanesulfonyl-2-methylaniline

  • Bromine (Br₂) solution (e.g., 0.1 M in a suitable solvent like acetic acid or dichloromethane)

  • Glacial Acetic Acid (solvent)

  • Sodium thiosulfate solution (for quenching)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

  • GC-MS or LC-MS system for analysis

Diagram: Experimental Workflow for Competitive Bromination

G A 1. Prepare Equimolar Solution Dissolve equal moles of both isomers in glacial acetic acid. B 2. Controlled Addition of Electrophile Slowly add a sub-stoichiometric amount (e.g., 0.5 eq) of Br₂ solution at 0°C. A->B C 3. Reaction and Quenching Stir for a set time (e.g., 30 min). Quench with sodium thiosulfate solution. B->C D 4. Workup Extract with dichloromethane, wash with water, dry over Na₂SO₄. C->D E 5. Analysis Analyze the organic layer by GC-MS or LC-MS to determine the ratio of brominated products. D->E

Caption: Workflow for the competitive bromination experiment.

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-methanesulfonyl-2-methylaniline and 1.0 mmol of 5-methanesulfonyl-2-methylaniline in 10 mL of glacial acetic acid. Cool the flask to 0°C in an ice bath.

  • Bromination: While stirring vigorously, add 0.5 mmol of the bromine solution dropwise over 10 minutes. The sub-stoichiometric amount of bromine ensures that the anilines are competing for a limited amount of electrophile.

  • Reaction: Allow the reaction to stir at 0°C for an additional 30 minutes after the addition is complete.

  • Quenching: Quench the reaction by adding 10 mL of aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of dichloromethane and 20 mL of water. Shake and separate the layers. Extract the aqueous layer with another 10 mL of dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Dissolve the crude product residue in a suitable solvent and analyze by GC-MS or LC-MS. Identify the peaks corresponding to the unreacted starting materials and their respective monobrominated products.

Expected Outcome: Based on our theoretical analysis, the analysis should reveal a higher conversion of 3-methanesulfonyl-2-methylaniline to its brominated product compared to the 5-isomer. The ratio of the brominated products will provide a semi-quantitative measure of their relative reactivities.

Conclusion

The constitutional isomerism between 3-methanesulfonyl-2-methylaniline and 5-methanesulfonyl-2-methylaniline leads to distinct and predictable differences in their chemical reactivity.

  • 5-Methanesulfonyl-2-methylaniline is characterized by a significantly deactivated aromatic ring and lower basicity due to the direct para-conjugation between the electron-donating amino group and the electron-withdrawing methanesulfonyl group.

  • 3-Methanesulfonyl-2-methylaniline , with the sulfonyl group positioned meta to the amine, experiences less deactivation. Consequently, it is predicted to be the more basic and more reactive isomer in electrophilic aromatic substitution reactions.

These fundamental differences are critical for synthetic planning. For instance, if a subsequent EAS reaction is desired, the 3-isomer would be the preferred substrate, likely providing higher yields and requiring milder conditions. Conversely, the lower nucleophilicity of the 5-isomer might be advantageous in reactions where selective N-functionalization is desired without competing ring reactions. This guide provides the foundational knowledge and experimental framework for researchers to harness the unique reactivity profiles of these valuable synthetic intermediates.

References

  • Organic & Biomolecular Chemistry. Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones. Royal Society of Chemistry. [Link]

  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?[Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. [Link]

  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • ResearchGate. Synthesis of substituted anilines via a gold-catalyzed three-component reaction | Request PDF. [Link]

  • ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]

  • Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]

  • Filo. (2025, September 6). The decreasing order of basicity of the following aniline derivative. [Link]

  • Indian Journal of Chemistry. NATURE AND COMPOSITION OF ORTHO-EFFECT. [Link]

  • SpringerLink. Synthesis, characterization and comparative analysis of poly(aniline-co-o-methoxy aniline) coatings on copper for corrosion protection. [Link]

  • ACS Publications. (2002, January 29). Structure−Reactivity Correlation of Anilines in Acetic Acid. [Link]

  • FlexiPrep. Electrophilic Substitution of Anilines. [Link]

  • GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

  • ACS Publications. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

  • Frontiers. (2023, August 25). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]

  • ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

  • University of California, Irvine. Experiment 24 – Electrophilic Aromatic Substitution. [Link]

  • Khan Academy. (2025, January 31). EAS reactions of aniline | Amines | Grade 12 | Chemistry. [Link]

  • ResearchGate. (2025, August 6). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]

  • Canadian Science Publishing. Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. [Link]

  • National Center for Biotechnology Information. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Framework: Electronic Transitions in Aniline Derivatives

The UV-Vis spectrum of aniline, the parent chromophore of our target molecule, is characterized by two primary absorption bands originating from π → π* transitions within the benzene ring. The amino group (-NH₂) acts as a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom extends the conjugated system of the benzene ring, which has a profound effect on the energy of these transitions.

  • E₂-Band (ca. 230-240 nm): This band, often referred to as the primary band, is a high-intensity absorption corresponding to the excitation of π-electrons along the axis of the benzene ring.

  • B-Band (ca. 280-290 nm): Known as the benzenoid band, this absorption is of lower intensity and arises from π → π* transitions of the benzene ring's delocalized system. The B-band is particularly sensitive to substitution on the aromatic ring.

Substituents on the aniline ring can cause shifts in these absorption maxima:

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, typically caused by electron-donating groups that further extend the conjugated system.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often induced by electron-withdrawing groups or by protonation of the amino group, which removes the lone pair from conjugation with the ring.

Our target molecule, 3-Methanesulfonyl-2-methylaniline, possesses two key substituents that will influence its UV-Vis spectrum:

  • Methyl Group (-CH₃) at position 2: An electron-donating group (by hyperconjugation) that is expected to cause a slight bathochromic shift.

  • Methanesulfonyl Group (-SO₂CH₃) at position 3: A strong electron-withdrawing group that is anticipated to induce a hypsochromic shift of the B-band, as it will draw electron density away from the aromatic ring, counteracting the effect of the amino group.

The final spectrum will be a composite of these competing electronic effects.

Comparative Analysis of Structural Analogs

To predict the absorption maxima of 3-Methanesulfonyl-2-methylaniline, we can compare the known spectral data of its constituent parts.

CompoundStructureSolventλmax 1 (nm)λmax 2 (nm)Rationale for Inclusion
Aniline Acidic Mobile Phase~230~280The parent chromophore, providing a baseline for the π → π* transitions of the amino-substituted benzene ring.
2-Methylaniline (o-Toluidine) Water (pH 10)232.5281.5Demonstrates the effect of an electron-donating methyl group ortho to the amine, which typically results in a minor bathochromic shift.[1]
m-Aminobenzenesulfonamide Not SpecifiedNot AvailableNot AvailableA close structural analog for the methanesulfonyl group at the meta position. While specific λmax data is elusive, it represents the influence of a strong electron-withdrawing sulfonyl group.

Based on this comparative data, we can hypothesize the UV-Vis absorption maxima for 3-Methanesulfonyl-2-methylaniline . The electron-donating 2-methyl group would slightly red-shift the aniline absorptions. However, the powerful electron-withdrawing 3-methanesulfonyl group is expected to dominate, likely causing a net hypsochromic (blue) shift of the longer wavelength B-band (λmax 2) to a value below that of aniline and o-toluidine. The primary E₂-band (λmax 1) is also likely to be shifted but may be less predictable without experimental data.

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a detailed, self-validating protocol for determining the UV-Vis absorption spectrum of 3-Methanesulfonyl-2-methylaniline. The causality behind each step is explained to ensure scientific integrity.

Materials and Instrumentation
  • 3-Methanesulfonyl-2-methylaniline (solid)

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • UV-Vis Spectrophotometer (double-beam recommended)

  • Matched pair of quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL, 100 mL)

  • Micropipettes

Rationale for Solvent Selection

The choice of solvent is critical as it can influence the position and shape of absorption bands.[2][3]

  • Ethanol/Methanol (Polar Protic): These are common choices as they are transparent in the UV region above 210 nm and can dissolve a wide range of organic compounds. They can, however, engage in hydrogen bonding, which may affect the fine structure of the spectrum.

  • Cyclohexane (Non-polar): This solvent is UV transparent above 200 nm and does not engage in strong solute-solvent interactions, often revealing more of the spectrum's vibrational fine structure.

For this initial characterization, spectrophotometric grade ethanol is recommended as a good starting point due to its balance of solvating power and UV transparency.

Experimental Workflow

G cluster_prep Sample & Blank Preparation cluster_inst Instrument Setup & Measurement cluster_analysis Data Analysis A 1. Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) B 2. Prepare Working Solution (e.g., 0.01 mg/mL via serial dilution) A->B G 7. Measure Sample (Replace blank in sample beam with sample cuvette) B->G C 3. Prepare Blank (Pure Ethanol) F 6. Baseline Correction (Scan with blank in both beams) C->F D 4. Turn on Spectrophotometer (Allow lamps to warm up) E 5. Set Parameters (Scan Range: 200-400 nm) D->E E->F F->G H 8. Identify λmax (Locate peaks of maximum absorbance) G->H I 9. Data Export & Reporting (Save spectrum and note λmax values) H->I

Caption: Experimental workflow for UV-Vis spectral acquisition.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 3-Methanesulfonyl-2-methylaniline using an analytical balance.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of ethanol and then dilute to the mark with the same solvent. This creates a 1 mg/mL stock solution. The use of a volumetric flask ensures the concentration is known accurately.

  • Preparation of Working Solution:

    • Pipette 1 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with ethanol to obtain a working solution of 0.01 mg/mL (10 µg/mL). This concentration should yield an absorbance in the optimal range of 0.2-0.8 A.U., in accordance with the Beer-Lambert Law, for reliable measurements.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 15-20 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan, for instance, from 200 nm to 400 nm, to cover the expected transitions.

  • Baseline Correction:

    • Fill both quartz cuvettes with the blank solvent (ethanol). Ensure the cuvettes are clean and that the transparent sides are in the light path.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Perform a baseline scan. This step electronically subtracts the absorbance of the solvent and the cuvette itself from the subsequent sample measurement, ensuring that the final spectrum is solely that of the analyte.[4][5]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. This prevents dilution of the sample by any residual blank solvent.

    • Place the sample cuvette back into the sample holder.

    • Initiate the sample scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.

  • Data Analysis:

    • The resulting spectrum should be plotted as absorbance versus wavelength.

    • Use the instrument's software to identify the wavelengths of maximum absorbance (λmax). These are the peaks in the spectrum.

    • Record the λmax values and the corresponding absorbance values.

Conclusion

While experimental data for 3-Methanesulfonyl-2-methylaniline is not currently published, a robust prediction of its UV-Vis absorption characteristics can be made through the comparative analysis of its structural analogs. The molecule contains the aniline chromophore, which is modulated by the competing electronic effects of an ortho-methyl group (weakly electron-donating) and a meta-methanesulfonyl group (strongly electron-withdrawing). It is hypothesized that the electron-withdrawing nature of the sulfonyl group will be the dominant factor, leading to a hypsochromic (blue) shift of the B-band absorption relative to aniline and o-toluidine. The detailed experimental protocol provided herein offers a reliable method for the empirical determination and validation of this compound's UV-Vis absorption maxima.

References

  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Online] Available at: [Link]

  • SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. [Online] Available at: [Link]

  • PubChem. o-Toluidine. [Online] Available at: [Link]

  • Mettler Toledo. UV/Vis Spectroscopy Guide. [Online] Available at: [Link]

  • Drawell. How to Use UV Vis Spectrophotometer. [Online] Available at: [Link]

Sources

Validating Regiochemistry of 3-Substituted 2-Methylanilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of regiochemistry for 3-substituted 2-methylanilines.

Executive Summary: The "Ortho-Block" Challenge

In the synthesis of kinase inhibitors and GPCR ligands, the 3-substituted 2-methylaniline scaffold is a privileged motif. However, its synthesis is fraught with regiochemical ambiguity. Electrophilic aromatic substitution (EAS) on o-toluidine typically favors the 4- or 6-positions (para or ortho to the amino group), making the 3-isomer (meta to amine, ortho to methyl) a synthetic challenge often requiring indirect routes or scaffold-hopping.

Confusing a 3-substituted isomer with a 4- or 6-isomer can lead to months of wasted SAR (Structure-Activity Relationship) efforts. Standard 1D


H NMR is often inconclusive due to overlapping multiplets and similar coupling patterns (e.g., "ABC" systems).

This guide establishes the "Silent Methyl" Protocol , a self-validating NMR methodology that definitively distinguishes the 3-substituted isomer from its regioisomers without the need for X-ray crystallography.

Comparative Analysis of Validation Methods

We evaluated three primary validation workflows. The NOE-based "Silent Methyl" method is recommended as the primary standard due to its speed and definitive nature.

FeatureMethod A: 1D

H Coupling Analysis
Method B: The "Silent Methyl" Protocol (NOESY) Method C: X-Ray Crystallography
Principle J-coupling patterns (vicinal vs. meta)Spatial proximity (Dipolar coupling)Electron density diffraction
Throughput High (Minutes)Medium (Hours)Low (Days/Weeks)
Ambiguity High . 3-sub and 6-sub both show 3 adjacent protons.None . Definitive binary signal.None . Absolute configuration.
Sample Req. < 1 mg5–10 mg (for clear NOE)Single Crystal required
Verdict Screening only.Gold Standard for Solution State. Final Confirmation (if possible).
Why 1D NMR Fails

In a 3-substituted 2-methylaniline, the aromatic protons are at positions 4, 5, and 6. This creates a contiguous 3-spin system (often appearing as d, t, d).[1]

  • 3-Substituted: Protons at 4, 5, 6 (Contiguous).

  • 6-Substituted: Protons at 3, 4, 5 (Contiguous).

  • Result: Both isomers produce similar splitting patterns (two doublets and a triplet/dd). Relying solely on chemical shift prediction is risky due to solvent and electronic effects.

The "Silent Methyl" Protocol (Recommended)

This protocol relies on the Nuclear Overhauser Effect (NOE) . The 2-methyl group acts as a "spatial probe."

The Logic
  • Isomer 3-Substituted: The Methyl (C2) is flanked by the Amine (C1) and the Substituent (C3). There is NO aromatic proton ortho to the methyl group.

  • Isomers 4-, 5-, or 6-Substituted: In all these cases, the C3 position is unsubstituted (holds a proton). Therefore, the Methyl (C2) is adjacent to Proton (C3).

Validation Rule:

If the Methyl group shows a strong NOE correlation to an aromatic proton, the candidate is REJECTED (it is likely 4-, 5-, or 6-sub). If the Methyl group shows NO NOE to aromatic protons (but NOE to the substituent or amine), the candidate is VALIDATED as 3-substituted.

Experimental Workflow
Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to sharpen exchangeable amine protons and prevent aggregation.
  • Concentration: 10–15 mg in 0.6 mL (High concentration improves NOE signal-to-noise).

  • Degassing: Briefly degas the tube (nitrogen flush) to remove paramagnetic oxygen, which quenches NOE signals.

Step 2: Acquisition Parameters (2D NOESY)
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph in Bruker).

  • Mixing Time (

    
    ):  400–500 ms. (Optimal for small molecules MW < 500).
    
  • Scans: Minimum 16 scans per increment.

  • Relaxation Delay: > 2 seconds.

Step 3: Data Interpretation[2]
  • Locate the Methyl Singlet (~2.0 – 2.3 ppm).

  • Draw a horizontal trace from the Methyl diagonal peak.

  • Check for cross-peaks in the Aromatic Region (6.5 – 8.0 ppm).

Visualization: The Isomer Decision Tree

G Start Start: 2-Methylaniline Derivative (Unknown Regiochemistry) CheckProtons 1. Analyze 1H NMR Splitting Are there 3 contiguous protons? Start->CheckProtons SplitNo No (e.g., s, d, d) CheckProtons->SplitNo Pattern mismatch SplitYes Yes (d, t, d) CheckProtons->SplitYes Pattern matches Reject1 REJECT: Likely 4- or 5-substituted SplitNo->Reject1 RunNOE 2. Run 2D NOESY Focus: Methyl Group (C2-Me) SplitYes->RunNOE CheckNOE Does C2-Me show NOE to an aromatic proton? RunNOE->CheckNOE NOEYes YES (Strong Cross-peak) CheckNOE->NOEYes NOENo NO (Silent Region) CheckNOE->NOENo Result6 IDENTIFIED: 6-Substituted (Me is next to H3) NOEYes->Result6 Result3 VALIDATED: 3-Substituted (Me is blocked by Substituent) NOENo->Result3

Caption: Decision tree for distinguishing 3-substituted isomers from common regioisomers using 1H splitting and NOE correlations.

Supporting Data & Reference Values

The following table contrasts the expected spectral data for the target compound versus its most common "imposter" (6-substituted isomer).

ParameterTarget: 3-Substituted Imposter: 6-Substituted
Structure 1-NH

, 2-Me, 3-R , 4-H, 5-H, 6-H
1-NH

, 2-Me, 3-H, 4-H, 5-H, 6-R
Methyl Environment Flanked by NH

and R
Flanked by NH

and H
NOE: Me

Ar-H
Absent (Silent)Present (Me

H3)
NOE: Me

R
Present (if R has protons)Absent (Too far)
Coupling (

)
H4(d)-H5(t)-H6(d)H3(d)-H4(t)-H5(d)

C Shift (Me)
Shielded (~10-14 ppm) due to steric compression (

-effect)
Deshielded (~17-18 ppm) typical of toluene

Note on


C Gamma Effect:  The presence of a substituent at the 3-position (ortho to methyl) often causes an upfield shift of the methyl carbon by 2–5 ppm compared to the unsubstituted or 6-substituted analog. This serves as a secondary validation point [1].
Spatial Visualization of the "Silent Methyl"

Caption: Spatial arrangement of the 3-substituted isomer. The substituent (Red) blocks the Methyl (Yellow) from interacting with aromatic protons (Grey).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: NOE and ROE).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Discussion on steric shifts and -gauche effects in substituted benzenes).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for coupling constants in trisubstituted benzenes).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard reference for aromatic coupling patterns).

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 3-Methanesulfonyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 135033-89-5 Formula: C8H11NO2S Synonyms: 2-Methyl-3-(methylsulfonyl)aniline; 1-Amino-2-methyl-3-(methylsulfonyl)benzene[1]

Executive Summary: The Chemical Context

3-Methanesulfonyl-2-methylaniline is a functionalized aniline intermediate, primarily utilized in the synthesis of agrochemicals (specifically HPPD inhibitors like Mesotrione) and pharmaceutical compounds.[1]

Unlike simple organic waste, this compound presents a dual-hazard profile during disposal:

  • Aniline Moiety: High acute toxicity and potential genotoxicity require strict containment to prevent human exposure and aquatic contamination.[2]

  • Sulfonyl Group: The sulfur content (

    
    ) necessitates specific incineration protocols.[1] Upon thermal decomposition, this compound releases Sulfur Oxides (
    
    
    
    ) in addition to Nitrogen Oxides (
    
    
    ).[1] Standard organic waste streams without scrubbers may be incompatible.[1]

Immediate Action Directive: Do not dispose of this compound down the drain. Do not mix with oxidizing acids (e.g., Nitric Acid) due to the risk of violent exothermic reaction and nitration.[1]

Hazard Profile & Risk Assessment

To ensure safe handling, you must treat this compound as a Hazardous Chemical Waste .[1] While specific LD50 data for this isomer may be limited, structural analogs (aniline derivatives) dictate the following GHS classifications for safety planning:

Hazard CategoryClassificationOperational Implication
Acute Toxicity Category 3 (Oral/Dermal/Inhalation)Handle in a fume hood.[1][2] Double-glove (Nitrile).[1]
Skin/Eye Irritation Category 2A/2Dust is highly irritating.[1] Use tight-fitting goggles.[1]
Environmental Aquatic Acute 1 / Chronic 1Zero-discharge policy. All wash water must be collected.[1]
Thermal Decomposition

,

,

Incineration requires secondary combustion chamber + scrubber.[1]
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Segregation

The Golden Rule: Segregation prevents "unknown" reactions in the waste drum.[1]

  • Isolate from Oxidizers: Never place 3-Methanesulfonyl-2-methylaniline in the same waste container as strong oxidizers (Peroxides, Nitric Acid, Permanganates).[1] The sulfone group is stable, but the aniline amine is easily oxidized, potentially leading to heat generation or formation of unstable nitro-compounds.[1]

  • Isolate from Acids: While mixing with dilute acids (HCl) will merely form the anilinium salt (soluble), mixing with concentrated acids in a waste drum can generate significant heat of neutralization.[1]

Phase 2: Waste Categorization & Packaging[1]

Scenario A: Solid Waste (Pure Compound or Spill Debris) [1]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

  • Bagging: If the waste is a powder, double-bag it in 4-mil polyethylene bags before placing it in the jar to minimize dust generation upon reopening at the incineration plant.[1]

  • Labeling: Mark clearly as "TOXIC ORGANIC SOLID - SULFUR BEARING."

Scenario B: Liquid Waste (Mother Liquors/Solvents) [1]

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, Ethyl Acetate) is compatible with the waste drum's liner.[1]

  • pH Check: If the waste stream is acidic (from a reaction workup), neutralize to pH 6–9 before adding to the organic solvent waste drum to prevent corrosion of metal drums.[1]

  • Labeling: Mark as "FLAMMABLE/TOXIC LIQUID - CONTAINS SULFUR."[1]

Phase 3: Final Disposal (Incineration)

The only acceptable final fate for this compound is High-Temperature Incineration .[1]

  • Requirement: The facility must be equipped with a wet gas scrubber.[1]

  • Mechanism:

    • Combustion at >1000°C destroys the organic skeleton.

    • 
       (Acid gas).[1]
      
    • Scrubber (NaOH/Lime) neutralizes

      
       (Salt) + 
      
      
      
      .[1]
Decision Matrix: Waste Workflow

The following diagram outlines the logical flow for determining the correct disposal path, ensuring compliance with RCRA (USA) and general EHS standards.

DisposalWorkflow Start Waste Generation: 3-Methanesulfonyl-2-methylaniline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Spill Debris) StateCheck->Solid Dry Material Liquid Liquid Waste (Reaction Mixture, Mother Liquor) StateCheck->Liquid Solution/Suspension Bagging Double Bag in 4-mil Polyethylene Solid->Bagging Segregation Check pH & Oxidizers (Neutralize if Acidic) Liquid->Segregation ContainerSolid Container: HDPE Jar Label: Toxic Solid (Sulfur) Bagging->ContainerSolid ContainerLiquid Container: Solvent Drum Label: Toxic Liquid (Sulfur) Segregation->ContainerLiquid Incineration FINAL DISPOSAL: High-Temp Incineration (Must use Scrubber for SOx) ContainerSolid->Incineration ContainerLiquid->Incineration

Figure 1: Operational decision tree for segregating and packaging sulfonyl-aniline waste streams.[1]

Emergency Spill Response

In the event of a laboratory spill, time is critical to prevent migration into floor drains.[1]

  • Evacuate & PPE: Clear the immediate area. Don full PPE: Nitrile gloves (double layer), lab coat, and P100 respirator (dust) or half-mask organic vapor cartridge (if in solution).[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersal, then scoop into a bag.[1]

    • Liquid: Surround with absorbent boom (vermiculite or polypropylene pads).[1] Do not use sawdust (combustible reaction risk with some anilines).[1]

  • Decontamination: Scrub the surface with a mild detergent and water.[1] Collect all wash water as hazardous waste (Aquatic Toxicity Hazard).[1]

Regulatory & Scientific Grounding
  • RCRA (USA): While not explicitly listed as a "U-listed" waste (like Aniline, U012), this compound exhibits toxicity characteristics.[1] It must be managed as Hazardous Waste under 40 CFR 261.[1]

  • Aquatic Toxicity: Aniline derivatives are notorious for high aquatic toxicity (

    
     values often <10 mg/L).[1] Discharge to sewer systems is a violation of the Clean Water Act (CWA).[1]
    
  • Chemical Incompatibility: The amine group is basic.[1] The sulfone group is electron-withdrawing but stable.[1] The primary instability risk is oxidation of the amine.

References
  • PubChem. Compound Summary: 3-Methanesulfonyl-2-methylaniline (CAS 135033-89-5).[1] National Library of Medicine.[1] [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Aniline and its derivatives (General Hazards).[1] [Link][1]

  • U.S. EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] [Link]

Sources

Navigating the Safe Handling of 3-Methanesulfonyl-2-methylaniline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, substituted anilines such as 3-Methanesulfonyl-2-methylaniline represent a class of compounds with significant potential, yet they demand a commensurate level of respect for their potential hazards. This guide provides an in-depth, procedural framework for the safe handling of 3-Methanesulfonyl-2-methylaniline, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize our products effectively but to do so with the utmost confidence in your safety protocols.

Understanding the Hazard Profile: A Logic-Driven Approach

A review of the available Safety Data Sheet (SDS) for 3-Methanesulfonyl-2-methylaniline reveals limited specific hazard data[1]. In such instances, a prudent and scientifically-grounded approach is to assess the potential hazards based on structurally analogous compounds. Aromatic amines and sulfonyl-containing compounds can present a range of health risks, including skin and eye irritation, respiratory irritation, and potential toxicity upon ingestion, inhalation, or dermal absorption[2][3][4][5][6][7]. Therefore, until comprehensive toxicological data for 3-Methanesulfonyl-2-methylaniline is available, it is imperative to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties to other substituted anilines.

Key Potential Hazards Based on Structural Analogs:

  • Skin Irritation: Many aniline derivatives are known to cause skin irritation upon contact[2][5][6][7].

  • Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation or damage[2][5][6][7].

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation[5][6].

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: Systemic toxicity is a potential concern with this class of compounds[2][4].

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist but a dynamic process that depends on the specific laboratory operation being performed. The following table outlines the recommended PPE for various scenarios involving the handling of 3-Methanesulfonyl-2-methylaniline.

Scenario Minimum PPE Requirement Enhanced Precautions (for larger quantities or high-risk operations)
Weighing and preparing solutions in a ventilated enclosure - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Double gloving (nitrile)- Chemical splash goggles- Face shield- Disposable sleeves
Conducting reactions at ambient temperature - Nitrile gloves- Chemical splash goggles- Laboratory coat- Neoprene or other chemically resistant gloves over nitrile gloves- Face shield- Chemical-resistant apron
Working with heated solutions or reactions under reflux - Neoprene or other chemically resistant gloves- Chemical splash goggles- Face shield- Laboratory coat- Thermal-resistant gloves over chemically resistant gloves- Full-face respirator with appropriate cartridges (if not in a fume hood)- Chemical-resistant suit
Handling and transfer of large quantities (>50g) - Neoprene or other chemically resistant gloves- Chemical splash goggles- Face shield- Laboratory coat- Respiratory protection (if potential for aerosolization exists)- Full-body chemical-resistant suit- Supplied-air respirator- Chemical-resistant boots

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following steps provide a procedural guide for the safe handling of 3-Methanesulfonyl-2-methylaniline.

Preparation and Weighing:
  • Designated Area: All handling of 3-Methanesulfonyl-2-methylaniline should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation exposure[8].

  • PPE Donning: Before handling the compound, don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage prior to use.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

  • Weighing: Use a tared weigh boat or paper. Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of an appropriate solvent to reduce dust generation, if compatible with the experimental procedure.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

Running a Reaction:
  • Glassware Inspection: Ensure all glassware is free of cracks and defects before use.

  • Fume Hood: All reactions involving 3-Methanesulfonyl-2-methylaniline should be performed in a certified chemical fume hood with the sash at the lowest practical height[8].

  • Controlled Addition: When adding the compound to a reaction vessel, do so slowly and in a controlled manner to avoid splashing.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Work Area Maintenance: Keep the work area clean and organized. All containers should be clearly labeled.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of 3-Methanesulfonyl-2-methylaniline and any contaminated materials is a critical final step in the handling process.

  • Waste Segregation: All solid waste contaminated with 3-Methanesulfonyl-2-methylaniline (e.g., weigh boats, gloves, bench liners, and contaminated silica gel) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing 3-Methanesulfonyl-2-methylaniline should be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain[9].

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the date.

  • Disposal Vendor: Follow your institution's guidelines for the disposal of hazardous chemical waste through a licensed and approved vendor.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 3-Methanesulfonyl-2-methylaniline.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls start Start: Handling 3-Methanesulfonyl-2-methylaniline assess_operation Assess the Operation (e.g., weighing, reaction, transfer) start->assess_operation assess_quantity Assess the Quantity (small vs. large scale) assess_operation->assess_quantity Identify Operation assess_conditions Assess the Conditions (e.g., ambient, heated, under pressure) assess_quantity->assess_conditions Determine Scale fume_hood Work in a Fume Hood or Ventilated Enclosure assess_conditions->fume_hood Evaluate Conditions min_ppe Minimum PPE: - Nitrile Gloves - Safety Glasses - Lab Coat enhanced_ppe Enhanced PPE: - Chemical Goggles/Face Shield - Double Gloves/Resistant Gloves - Chemical Apron max_ppe Maximum Protection: - Full-face Respirator - Chemical Suit - Supplied Air fume_hood->min_ppe Low Risk (e.g., small scale, ambient) fume_hood->enhanced_ppe Moderate Risk (e.g., larger scale, heating) fume_hood->max_ppe High Risk (e.g., large scale, high temp/pressure, potential for significant aerosolization)

Caption: PPE selection workflow for handling 3-Methanesulfonyl-2-methylaniline.

Conclusion: Fostering a Culture of Safety

The principles of chemical safety are built on a foundation of proactive risk assessment and the consistent application of appropriate controls. While 3-Methanesulfonyl-2-methylaniline may have limited specific hazard data, the information available for analogous compounds provides a clear directive for cautious handling. By implementing the multi-layered PPE strategy, and adhering to the operational and disposal plans outlined in this guide, researchers can confidently work with this compound while ensuring their personal safety and the protection of their laboratory environment.

References

  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: 4,4'-Methylenebis(2-ethyl-6-methylaniline). Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]

  • CPAchem Ltd. (2023). Safety Data Sheet: N-Methylaniline. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]

  • Aaron Chemistry GmbH. (2025). Safety Data Sheet: 4-Amino-N-(4-methylthiazol-2-yl)benzenesulfonamide. Retrieved from [Link]

  • 3M. (2024). Safety Data Sheet: 3M Foaming Car Interior Cleaner. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Methylaniline. Retrieved from [Link]

  • Scribd. (n.d.). Aniline Safety and Handling Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register, 51(169), 31804-31811.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.